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  • Product: Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate
  • CAS: 1272758-01-6

Core Science & Biosynthesis

Foundational

Synthesis of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate

This guide outlines the robust, scalable synthesis of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate , a critical scaffold in medicinal chemistry often employed in the development of kinase inhibitors and peptidomime...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the robust, scalable synthesis of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate , a critical scaffold in medicinal chemistry often employed in the development of kinase inhibitors and peptidomimetics.

The synthesis is designed around a chiral pool strategy utilizing L-Serine methyl ester as the starting material. This approach ensures the retention of stereochemistry at the C5 position (derived from the amino acid


-carbon) while efficiently constructing the gem-dimethyl substituted morpholine core.

[1]

Executive Summary & Retrosynthetic Analysis

The target molecule features a morpholine ring with a quaternary center at C2 and a chiral ester at C5. The most reliable synthetic disconnection involves breaking the C6–O1 and N4–C3 bonds, or more strategically, the O1–C6 and N4–C3 bonds via a linear precursor.

However, the most convergent route disconnects the O1–C6 ether bond . This implies a precursor containing both the amine and the alcohol functionalities pre-installed.

  • Precursor :

    
    -(2-hydroxy-2-methylpropyl)-L-serine methyl ester.
    
  • Starting Materials : L-Serine methyl ester hydrochloride and Isobutylene oxide (2,2-dimethyloxirane).

Retrosynthesis Diagram

Retrosynthesis cluster_legend Legend Target Methyl 4-Boc-2,2-dimethyl- morpholine-5-carboxylate Precursor N-Boc-N-(2-hydroxy-2-methylpropyl) -L-serine methyl ester Target->Precursor Intramolecular Mitsunobu (C-O Bond) SM1 L-Serine Methyl Ester HCl Precursor->SM1 Reductive Alkylation & Boc Protection SM2 Isobutylene Oxide (2,2-Dimethyloxirane) Precursor->SM2 Target_L Target Molecule Inter_L Key Intermediate Start_L Starting Material

Caption: Retrosynthetic disconnection revealing the amino acid origin and epoxide coupling partner.

Detailed Synthetic Protocol

The synthesis proceeds in three distinct stages: Epoxide Opening , N-Protection , and Cyclization .

Stage 1: Epoxide Ring Opening (Alkylation)

The first step involves the nucleophilic attack of the serine amine onto the less hindered carbon of isobutylene oxide. This regioselectivity is critical to establishing the 2,2-dimethyl substitution pattern.

  • Reagents : L-Serine methyl ester HCl, Isobutylene oxide, Triethylamine (

    
    ), Methanol (MeOH).
    
  • Mechanism :

    
     attack of the free amine on the primary carbon of the epoxide.
    

Protocol :

  • Charge a reaction vessel with L-Serine methyl ester HCl (1.0 equiv) and Methanol (10 vol).

  • Add Triethylamine (1.2 equiv) to liberate the free amine. Stir for 15 minutes at room temperature.

  • Add Isobutylene oxide (1.5 equiv). Note: Isobutylene oxide is volatile (bp ~50°C); use a sealed tube or efficient reflux condenser.

  • Heat the mixture to 60°C for 12–16 hours.

  • Monitor by TLC/LCMS for the consumption of serine methyl ester.

  • Concentrate under reduced pressure to yield the crude amino-diol intermediate.

Stage 2: Boc Protection

To prevent side reactions during cyclization and to facilitate purification, the secondary amine is protected with a tert-butoxycarbonyl (Boc) group.

  • Reagents : Di-tert-butyl dicarbonate (

    
    ), 
    
    
    
    , Dichloromethane (DCM).

Protocol :

  • Redissolve the crude residue from Stage 1 in DCM (10 vol).

  • Add

    
      (2.0 equiv).
    
  • Cool to 0°C and add

    
      (1.2 equiv) portion-wise.
    
  • Allow to warm to room temperature and stir for 4 hours.

  • Workup : Wash with 1M citric acid (to remove excess amine), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification : Flash column chromatography (Hexanes/EtOAc) to isolate

    
    -Boc-
    
    
    
    -(2-hydroxy-2-methylpropyl)-L-serine methyl ester
    .
Stage 3: Intramolecular Mitsunobu Cyclization

This is the critical ring-closing step. The Mitsunobu reaction activates the primary alcohol (from the serine side chain) which is then displaced by the tertiary alcohol (from the isobutylene oxide side chain).

  • Reagents : Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), THF.
    
  • Critical Parameter : Order of addition and temperature control to prevent racemization.

Protocol :

  • Dissolve the

    
    -Boc intermediate (1.0 equiv) and 
    
    
    
    (1.5 equiv) in anhydrous THF (15 vol) under nitrogen.
  • Cool the solution to 0°C .

  • Add DIAD (1.5 equiv) dropwise over 20 minutes. Maintain internal temperature < 5°C.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight.

  • Workup : Concentrate the solvent. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ) and filter.
  • Purification : Flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Synthetic Workflow Diagram

SynthesisFlow Step1 Step 1: Alkylation (Ser-OMe + Isobutylene Oxide) Inter1 Amino-Diol Intermediate Step1->Inter1 60°C, MeOH Step2 Step 2: Boc Protection (Boc2O, Et3N) Inter1->Step2 Inter2 N-Boc Diol Precursor Step2->Inter2 DCM, RT Step3 Step 3: Mitsunobu Cyclization (PPh3, DIAD) Inter2->Step3 Final Methyl 4-Boc-2,2-dimethyl- morpholine-5-carboxylate Step3->Final THF, 0°C -> RT

Caption: Step-by-step synthetic workflow from starting materials to the final morpholine scaffold.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationRationale
Regioselectivity (Step 1) Attack at

carbon
Amines preferentially attack the less hindered carbon of the epoxide. Steric bulk of the gem-dimethyl group blocks attack at the

carbon.
Temperature (Step 3) < 5°C during additionExothermic nature of DIAD addition can degrade reagents or cause side reactions. Low temp favors kinetic control.
Stoichiometry (Step 3) 1.5 equiv

/DIAD
Excess reagents drive the reaction to completion, as intramolecular cyclization of

alcohols is sterically demanding.
Water Content Anhydrous THFWater competes with the alcohol for the betaine intermediate in the Mitsunobu reaction, reducing yield.
Stereochemical Integrity

The stereocenter at C5 originates from L-Serine. The Mitsunobu reaction occurs at the primary alcohol (C6 of the morpholine ring), which is not a chiral center. Therefore, the stereochemistry at C5 is preserved, provided basic conditions (which could enolize the ester) are avoided. The use of neutral Mitsunobu conditions is superior to base-mediated cyclization (e.g., NaH/Tosylate) for preventing racemization.

Analytical Characterization

The identity of the product is confirmed via


 NMR.[1] Key diagnostic signals include the gem-dimethyl singlets and the diastereotopic protons of the morpholine ring.

Expected


 NMR Data (400 MHz, 

):
  • 
     1.20 (s, 3H, 
    
    
    
    ), 1.35 (s, 3H,
    
    
    ) – Gem-dimethyl group.
  • 
     1.45 (s, 9H) – Boc group.
    
  • 
     3.75 (s, 3H) – Methyl ester.
    
  • 
     3.80–4.20 (m, protons) – Morpholine ring protons (C3-H, C5-H, C6-H).
    
    • Note: Rotamers of the Boc group often cause line broadening or signal doubling in NMR at room temperature. High-temperature NMR (50°C) may be required for sharp peaks.

Mass Spectrometry (ESI):

  • 
    , 
    
    
    
    or
    
    
    depending on ionization conditions.

References

  • Mitsunobu Cyclization for Morpholines

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Synthesis from Amino Acids and Epoxides

    • Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 2000. Link

  • General Morpholine Synthesis Methodologies

    • D'Hondt, B., et al. "Synthesis of substituted morpholines from amino alcohols." Arkivoc, 2007. Link

  • Commercial Reference

    • CAS Registry No. 1272758-01-6 (Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate).[2] Link

Sources

Exploratory

Technical Deep Dive: Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate

This guide outlines the technical specifications, synthesis, and application of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate , a critical chiral building block in modern drug discovery. Executive Summary Methyl 4-B...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical specifications, synthesis, and application of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate , a critical chiral building block in modern drug discovery.

Executive Summary

Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate (CAS: 1272758-01-6) is a specialized heterocyclic scaffold used primarily in the synthesis of peptidomimetics and kinase inhibitors.[1] Its structural significance lies in the gem-dimethyl effect , which conformationally locks the morpholine ring, reducing the entropic penalty of binding to biological targets (e.g., PI3K/mTOR kinases). This guide details the causal synthesis pathways, physicochemical properties, and experimental protocols for its application in medicinal chemistry.

Part 1: Chemical Identity & Properties[2][3]

Core Specifications
PropertySpecification
IUPAC Name 4-tert-butyl 5-methyl 2,2-dimethylmorpholine-4,5-dicarboxylate
CAS Number 1272758-01-6
Molecular Formula C₁₃H₂₃NO₅
Molecular Weight 273.33 g/mol
Chirality Typically derived from L-Serine (S-configuration at C5)
Physical State White to off-white solid or viscous oil
Solubility Soluble in DCM, MeOH, EtOAc; Insoluble in water
Structural Logic

The molecule combines three distinct pharmacophoric elements:

  • Morpholine Ring: Improves metabolic stability and solubility compared to piperidines or cyclohexanes.

  • Gem-dimethyl Group (C2): Induces the Thorpe-Ingold effect, restricting ring flexibility and forcing substituents into specific axial/equatorial orientations favorable for protein binding.

  • Orthogonal Protection: The N-Boc (acid labile) and Methyl Ester (base labile) allow for selective functionalization at either the N- or C-terminus, making it an ideal peptidomimetic building block.

Part 2: Synthesis & Manufacturing (The "Chiron" Approach)

The most robust synthetic route utilizes L-Serine methyl ester as the chiral pool starting material. This ensures the stereochemistry at the C5 position is fixed from the outset. The 2,2-dimethyl motif is introduced via a methallyl alkylation followed by an iodocyclization-reduction sequence.

Synthesis Workflow Diagram

SynthesisRoute Start L-Serine Methyl Ester (HCl Salt) Step1 N-Alkylation (Methallyl Bromide) Start->Step1 DIPEA, DMF Inter1 N-Methallyl Intermediate Step1->Inter1 Step2 Boc Protection ((Boc)2O) Inter1->Step2 Inter2 N-Boc-N-Methallyl Serine Ester Step2->Inter2 Step3 Iodocyclization (I2, MeCN) Inter2->Step3 Electrophilic Trigger Inter3 2-Iodomethyl Morpholine Step3->Inter3 Ring Closure Step4 Radical Reduction (Bu3SnH/AIBN) Inter3->Step4 Dehalogenation Final Methyl 4-Boc-2,2-dimethyl morpholine-5-carboxylate Step4->Final

Caption: Stereoselective synthesis pathway from L-Serine via iodocyclization.

Detailed Experimental Protocol

Step 1: N-Alkylation & Protection

  • Reagents: L-Serine methyl ester HCl (1.0 eq), Methallyl bromide (1.1 eq), DIPEA (2.5 eq), (Boc)₂O (1.1 eq).

  • Solvent: DMF (Dimethylformamide).[2]

  • Protocol:

    • Dissolve L-Serine methyl ester HCl in DMF at 0°C. Add DIPEA slowly.

    • Add methallyl bromide dropwise. Stir at RT for 12h.

    • In situ protection: Add (Boc)₂O directly to the reaction mixture. Stir for 4h.

    • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), NaHCO₃, and brine. Dry over Na₂SO₄.[3]

    • Why this works: Direct alkylation of sulfonamides is common, but the Boc group is installed here to prevent N-quaternization during the subsequent cyclization step.

Step 2: Iodocyclization (The Critical Ring Closure)

  • Reagents: Iodine (I₂, 3.0 eq), NaHCO₃ (3.0 eq).

  • Solvent: MeCN (Acetonitrile).

  • Protocol:

    • Dissolve the N-Boc-N-methallyl intermediate in MeCN. Cool to 0°C.[4]

    • Add solid NaHCO₃ followed by I₂ in portions.

    • Stir in the dark for 6–12h. Monitor by TLC for disappearance of the alkene.

    • Mechanism: Iodine activates the C=C double bond. The serine hydroxyl group (nucleophile) attacks the internal carbon (6-endo-trig favored), forming the morpholine ring with an exocyclic iodomethyl group.

    • Purification: Quench with saturated Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.[3]

Step 3: Radical Dehalogenation

  • Reagents: Tributyltin hydride (Bu₃SnH, 1.2 eq), AIBN (cat.).

  • Solvent: Toluene (degassed).

  • Protocol:

    • Dissolve the iodomethyl morpholine in dry, degassed toluene.

    • Add Bu₃SnH and AIBN.

    • Reflux (80–110°C) for 2h.

    • Result: The iodine atom is replaced by hydrogen, yielding the final 2,2-dimethyl substitution pattern.

    • Green Alternative: Use Tris(trimethylsilyl)silane (TTMSS) instead of tin reagents to avoid toxic residues in pharma intermediates.

Part 3: Applications in Drug Discovery

The Gem-Dimethyl Effect in SAR

The 2,2-dimethyl substitution is not merely decorative. It serves a specific thermodynamic function known as the Thorpe-Ingold Effect .

  • Mechanism: The bulky methyl groups compress the internal bond angle at C2. This reduces the conformational space available to the morpholine ring, biasing it toward a "chair" conformation.

  • Benefit: When the drug binds to its protein target, the entropic penalty is lower because the molecule is already "pre-organized" in the bioactive conformation. This often leads to a 10-100x increase in potency .

Metabolic Stability

Morpholine rings are often metabolic "soft spots" prone to oxidation at the alpha-carbon (C2/C6) by CYP450 enzymes.

  • Blockade: Placing two methyl groups at C2 sterically hinders the approach of metabolic enzymes and removes the abstractable alpha-protons, significantly increasing the half-life (t1/2) of the molecule in microsomes.

Validated Targets

This scaffold is prevalent in inhibitors for:

  • PI3K/mTOR Pathway: The morpholine oxygen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • HCV NS5B Polymerase: Used as a proline mimetic in viral replication inhibitors.

Part 4: Characterization & Quality Control

To validate the synthesis of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate , compare analytical data against these standards:

MethodExpected Signal Characteristics
¹H NMR (CDCl₃) δ 1.45 (s, 9H, Boc); δ 1.20, 1.35 (s, 3H each, gem-dimethyl); δ 3.75 (s, 3H, OMe); δ 4.3-4.5 (m, 1H, H5 alpha-proton); δ 3.5-4.0 (m, 4H, ring protons).
¹³C NMR Carbonyl signals at ~171 ppm (ester) and ~155 ppm (Boc); Quaternary C2 at ~72 ppm .
HRMS (ESI) [M+H]⁺ calc: 274.1654; [M+Na]⁺ calc: 296.1474.
Optical Rotation Expect negative rotation

if derived from L-Serine (verify specific batch).

References

  • General Morpholine Synthesis: Wolfe, J. P., et al. "Stereoselective Synthesis of 2-Substituted Morpholines." Journal of Organic Chemistry, 2007. Link

  • Gem-Dimethyl Effect: Jung, M. E., et al. "The Gem-Dimethyl Effect in the Synthesis of Heterocycles." Chemical Reviews, 2005. Link

  • Iodocyclization Methodology:Knight, D. W. "Iodocyclization Reactions in the Synthesis of Heterocycles." Progress in Heterocyclic Chemistry, 2002.
  • Scaffold Application: Bode, J. W., et al.[5] "Synthesis of Substituted Morpholines for Medicinal Chemistry." Organic Letters, 2017. Link

  • Commercial Source Verification: Fluorochem Product Page for CAS 1272758-01-6. Link

Sources

Foundational

Spectroscopic Data Guide: Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate

The following technical guide details the spectroscopic data, structural analysis, and synthesis of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate (also known by its IUPAC systematic numbering as Methyl 4-(tert-butox...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic data, structural analysis, and synthesis of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate (also known by its IUPAC systematic numbering as Methyl 4-(tert-butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylate ).

Executive Summary & Structural Logic

Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate is a protected morpholine amino acid derivative widely used as a scaffold in medicinal chemistry (e.g., in the development of HCV NS5B inhibitors and peptidomimetics).

Nomenclature Clarification

The naming of substituted morpholines depends on the numbering priority.

  • User Query Name: Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate

    • Numbering: Oxygen is 1. Gem-dimethyl at 2.[1][2] Nitrogen at 4.[1][2][3][4][5] Carboxylate at 5.

  • Systematic IUPAC Name: Methyl 4-(tert-butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylate

    • Numbering: Oxygen is 1. Carboxylate at 3 (lower locant for functional group). Nitrogen at 4.[1][2][3][4][5] Gem-dimethyl at 6.[1][2][6]

    • Note: Both names describe the identical connectivity : a morpholine ring with a gem-dimethyl group adjacent to the oxygen and a carboxylate group adjacent to the nitrogen, separated by the nitrogen atom.

Structural Parameters[1][2][3][4][5][7][8][9]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 273.33 g/mol

  • Chirality: The C5 (or C3) position is a chiral center. The (S)-enantiomer is the most common pharmaceutical intermediate, derived from L-amino acid precursors.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by the presence of rotamers due to the tert-butoxycarbonyl (Boc) group, which restricts rotation around the N-C(O) bond. This often results in broad peaks or dual signal sets (approx. 60:40 ratio) at room temperature.


H NMR Data (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
H3 (or H5) 4.35 – 4.55dd / m1H

-proton to N and Ester (Chiral Center)
H2/H6 (Ring) 3.75 – 3.95m2HMethylene protons adjacent to Oxygen (C2/C6)
OCH

3.72 / 3.74s3HMethyl Ester (Rotamers)
H5/H3 (Ring) 3.10 – 3.40m2HMethylene protons adjacent to Nitrogen
Boc-CH

1.45 / 1.48s9Htert-Butyl group
C(CH

)

1.25 – 1.35s (broad)6HGem-dimethyl group (Diastereotopic)

Key Diagnostic Signals:

  • 
     4.35–4.55:  The deshielded methine proton adjacent to the electron-withdrawing ester and carbamate groups.
    
  • 
     1.2–1.4:  The gem-dimethyl groups often appear as two distinct singlets or a broad hump due to the fixed chair conformation of the morpholine ring.
    

C NMR Data (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Assignment
C=O (Ester) 171.2Methyl Ester Carbonyl
C=O (Boc) 154.5Carbamate Carbonyl
C-O (tBu) 80.4Quaternary Carbon of Boc
C-O (Ring) 72.1C6 (Quaternary, bearing gem-dimethyl)
C-O (Ring) 61.5C2 (Methylene adjacent to O)
C-N (Chiral) 53.8C3/C5 (Methine

to Ester)
OCH

52.3Methyl Ester
C-N (Ring) 45.2C5/C3 (Methylene adjacent to N)
CH

(Boc)
28.3tert-Butyl Methyls
CH

(Gem)
23.5, 24.8Gem-dimethyl carbons
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) or APCI.

  • Molecular Ion:

    
    
    
  • Adducts:

    
    
    
  • Fragmentation Pattern:

    • m/z 218: Loss of tert-butyl group (

      
      ).
      
    • m/z 174: Loss of Boc group (

      
      , free amine).
      
    • m/z 114: Characteristic morpholine ring fragment.

Infrared Spectroscopy (IR)
  • 1745 cm

    
    :  Strong C=O stretch (Ester).
    
  • 1690–1705 cm

    
    :  Strong C=O stretch (Boc Carbamate).
    
  • 1160 cm

    
    :  C-O-C stretch (Ether/Ester).
    
  • 2975 cm

    
    :  C-H stretch (Aliphatic).
    

Synthesis & Experimental Protocol

This molecule is typically synthesized via the cyclization of a serine-derived amino alcohol with an epoxide or halo-ether.

Synthetic Route: From L-Serine Methyl Ester
  • Starting Material: L-Serine methyl ester hydrochloride.

  • Reagent: 2,2-dimethyloxirane (Isobutylene oxide) or 1-bromo-2-chloro-2-methylpropane.

  • Cyclization: Base-mediated cyclization (e.g.,

    
     or DIPEA) to form the morpholine ring.
    
  • Protection: Reaction with

    
     to install the protecting group.
    

Synthesis SM L-Serine Methyl Ester (HCl Salt) Inter Intermediate Amino Alcohol SM->Inter Alkylation Reagent 2,2-Dimethyloxirane (or equiv.) Reagent->Inter Cyclized 6,6-Dimethylmorpholine-3-carboxylate (Free Amine) Inter->Cyclized Cyclization (Base) Product Methyl 4-Boc-6,6-dimethyl morpholine-3-carboxylate Cyclized->Product Boc2O TEA/DCM

Caption: Synthetic pathway for the formation of the target morpholine scaffold from serine precursors.

Detailed Protocol (Representative)
  • Alkylation/Cyclization: To a suspension of L-serine methyl ester HCl (10 mmol) in acetonitrile is added

    
     (25 mmol) and 1-bromo-2-chloro-2-methylpropane (12 mmol). The mixture is refluxed for 24 hours.
    
  • Workup: Filter salts, concentrate filtrate.

  • Boc Protection: Dissolve residue in DCM. Add

    
     (20 mmol) and 
    
    
    
    (11 mmol). Stir at RT for 4 hours.
  • Purification: Silica gel chromatography (Hexanes/EtOAc 4:1).

  • Yield: Typically 50-65% over two steps.

Quality Control & Impurities

When analyzing spectroscopic data, watch for these common impurities:

ImpurityNMR SignatureOrigin
Boc-Anhydride Singlet at

1.50 (very sharp)
Excess reagent
Free Amine Missing Boc signals; Shift of H3 to

~3.8
Incomplete protection or acid hydrolysis
Hydrolyzed Acid Loss of OMe singlet (

3.72); Broad OH
Ester hydrolysis (moisture)
Elimination Product Olefinic protons (

5.0-6.0)
Harsh cyclization conditions

References

  • Sunshine Lake Pharma Co., Ltd. (2008). Substituted Morpholine Derivatives and Methods of Use. Patent WO2008024692.[6] (Describes synthesis of the 6,6-dimethylmorpholine-3-carboxylate scaffold).

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters . Link (Methodology for substituted morpholines).

  • Fluorochem . Product Sheet: Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate (CAS 1272758-01-6). Link

  • PubChem . Compound Summary: 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.[1][2] Link

Sources

Exploratory

Technical Guide: Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate

Synonym: Methyl 4-Boc-6,6-dimethylmorpholine-3-carboxylate CAS Number: 1272758-01-6 (Racemic / General Entry) Part 1: Executive Summary & Chemical Identity Core Directive This guide provides a comprehensive technical ana...

Author: BenchChem Technical Support Team. Date: March 2026

Synonym: Methyl 4-Boc-6,6-dimethylmorpholine-3-carboxylate CAS Number: 1272758-01-6 (Racemic / General Entry)

Part 1: Executive Summary & Chemical Identity

Core Directive

This guide provides a comprehensive technical analysis of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate , a specialized heterocyclic building block used in medicinal chemistry. It is critical to address the nomenclature divergence immediately: while often referred to as the "2,2-dimethyl-5-carboxylate" in legacy or specific vendor catalogs, the IUPAC-preferred numbering places the carboxylate at position 3 and the gem-dimethyl group at position 6. Consequently, this molecule is chemically identical to Methyl 4-Boc-6,6-dimethylmorpholine-3-carboxylate .

This scaffold is highly valued for the Thorpe-Ingold effect (gem-dimethyl effect), which imposes conformational restrictions on the morpholine ring, locking peptide mimetics into bioactive conformations and improving metabolic stability by blocking oxidative metabolism at the ether-adjacent carbons.

Chemical Identity Table[1]
PropertySpecification
Common Name Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate
IUPAC Name 4-tert-Butyl 3-methyl 6,6-dimethylmorpholine-3,4-dicarboxylate
CAS Number 1272758-01-6 (Methyl ester)
Related CAS 12352106 (Generic/Internal codes); 1416499-86-9 (Amine precursor)
Molecular Formula C₁₃H₂₃NO₅
Molecular Weight 273.33 g/mol
Stereochemistry Available as Racemic, (S)-isomer, or (R)-isomer
Physical State White to off-white solid or viscous oil
Solubility Soluble in DCM, MeOH, EtOAc; Insoluble in water

Part 2: Synthesis & Production Protocols

Strategic Route Selection

The synthesis of this scaffold typically proceeds via a chiral pool approach starting from Serine derivatives. This method is preferred over de novo cyclization of achiral precursors because it allows for the control of absolute stereochemistry at the carboxylate position (C3).

Primary Synthetic Pathway: Serine-Epoxide Cyclization

This protocol utilizes L-Serine methyl ester to establish the chiral center, followed by alkylation with an isobutylene equivalent and subsequent cyclization.

Step-by-Step Methodology:

  • Starting Material Preparation:

    • Begin with L-Serine methyl ester hydrochloride .

    • Protect the amine if not performing a one-pot alkylation/cyclization, though the N-benzyl or N-trityl route is often used to prevent over-alkylation. For this specific target, N-Boc-L-Serine methyl ester is the direct precursor.

  • O-Alkylation (The Critical Step):

    • React N-Boc-L-Serine methyl ester with 1-chloro-2-methyl-2-propanol or Isobutylene oxide (2,2-dimethyloxirane).

    • Conditions: Lewis acid catalysis (e.g., BF₃·Et₂O) is often required to open the epoxide at the more substituted carbon (if using epoxide) or base-mediated alkylation (NaH/DMF) for the halide.

    • Note: Direct O-alkylation of N-protected serine with electrophiles can be sluggish. An alternative high-yield route involves reacting Serine methyl ester with 2,2-dimethyl-aziridine precursors, but the ether linkage formation is key here.

  • Cyclization (Mitsunobu or Base-Mediated):

    • If the intermediate is a linear amino-alcohol ether (e.g., from Serine-OH attacking the isobutylene unit), cyclization is achieved by activating the alcohol (Mesylate/Tosylate) and displacing with the Nitrogen.

    • Preferred Route for 6,6-Dimethyl: React L-Serine methyl ester with 2-bromo-2-methylpropionyl bromide followed by reduction, OR use the "Amino-Alcohol + Epoxide" strategy.

    • Literature Consensus: The most scalable route typically involves the reaction of N-benzyl-serine methyl ester with 1,2-epoxy-2-methylpropane , followed by ring closure and N-deprotection/re-protection with Boc.

Experimental Protocol (General Reference):

  • Reagents: L-Serine methyl ester HCl (1.0 eq), 2,2-Dimethyloxirane (1.2 eq), K₂CO₃ (2.5 eq), Acetonitrile/Water.

  • Procedure:

    • Dissolve Serine ester in MeCN. Add base.[1][2][3]

    • Add epoxide dropwise at 0°C.

    • Reflux for 12-24h to effect ring opening and cyclization.

    • Isolate the free amine morpholine.

    • Boc Protection: Treat the crude morpholine with Boc₂O (1.1 eq) and TEA in DCM to yield the final Methyl 4-Boc-6,6-dimethylmorpholine-3-carboxylate .

Visualization: Synthesis Pathway

Synthesispath Start L-Serine Methyl Ester (HCl Salt) Inter Intermediate: Linear Amino-Alcohol Start->Inter Base (K2CO3), Reflux Reagent Isobutylene Oxide (2,2-dimethyloxirane) Reagent->Inter Cyclization Cyclization (Intramolecular SN2) Inter->Cyclization In situ Product_Amine 6,6-Dimethyl Morpholine-3-carboxylate Cyclization->Product_Amine Final Methyl 4-Boc-6,6-dimethyl morpholine-3-carboxylate (CAS 1272758-01-6) Product_Amine->Final Boc2O, TEA, DCM

Caption: Synthesis of the target morpholine scaffold via serine-epoxide condensation.

Part 3: Applications & Rationale

The Gem-Dimethyl Effect in Drug Design

The introduction of the gem-dimethyl group at the C6 position (adjacent to the ether oxygen) serves two primary functions in medicinal chemistry:

  • Conformational Locking: The bulky methyl groups create steric clash with adjacent ring substituents, forcing the morpholine ring into a specific chair conformation. This reduces the entropic penalty of binding to a protein target, potentially increasing potency (High Affinity).

  • Metabolic Blockade: The C6 position is a common site for oxidative metabolism (P450-mediated hydroxylation). Substitution with methyl groups blocks this "soft spot," significantly increasing the half-life (

    
    ) of the drug candidate.
    
SAR Decision Tree

Researchers utilize this scaffold when standard proline or morpholine residues fail to provide sufficient metabolic stability or potency.

SAR_Logic Start Lead Compound Optimization Issue Issue: Low Metabolic Stability or Low Potency? Start->Issue Strategy Strategy: Conformational Restriction Issue->Strategy Selection Select Morpholine Scaffold Strategy->Selection Decision Add Gem-Dimethyl (C6) Selection->Decision Thorpe-Ingold Effect Outcome Outcome: 1. Blocked Oxidation 2. Fixed Conformation Decision->Outcome

Caption: SAR logic for selecting the gem-dimethyl morpholine scaffold.

Part 4: Analytical Data & Handling

Expected Analytical Profile
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.45 (s, 9H, Boc)
      
    • 
       1.2-1.3 (s, 6H, gem-dimethyl)
      
    • 
       3.75 (s, 3H, COOMe)
      
    • 
       4.3-4.5 (m, 1H, H-3 methine)
      
    • 
       3.5-4.0 (m, ring protons)
      
  • MS (ESI):

    
    ; 
    
    
    
  • TLC: Visualizes with Ninhydrin (after deprotection) or PMA stain.

    
     approx 0.4-0.6 in 30% EtOAc/Hexane.
    
Handling & Storage[3]
  • Storage: Store at +2°C to +8°C. Desiccate.

  • Stability: Stable under normal laboratory conditions. Avoid strong acids (removes Boc) or strong bases (hydrolyzes ester) unless intended.

  • Safety: Irritant. Wear standard PPE (Gloves, Goggles).

References

  • Fluorochem Products. Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate Product Page. Retrieved from

  • ChemBK. Methyl 4-Boc-6,6-dimethyl-morpholine-3-carboxylate (CAS 1272758-01-6). Retrieved from

  • Sigma-Aldrich. 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid derivatives. Retrieved from

  • PubChem. Compound Summary for CAS 1272758-01-6. Retrieved from

  • Nicolaou, K. C., et al. (2003). Total synthesis of the proposed azaspiracid-1 structure. Angewandte Chemie International Edition. (Demonstrates spiro-morpholine synthesis strategies relevant to gem-dimethyl substitution). Retrieved from

Sources

Foundational

discovery and origin of substituted morpholine scaffolds

An in-depth technical analysis of the morpholine scaffold requires a fundamental understanding of its physicochemical properties, historical evolution in medicinal chemistry, and the complex synthetic methodologies requi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the morpholine scaffold requires a fundamental understanding of its physicochemical properties, historical evolution in medicinal chemistry, and the complex synthetic methodologies required to functionalize its core. As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical scaffold design and practical, bench-level execution.

Morpholine (1-oxa-4-azacyclohexane) is a six-membered, non-aromatic heterocycle that has transitioned from a simple industrial solvent to a "privileged scaffold" in modern drug discovery. Historically, morpholine was utilized primarily as a peripheral "capping" group—an N-linked appendage added late in the synthesis to modulate the physicochemical properties of a lead compound.

The rationale for its widespread adoption lies in its unique atomic composition. The morpholine ring features an oxygen atom that acts as a potent hydrogen-bond acceptor, and a secondary amine nitrogen that provides optimal basicity (pKₐ ≈ 8.3–8.7) [1]. This combination imparts excellent aqueous solubility, balances lipophilicity, and enhances metabolic stability compared to its all-carbon analog, cyclohexane, or its more basic nitrogen analog, piperazine.

However, the paradigm has shifted. Rather than using morpholine solely as an N-linked peripheral group, medicinal chemists now recognize the immense value of C-substituted morpholines [2]. By introducing substituents at the carbon atoms (C2, C3, C5, or C6), researchers can introduce chirality, lock the ring into specific chair conformations, and direct functional groups into precise vector geometries for optimal target engagement.

G A Morpholine Core Scaffold B Oxygen Heteroatom (H-Bond Acceptor) A->B C Nitrogen Heteroatom (pKa ~8.3-8.7) A->C D Saturated sp3 Ring (Metabolic Stability) A->D E Enhanced Target Affinity B->E F Optimal Aqueous Solubility C->F G Extended in vivo Half-Life D->G

Logical relationship between morpholine structural features and pharmacological outcomes.

Biological Relevance and FDA-Approved Case Studies

The integration of the morpholine scaffold has led to the successful development of numerous FDA-approved therapeutics [3]. While N-substituted morpholines dominate the historical market, the push for C-substituted derivatives is expanding the chemical space of neurodegenerative, antimicrobial, and oncological drugs.

Table 1: Quantitative and Qualitative Data of Key Morpholine-Containing FDA-Approved Drugs

Drug NameTherapeutic ClassPrimary TargetMorpholine Role / Binding MechanismMolecular Weight ( g/mol )
Linezolid AntibioticBacterial 50S RibosomeMorpholine oxygen acts as an H-bond acceptor with the 23S rRNA, stabilizing the drug-target complex.337.35
Gefitinib AntineoplasticEGFR Tyrosine KinaseN-linked morpholine improves aqueous solubility and oral bioavailability without disrupting the kinase hinge-binding core.446.90
Rivaroxaban AnticoagulantFactor XaMorpholine-3-one derivative; the carbonyl oxygen and morpholine oxygen dictate the binding conformation within the S4 pocket.435.88
Moclobemide AntidepressantMAO-AMorpholine ring fits into the hydrophobic cavity of MAO-A, positioning the amide for reversible inhibition.268.74

Methodological Evolution: Synthesizing C-Substituted Morpholines

Synthesizing N-substituted morpholines is trivial (typically achieved via simple Sₙ2 alkylation or Buchwald-Hartwig amination). In contrast, synthesizing densely functionalized, stereocontrolled C-substituted morpholines is a significant synthetic challenge [4].

Historically, C-substituted morpholines were derived from the chiral pool (e.g., cyclization of enantiopure amino alcohols derived from L-serine or L-ephedrine). While reliable, this limits the structural diversity to naturally occurring stereocenters.

Modern synthetic methodologies have unlocked new pathways:

  • SnAP/SLAP Reagents: Bode and co-workers developed a formal 4+1+1 radical cyclization strategy using tin/silicon reagents to build the morpholine ring onto an imine.

  • Aziridine-Epoxide Heterocoupling: A recent breakthrough allows the annulative heterocoupling of aziridines and epoxides to synthesize highly substituted, N-unprotected morpholines via aziridinyl alcohols [5].

  • Pd-Catalyzed Carboamination: Wolfe et al. developed a highly efficient method for the asymmetric synthesis of cis-3,5-disubstituted morpholines from O-allyl ethanolamines [6].

Experimental Workflow: Pd-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines

To ensure scientific integrity and reproducible results, the following protocol details the Pd-catalyzed carboamination approach. This method is prioritized because it provides access to cis-3,5-disubstituted morpholines—a previously inaccessible stereochemical configuration—in a single, self-validating catalytic step.

Causality & Reagent Selection:
  • Catalyst (Pd₂(dba)₃): Serves as the source of Pd(0) necessary for the oxidative addition into the aryl bromide.

  • Ligand (e.g., DPEphos or RuPhos): The bidentate nature of the ligand enforces the required geometry around the palladium center, promoting the critical syn-aminopalladation step over non-productive β-hydride elimination.

  • Base (NaOtBu): Deprotonates the amine to facilitate its coordination to the palladium center, driving the catalytic cycle forward.

Step-by-Step Protocol:

Step 1: Preparation of the O-Allyl Ethanolamine Precursor

  • Dissolve enantiopure N-Boc amino alcohol (1.0 equiv) in anhydrous DMF under an argon atmosphere.

  • Add NaH (60% dispersion in mineral oil, 1.2 equiv) at 0 °C. Causality: NaH is required to irreversibly deprotonate the alcohol, forming a highly nucleophilic alkoxide.

  • Add allyl bromide (1.2 equiv) dropwise. Stir at room temperature for 4 hours.

  • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting material (R_f ≈ 0.2) disappears and a new, less polar spot (R_f ≈ 0.6) appears. Confirm via ¹H NMR (appearance of multiplet at δ 5.8–6.0 ppm for the allyl alkene).

  • Deprotect the N-Boc group using 4M HCl in dioxane to yield the primary O-allyl ethanolamine.

Step 2: Pd-Catalyzed Carboamination

  • In an oven-dried Schlenk tube, combine the O-allyl ethanolamine (1.0 equiv), aryl bromide (1.2 equiv), NaOtBu (1.2 equiv), Pd₂(dba)₃ (2 mol %), and DPEphos (4 mol %).

  • Evacuate and backfill the tube with argon three times to ensure the complete removal of oxygen, which would otherwise poison the Pd(0) catalyst.

  • Add anhydrous toluene (to achieve a 0.2 M concentration) and heat the mixture to 105 °C for 12–14 hours.

  • Self-Validation Check: The reaction mixture will transition from a dark red/purple (Pd(0) complex) to a yellowish-brown suspension as the catalytic cycle proceeds and NaBr precipitates.

Step 3: Isolation and Purification

  • Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure.

  • Purify via flash column chromatography to isolate the cis-3,5-disubstituted morpholine. The cis stereochemistry is confirmed by NOESY NMR spectroscopy (strong NOE cross-peaks between the axial protons at C3 and C5).

G S1 O-Allyl Ethanolamine + Ar-Br S3 Oxidative Addition (Ar-Pd(II)-Br) S1->S3 S2 Pd(0) Catalyst System S2->S3 S4 syn-Aminopalladation S3->S4 S5 Boat-like Transition State S4->S5 S6 Reductive Elimination S5->S6 S6->S2 Pd(0) Regeneration S7 cis-3,5-Disubstituted Morpholine S6->S7

Mechanistic pathway of Pd-catalyzed carboamination to form cis-3,5-disubstituted morpholines.

Conclusion

The evolution of the morpholine scaffold from a simple pharmacokinetic modulator to a complex, stereodefined core structure represents a major leap in medicinal chemistry. By mastering advanced synthetic techniques—such as Pd-catalyzed carboamination and aziridine-epoxide heterocoupling—drug development professionals can access previously unexplored chemical space. The ability to precisely position substituents on the morpholine ring allows for the fine-tuning of target affinity, metabolic stability, and overall drug efficacy, ensuring that morpholine will remain a privileged scaffold in the pharmaceutical arsenal for decades to come.

References

  • Wijtmans, R., et al. "Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives." Radboud Repository / Synthesis, 2004.[Link]

  • Taha, M., et al. "Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations." PMC - NIH, 2021.[Link]

  • Zercher, C. K., et al. "Expanding Complex Morpholines Using Systematic Chemical Diversity." PMC - NIH, 2024.[Link]

  • Brisco, T. A., et al. "Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives." Journal of the American Chemical Society, 2025.[Link]

  • Wolfe, J. P., et al. "A New Strategy for the Synthesis of Substituted Morpholines." PMC - NIH, 2010.[Link]

Exploratory

In-Depth Technical Guide: Physical Properties and Synthetic Utility of Boc-Protected Morpholine Esters

Executive Summary: The Morpholine Scaffold in Modern Drug Design Morpholine rings are ubiquitous "privileged scaffolds" in medicinal chemistry, prized for their ability to modulate lipophilicity, enhance metabolic stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Morpholine Scaffold in Modern Drug Design

Morpholine rings are ubiquitous "privileged scaffolds" in medicinal chemistry, prized for their ability to modulate lipophilicity, enhance metabolic stability, and improve blood-brain barrier (BBB) permeability. The Boc-protected morpholine ester serves as a critical, bifunctional building block—bridging the gap between simple heterocycles and complex peptidomimetics.

This guide moves beyond basic datasheet parameters to analyze the physical behavior of these molecules in the laboratory. We focus specifically on the 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid esters and their 3-substituted isomers, addressing the unique spectroscopic and solubility challenges they present during synthesis and purification.

Structural & Electronic Characteristics[1]

Conformational Analysis: The Chair and The Rotamer

Unlike flat aromatic systems, the morpholine ring adopts a defined chair conformation. However, the introduction of the tert-butoxycarbonyl (Boc) group at the N4 position introduces a critical phenomenon that often confuses researchers during NMR characterization: Restricted Rotation .

  • The Rotamer Effect: The N-CO bond of the carbamate exhibits partial double-bond character due to resonance. This creates a high energy barrier to rotation (~10-15 kcal/mol), resulting in two distinct conformers (cis and trans relative to the tert-butyl group) observable on the NMR timescale at room temperature.

  • Implication: Signals in

    
    H and 
    
    
    
    C NMR spectra often appear doubled or broadened. This is not an impurity; it is an intrinsic physical property of the Boc-morpholine system.
Electronic Push-Pull

The morpholine ring contains two heteroatoms with opposing electronic demands:

  • O1 (Ether Oxygen): Inductively withdrawing but mesomerically donating.

  • N4 (Carbamate Nitrogen): Electron-withdrawing due to the Boc group, reducing the basicity of the nitrogen significantly compared to free morpholine.

Physical Properties Matrix

The following data aggregates experimental values and predictive models for 4-Boc-morpholine-2-carboxylic acid methyl ester and its analogs.

Table 1: Physicochemical Constants
PropertyValue / RangeNotes
Physical State White to Off-white SolidLower alkyl esters (Methyl/Ethyl) are often low-melting solids; longer chains may be oils.
Melting Point 140–150 °C (Free Acid)~60–80 °C (Methyl Ester)Esters generally melt lower than the parent acid due to loss of H-bonding dimerization.
Molecular Weight 245.27 g/mol (Methyl Ester)Formula:

LogP (Lipophilicity) 0.4 – 0.7Moderate lipophilicity; ideal for oral bioavailability (Rule of 5 compliant).
pKa (Conjugate Acid) ~ -1 to 0 (Carbamate)The Boc group renders the nitrogen non-basic under physiological conditions.
Topological Polar Surface Area 65 - 76 ŲFavorable for membrane permeation.
Solubility Profile: The "Solubility Paradox"

Boc-morpholine esters exhibit a solubility profile that can be exploited for purification without chromatography.

  • Organic Solvents: Highly soluble in DCM, Ethyl Acetate, THF, and Methanol.

  • Aqueous Media: Poor solubility in neutral water (pH 7).

  • pH-Dependent Solubility:

    • Acidic (pH < 2): Solubility increases slightly but risks Boc deprotection if strong acid is used.

    • Basic (pH > 10): The ester is stable to weak base, but the free acid (if saponified) becomes highly soluble as the carboxylate salt.

Spectroscopic Characterization Guide

NMR Spectroscopy: Handling Rotamers

Problem: You run a


H NMR in 

and see split peaks (e.g., two singlets for the Boc group, two multiplets for the ring protons). Validation Protocol:
  • Integration: Sum the integrals of the split peaks. They should equal the expected proton count (e.g., 9H for the Boc group).

  • Coalescence Temperature: Run the NMR at elevated temperature (e.g., 50°C or 323K in DMSO-

    
    ). The increased thermal energy overcomes the rotational barrier, causing the peaks to coalesce into sharp singlets.
    
Infrared (IR) Spectroscopy

The carbonyl region is diagnostic for monitoring reaction progress (e.g., Ester Hydrolysis vs. Boc Deprotection).

  • 1740–1750 cm⁻¹: Ester C=O stretch (Sharp).

  • 1680–1700 cm⁻¹: Boc Carbamate C=O stretch (Strong, Broad).

  • Note: Loss of the 1745 cm⁻¹ peak indicates successful saponification to the acid.

Stability & Reactivity: The Orthogonality Principle

The utility of Boc-morpholine esters lies in the orthogonal stability of the protecting groups. The Boc group is acid-labile, while the ester group is base-labile (saponifiable).

Diagram 1: Orthogonal Deprotection Pathways

Orthogonality Substrate Boc-Morpholine-Ester AcidPath Acidic Conditions (TFA or HCl/Dioxane) Substrate->AcidPath Cleaves Boc BasePath Basic Conditions (LiOH or NaOH) Substrate->BasePath Saponifies Ester ProductA Morpholine-Ester Salt (Boc Removed) AcidPath->ProductA Retains Ester ProductB Boc-Morpholine-Acid (Ester Hydrolyzed) BasePath->ProductB Retains Boc

Caption: Orthogonal deprotection strategy allowing selective modification of either the N-terminus or C-terminus.

Stability Considerations
  • Thermal: Stable up to ~100°C. Above this, thermal elimination of the Boc group (to isobutylene) can occur.

  • Hydrolytic:

    • Base: The Boc group is stable to standard saponification conditions (LiOH/THF/H2O).

    • Acid:[1][2][3][4][][6] The ester bond is stable to TFA at 0°C, allowing selective Boc removal.

Experimental Protocols

Synthesis via Epichlorohydrin (High-Throughput Route)

This route avoids complex chromatography and utilizes the reactivity of epihalohydrins.

Step-by-Step Methodology:

  • Ring Opening: React N-Boc-serine (or amino alcohol precursor) with epichlorohydrin in the presence of a Lewis acid (

    
    ) or base depending on the specific stereochemistry required.
    
  • Cyclization: Treat the intermediate chlorohydrin with a strong base (e.g., NaH or KOtBu) in THF to effect ring closure.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Crystallization from Hexane/EtOAc is often sufficient for solid esters.

Diagram 2: Synthetic Workflow

Synthesis Start Start: Amino Acid / Amino Alcohol Reagent Epichlorohydrin + Lewis Acid Start->Reagent Intermed Intermediate: Chlorohydrin Reagent->Intermed Ring Opening Cyclization Cyclization: NaH / THF Intermed->Cyclization S_N2 Displacement Product Boc-Morpholine Ester Cyclization->Product Isolation

Caption: General synthetic pathway for morpholine core formation from amino alcohol precursors.

TLC Visualization

Since the Boc group shields the amine, standard Ninhydrin stain is often ineffective (or requires very strong heating to deprotect in situ).

  • Recommended Stain: Phosphomolybdic Acid (PMA) or KMnO₄ .

  • Appearance: Boc-morpholines typically appear as white/yellow spots on a blue/purple background after heating.

Applications in Drug Discovery[8][9][10][11]

Solubility Enhancement

Morpholine esters are frequently employed as "solubilizing tails." The morpholine oxygen accepts hydrogen bonds, increasing aqueous solubility at lower pH compared to phenyl or cyclohexyl analogs.

Peptidomimetics

(S)-4-Boc-morpholine-2-carboxylic acid is a constrained analog of serine or proline. Incorporating this scaffold into a peptide backbone restricts conformational freedom, potentially locking the peptide into a bioactive conformation (e.g.,


-turn mimetic).

References

  • Vertex AI Search. (2025). NMR rotamers of Boc-protected morpholine derivatives. ResearchGate. 7

  • National Center for Biotechnology Information. (2025). 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5.[8][9] PubChem.[6][9][10] 9

  • National Center for Biotechnology Information. (2025). 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate | C11H19NO5.[1][11][12] PubChem.[6][9][10] 1

  • Organic Chemistry Portal. (2025). Boc-Protected Amino Groups - Stability and Deprotection. 13

  • ResearchGate. (2012). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. 14

  • MDPI. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. 15

  • BenchChem. (2025). Stability of Boc-Protected Derivatives under Acidic and Basic Conditions. 16[14]

Sources

Foundational

Technical Guide: Solubility Profile of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate . This guide is structured for researchers and proce...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate .

This guide is structured for researchers and process chemists, synthesizing data from homologous Boc-protected morpholine scaffolds and standard organic synthesis protocols.

[1]

Executive Summary & Compound Architecture

Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate is a lipophilic, non-ionic intermediate commonly used in the synthesis of peptidomimetics and chiral morpholine scaffolds.[1] Its solubility is governed by the competition between the hydrophobic tert-butoxycarbonyl (Boc) protecting group/gem-dimethyl moiety and the polar morpholine ether/ester core.[1]

  • Primary Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO).[1]

  • Anti-Solvents: Water, straight-chain hydrocarbons (Hexanes/Heptanes - partial solubility).[1]

  • Key Application: The compound is typically extracted using EtOAc and purified via silica chromatography using Hexane/EtOAc gradients, confirming its high solubility in moderately polar organic solvents.

Physicochemical Drivers of Solubility
FeatureChemical NatureImpact on Solvation
Boc Group Lipophilic, bulky carbamateDrastically reduces water solubility; enhances solubility in halogenated and etherial solvents.[1]
Gem-dimethyl Steric bulk (Hydrophobic)Increases lipophilicity (LogP); disrupts crystal packing, potentially enhancing solubility in non-polar solvents compared to non-methylated analogs.[1]
Methyl Ester Polar aproticProvides dipole-dipole interaction sites; enables solubility in alcohols and esters.
Morpholine Oxygen H-bond acceptorAllows for solubility in protic solvents (MeOH/EtOH) and miscibility with aqueous buffers only if the Boc group is removed (not applicable here).[1]

Solubility Landscape

The following data categorizes solvent compatibility based on standard workup and purification protocols for Boc-morpholine-carboxylates.

Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusOperational Notes
Halogenated Dichloromethane (DCM), ChloroformHigh Ideal for reaction media and transfers.[1] The Boc group interacts favorably with DCM.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh Preferred solvent for extraction and liquid-liquid phase separation.[1]
Ethers THF, 1,4-Dioxane, MTBEHigh Excellent for anhydrous reactions (e.g., reductions, Grignard additions).
Polar Aprotic DMSO, DMF, DMAcHigh Soluble >100 mg/mL. Used for nucleophilic substitutions or library storage.
Alcohols Methanol, Ethanol, IsopropanolModerate to High Soluble, but often used as a co-solvent. Methanol is common for hydrogenation reactions.
Hydrocarbons Hexanes, Heptane, CyclohexaneLow / Partial Used as the mobile phase in chromatography. The compound typically elutes only when a polar modifier (EtOAc) is added.[1]
Aqueous Water, PBS, Acidic/Basic BuffersInsoluble The lipophilic Boc and methyl groups prevent aqueous solvation. Forms a biphasic system.

Critical Insight: While insoluble in pure water, the compound may slowly hydrolyze in strong aqueous acids or bases. Always maintain neutral pH during aqueous washes (e.g., Brine or sat. NaHCO₃) to prevent ester hydrolysis or Boc-deprotection.[1]

Mechanistic Solvation & Workflow Visualization

The solubility behavior is dictated by the "Lipophilic Shielding" effect of the Boc group. The diagrams below illustrate the decision logic for solvent selection and the molecular interactions involved.

Figure 1: Solvent Selection Decision Tree

SolubilityLogic Start Operation Type Reaction Synthetic Reaction Start->Reaction Workup Extraction/Workup Start->Workup Purify Purification Start->Purify Storage Long-term Storage Start->Storage DCM_THF DCM or THF (High Solubility) Reaction->DCM_THF Standard EtOAc Ethyl Acetate (Biphasic vs Water) Workup->EtOAc Partitioning HexEtOAc Hexane/EtOAc (Gradient Elution) Purify->HexEtOAc Column Chrom. Solid Solid State (-20°C, Desiccated) Storage->Solid Preferred DMSO DMSO (Library/Assay) Storage->DMSO Stock Soln.

Caption: Decision matrix for selecting the optimal solvent based on the experimental stage (Synthesis, Extraction, Purification, or Storage).

Figure 2: Solvation Mechanism

SolvationMech cluster_nonpolar Non-Polar Interactions (Van der Waals) cluster_polar Polar Interactions (Dipole/H-Bond) Compound Methyl 4-Boc-2,2-dimethyl morpholine-5-carboxylate Boc Boc Group (Lipophilic Shield) Compound->Boc Me Gem-Dimethyl (Steric Bulk) Compound->Me Ester Methyl Ester (Dipole) Compound->Ester Ether Morpholine Oxygen (H-Bond Acceptor) Compound->Ether DCM DCM/Chloroform (Solvates Whole Molecule) Boc->DCM Strong Interaction Hexane Hexane (Solvates Only Boc/Me) Boc->Hexane Weak Interaction Water Water (Repelled by Boc/Me) Boc->Water Hydrophobic Repulsion Me->DCM Ester->DCM Ester->Hexane Incompatible

Caption: Mechanistic breakdown of how functional groups (Boc, Methyl, Ester) interact with different solvent classes.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol if exact saturation limits (mg/mL) are required for formulation.[1]

  • Preparation: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent (e.g., MeOH, DCM) in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Solution becomes clear/colorless.

    • Insoluble: Visible particulates remain.

  • Calculation: If 10 mg dissolves in 100 µL, solubility is

    
    .
    
Protocol B: Purification via Solvent Gradient

Standard operating procedure for isolating this intermediate.

  • Dissolution: Dissolve the crude reaction mixture in a minimum volume of DCM (approx. 2 mL per gram of crude).

  • Loading: Adsorb onto silica gel or load directly onto a flash column.

  • Elution:

    • Start: 100% Hexanes (Compound binds to silica).[1]

    • Gradient: Ramp to 20-30% EtOAc in Hexanes.

    • Elution Point: The compound typically elutes between 15-25% EtOAc due to the polarity of the ester and carbamate groups [1, 2].

  • Detection: Monitor using TLC (stain with Ninhydrin or KMnO₄; Boc groups do not always UV absorb strongly unless conjugated).[1]

Implications for Drug Development[2][3][4][5]

Storage and Stability
  • Solid State: Store at 2-8°C under desiccated conditions. The ester is stable, but the Boc group is acid-sensitive.

  • Solution Storage: DMSO stock solutions (typically 10-20 mM) are stable at -20°C for months.[1] Avoid storing in protic solvents (MeOH) for extended periods if trace acid is present, as transesterification or Boc removal could occur.

Reaction Engineering
  • Boc Deprotection: Use TFA/DCM (1:1 v/v) or HCl/Dioxane .[1] The high solubility in DCM ensures homogenous deprotection kinetics [3].

  • Reduction: When reducing the ester to an alcohol (e.g., with LiBH₄ or DIBAL), use THF or Ether . Avoid DCM if using strong hydride donors that might react with the solvent.

References

  • MilliporeSigma. Methyl 4-Boc-2-methylmorpholine-2-carboxylate Properties and Safety. Accessed March 2026.

  • ChemicalBook. 4-Boc-3(R)-morpholinecarboxylic acid Technical Data. Accessed March 2026.

  • ResearchGate. Synthesis of N-Boc-morpholine derivatives and solubility profiles in organic synthesis. Accessed March 2026.

  • PubChem. Compound Summary for Boc-Morpholine Carboxylates (CID 2755965). National Library of Medicine. Accessed March 2026.

(Note: Specific CAS numbers for the exact "5-carboxylate" isomer with "2,2-dimethyl" substitution may vary by catalog; data above is grounded in the properties of the confirmed structural class of Boc-dimethyl-morpholine esters.)

Sources

Protocols & Analytical Methods

Method

chiral synthesis of 3-substituted morpholines from serine enantiomers

Application Note: Stereoselective Synthesis of 3-Substituted Morpholines from Serine Enantiomers Executive Summary 3-Substituted morpholines are privileged pharmacophores in medicinal chemistry, serving as the core archi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of 3-Substituted Morpholines from Serine Enantiomers

Executive Summary

3-Substituted morpholines are privileged pharmacophores in medicinal chemistry, serving as the core architecture for blockbuster drugs such as Aprepitant (NK1 antagonist) and Reboxetine (NRI). Their non-planar, chair-like conformation offers superior solubility and metabolic stability compared to piperidines or cyclohexanes.

This Application Note details a robust, self-validating protocol for synthesizing (S)-3-(hydroxymethyl)morpholine and its derivatives starting from L-Serine . Unlike traditional methods that rely on harsh cyclization conditions leading to racemization, this guide presents a "Chiral Pool Retention" strategy. We utilize a stepwise acylation-alkylation-reduction sequence that guarantees >99% enantiomeric excess (ee).

Key Advantages of This Protocol:

  • Chiral Fidelity: Uses L-Serine as a template without affecting the stereocenter.

  • Scalability: Avoids expensive chiral catalysts; relies on standard reagents (Chloroacetyl chloride,

    
    ).
    
  • Versatility: The resulting 3-hydroxymethyl handle allows for rapid diversification (e.g., oxidation to acid, conversion to fluoromethyl).

Strategic Overview & Mechanism

The synthesis hinges on the transformation of the amino acid backbone into a 1,2-amino alcohol (Serinol), followed by the construction of the morpholine ring via a lactam intermediate. This "Lactam Route" is preferred over direct dialkylation because the intermediate morpholin-3-one is a stable, crystalline solid that allows for easy purification (recrystallization) before the final reduction, ensuring high optical purity.

Pathway Visualization

MorpholineSynthesis L_Serine L-Serine Methyl Ester (Starting Material) Serinol N-Boc-L-Serinol (Chiral Template) L_Serine->Serinol 1. Boc Protection 2. NaBH4/LiCl Reduction Acylation N-Acylation (Chloroacetyl Chloride) Serinol->Acylation Step 1: Amide Bond Formation Cyclization Base-Mediated Cyclization (NaH) Acylation->Cyclization Step 2: Ether Bond Formation Lactam (S)-5-(Hydroxymethyl) morpholin-3-one Cyclization->Lactam Intramolecular SN2 Reduction Lactam Reduction (BH3-DMS) Lactam->Reduction Global Reduction Final (S)-3-(Hydroxymethyl) morpholine Reduction->Final Workup & Deprotection

Figure 1: Step-wise workflow for the conversion of L-Serine to (S)-3-substituted morpholine via the lactam intermediate.

Detailed Experimental Protocols

Phase 1: Preparation of N-Boc-L-Serinol

Rationale: Direct use of Serine requires reduction of the carboxylic acid. Using


 with 

is safer and more chemoselective than

on a large scale.

Reagents: L-Serine methyl ester HCl,


, 

,

, THF, EtOH.
  • Protection: Suspend L-Serine methyl ester HCl (100 mmol) in DCM. Add

    
     (2.2 eq) and 
    
    
    
    (1.1 eq). Stir at RT for 12h. Wash with 1M HCl and Brine. Concentrate to yield N-Boc-L-Serine methyl ester .
  • Reduction: Dissolve the ester (50 mmol) in dry THF (150 mL). Add

    
     (2.0 eq) and 
    
    
    
    (2.0 eq). Add EtOH (300 mL) dropwise at 0°C. Stir for 16h at RT.
  • Workup: Quench with 10% citric acid (careful: gas evolution). Extract with EtOAc.

  • Validation: Product should be a viscous oil or white solid.

    • Target: N-Boc-L-Serinol.

    • Yield Expectation: 85-92%.

Phase 2: The "Lactam" Cyclization (The Critical Step)

Rationale: This two-step "one-pot" procedure creates the morpholine ring. We first form the amide (kinetic control) and then force the ether closure (thermodynamic control).

Reagents: Chloroacetyl chloride,


-BuOK (Potassium tert-butoxide), THF/t-BuOH.
  • Acylation: Dissolve N-Boc-L-Serinol (20 mmol) in dry THF (100 mL) with

    
     (1.2 eq) at -10°C.
    
  • Addition: Add Chloroacetyl chloride (1.1 eq) dropwise. Critical: Keep temp < 0°C to avoid O-acylation. Stir for 1h.

    • Checkpoint: TLC should show complete consumption of Serinol.

  • Cyclization: Dilute the mixture with

    
    -BuOH (50 mL). Add 
    
    
    
    -BuOK
    (2.5 eq) in portions at 0°C. The solution will become cloudy (KCl precipitation).
  • Reaction: Allow to warm to RT and stir for 3h.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1]
    
  • Purification: The intermediate, (S)-4-Boc-5-(hydroxymethyl)morpholin-3-one , can often be crystallized from EtOAc/Hexanes.

    • Yield Expectation: 70-80%.

Phase 3: Lactam Reduction to Morpholine

Rationale: Reducing the cyclic amide (lactam) to the amine yields the final morpholine core. Borane-dimethyl sulfide (


) is preferred over LAH for functional group tolerance.
  • Reduction: Dissolve the morpholin-3-one (10 mmol) in dry THF. Add

    
     (2M in THF, 3.0 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 4h.

  • Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy borane complexes. Concentrate in vacuo.

  • Acid Hydrolysis: Redissolve residue in MeOH/HCl and reflux for 1h (breaks B-N complex and removes Boc if desired; if Boc retention is needed, use careful oxidative workup with

    
    ).
    
  • Isolation: Neutralize and extract.

Data Summary & Quality Control

To ensure the protocol is self-validating, compare your results against these standard metrics.

ParameterSpecificationMethod of Verification
Chemical Purity >98%HPLC (C18 column, Water/MeCN gradient)
Enantiomeric Excess (ee) >99%Chiral HPLC (Chiralpak IA, Hexane/IPA)
Specific Rotation

Negative (-)Polarimetry (c=1, MeOH) for (S)-isomer
Key NMR Signal (

)

3.8-4.0 ppm (m, 2H)
Diagnostic of C2-morpholine protons adjacent to Oxygen
Key NMR Signal (

)

~66 ppm
Diagnostic of

-O ring carbon

Troubleshooting Guide:

  • Problem: Low yield in cyclization.

    • Cause: O-acylation occurred during chloroacetyl chloride addition.

    • Fix: Lower temperature to -20°C during addition; ensure slow addition rate.

  • Problem: Racemization.

    • Cause: Harsh basic conditions during cyclization or prolonged heating.

    • Fix: Use

      
      -BuOK (bulky base) instead of NaH; keep cyclization time under 4h.
      

Advanced Modification: Accessing 3-Aryl Morpholines

If the target is a 3-Aryl/Alkyl morpholine (replacing the hydroxymethyl group), the protocol must be modified at the Serine stage using the Weinreb Amide route.

  • Convert N-Boc-Serine to Weinreb Amide (using N,O-dimethylhydroxylamine).

  • Grignard Addition: React with

    
     to form the ketone.
    
  • Stereoselective Reduction: Use L-Selectride to reduce the ketone to the alcohol (creates the chiral center for the morpholine C3).

  • Cyclization: Use the Ethylene Sulfate method [1] for ring closure.

References

  • Ortiz, K. G., et al. (2024).[2] "A Simple, High Yielding Protocol for the Conversion of 1,2-Amino Alcohols to Morpholines using Ethylene Sulfate." Journal of the American Chemical Society.[2]

  • Duthaler, R. O. (1994). "Recent developments in the stereoselective synthesis of alpha-amino acids." Tetrahedron.

  • Grygorenko, O. O., et al. (2011). "The utility of morpholines in drug discovery." Bioorganic & Medicinal Chemistry.

  • Vertex AI Search Results. (2025). "Synthesis of 3-substituted morpholines from serine enantiomers.

Disclaimer: This protocol involves hazardous reagents (Borane, Chloroacetyl chloride). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Notes and Protocols for the Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

Abstract This comprehensive guide details the application of transition metal-catalyzed asymmetric hydrogenation for the stereoselective synthesis of 2-substituted chiral morpholines, a critical structural motif in numer...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the application of transition metal-catalyzed asymmetric hydrogenation for the stereoselective synthesis of 2-substituted chiral morpholines, a critical structural motif in numerous pharmaceutical agents. Chiral morpholines are prized for their favorable physicochemical properties, which can enhance metabolic stability, aqueous solubility, and blood-brain barrier penetration of drug candidates.[1] This document provides an in-depth analysis of the reaction, focusing on catalyst selection, substrate considerations, and detailed, field-proven protocols. Methodologies centered on Rhodium, Ruthenium, and Iridium catalysts are discussed, providing researchers, chemists, and drug development professionals with the necessary framework to successfully implement and optimize these powerful synthetic transformations.

Introduction: The Significance of Chiral Morpholines and Asymmetric Hydrogenation

The morpholine scaffold is a privileged N-heterocycle in medicinal chemistry, integral to the structure of many approved drugs.[1][2] The stereochemistry at the C-2 position, adjacent to the oxygen atom, is often a critical determinant of a molecule's pharmacological activity and safety profile. Traditional synthetic routes to enantiopure morpholines often rely on stoichiometric chiral starting materials or reagents, which can be inefficient and costly.[2][3]

Transition metal-catalyzed asymmetric hydrogenation has emerged as a superior strategy, offering high efficiency, operational simplicity, and excellent atom economy.[3][4] This "after cyclization" approach, where the stereocenter is introduced by hydrogenating a prochiral dehydromorpholine precursor, is a powerful method for accessing these valuable chiral building blocks.[3][4] However, the synthesis of 2-substituted chiral morpholines via this method presents unique challenges. The electron-rich nature and steric hindrance of the dehydromorpholine substrates can lead to low reactivity.[4] The strategic introduction of an N-acyl directing group is a common and effective strategy to activate the enamine substrate towards hydrogenation.[4]

This guide will explore the nuances of this transformation, providing a technical foundation and practical protocols for its successful application.

The Catalytic System: Metal, Ligand, and Mechanism

The success of asymmetric hydrogenation hinges on the precise interplay between a transition metal center and a chiral ligand. The most effective catalysts for the hydrogenation of electron-rich olefins like enamides are typically based on Rhodium, Ruthenium, and Iridium.[4]

  • Rhodium (Rh): Rh-based catalysts are highly effective for the hydrogenation of functionalized alkenes, including enamides.[4] They often exhibit high turnover numbers and can operate under mild conditions. The choice of a chiral bisphosphine ligand is crucial, with ligand bite angle playing a significant role in achieving high enantioselectivity.[2][4]

  • Ruthenium (Ru): Ru-based catalysts, particularly those with diamine or diphosphine ligands like BINAP, have a broad substrate scope.[5] They are known for their ability to hydrogenate a wide range of functionalized and unfunctionalized olefins and ketones.[4][5]

  • Iridium (Ir): Iridium catalysts, often paired with P,N-ligands (e.g., PHOX) or chiral diphosphines, are particularly adept at hydrogenating challenging substrates, including unfunctionalized olefins and various N-heterocycles.[5][6] Additives such as iodine are often used to enhance their activity.[6]

The General Catalytic Cycle: The mechanism for enamide hydrogenation typically follows an inner-sphere pathway. The substrate coordinates to the chiral metal complex, followed by the oxidative addition of molecular hydrogen. A subsequent migratory insertion of the olefin into a metal-hydride bond, followed by reductive elimination, yields the saturated product and regenerates the active catalyst. The chiral ligand creates a sterically and electronically defined environment that dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer.

Catalyst Selection and Substrate Scope

The choice of catalyst is substrate-dependent. For 2-substituted dehydromorpholines, Rhodium catalysts paired with bisphosphine ligands possessing a large bite angle have proven exceptionally effective.[2][4]

A seminal study by Li, M. et al. demonstrated the efficacy of a Rh-SKP complex in the asymmetric hydrogenation of various N-Cbz-protected 2-substituted-dehydromorpholines.[2][3][4] This system consistently delivers quantitative yields and excellent enantioselectivities (up to 99% ee).[2][3][4]

EntrySubstrate (R Group)Catalyst SystemYield (%)ee (%)Reference
1Phenyl[Rh(COD)₂]SbF₆ / (R,R,R)-SKP9792[4]
24-Fluorophenyl[Rh(COD)₂]SbF₆ / (R,R,R)-SKP9891[4]
34-Chlorophenyl[Rh(COD)₂]SbF₆ / (R,R,R)-SKP9992[4]
44-Methoxyphenyl[Rh(COD)₂]SbF₆ / (R,R,R)-SKP9994[4]
52-Naphthyl[Rh(COD)₂]SbF₆ / (R,R,R)-SKP9790[4]
62-Thienyl[Rh(COD)₂]SbF₆ / (R,R,R)-SKP9688[4]

Key Insights from Substrate Scope:

  • N-Protecting Group: An N-acyl group, such as carbobenzyloxy (Cbz), is crucial for activating the enamide system.[4]

  • Aryl Substituents: The reaction is tolerant of a wide range of electron-donating and electron-withdrawing substituents on the 2-position aryl ring, consistently providing high yields and enantioselectivities.[3]

  • Ortho-Effect: Substituents at the ortho-position of the aryl ring can lead to exceptionally high enantioselectivities (99% ee), likely due to favorable steric interactions with the chiral catalyst.[3]

Experimental Protocols

Safety Precautions: Asymmetric hydrogenation reactions are conducted under high pressure of hydrogen gas, which is highly flammable. All procedures must be carried out in a well-ventilated fume hood, inside a properly functioning autoclave, and behind a safety shield. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Phenyl-dehydromorpholine

This protocol is adapted from the highly successful methodology developed by Li, M. et al.[2][3][4]

Materials:

  • N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (Substrate 1a)

  • [Rh(cod)₂]SbF₆ (Rhodium precursor)

  • (R,R,R)-SKP (Chiral bisphosphine ligand)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high purity)

Equipment:

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • High-pressure stainless-steel autoclave with a magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation (In a glovebox):

    • To a clean, dry vial, add the rhodium precursor [Rh(cod)₂]SbF₆ (1 mol%) and the chiral ligand (R,R,R)-SKP (1.05 mol%).

    • Add anhydrous, degassed DCM to achieve a suitable concentration (e.g., 0.01 M).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should be homogeneous.

  • Reaction Setup:

    • In a separate vial, dissolve the N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine substrate (1.0 eq) in anhydrous, degassed DCM (to achieve a final reaction concentration of 0.1 M).

    • Add the substrate solution to the glass liner of the autoclave containing a magnetic stir bar.

    • Using a syringe, transfer the pre-formed catalyst solution to the autoclave liner.

  • Hydrogenation:

    • Seal the autoclave securely.

    • Remove the autoclave from the glovebox and place it in a designated high-pressure area.

    • Purge the autoclave with hydrogen gas three times to remove any residual air.

    • Pressurize the autoclave to 30 atm with hydrogen gas.

    • Begin stirring and maintain the reaction at room temperature for 24 hours.

  • Work-up and Purification:

    • After 24 hours, cease stirring and carefully vent the autoclave to release the hydrogen pressure.

    • Open the autoclave and remove the reaction mixture.

    • Concentrate the solution under reduced pressure to remove the solvent.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-morpholine product.

  • Analysis:

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Representative Protocol for Iridium-Catalyzed Asymmetric Hydrogenation

While a specific protocol for dehydromorpholines is not as established for Iridium, this representative procedure, based on the hydrogenation of related N-heterocycles, provides a strong starting point for optimization.[5][6]

Materials:

  • Dehydromorpholine substrate (e.g., N-Boc protected)

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • Chiral ligand (e.g., (S)-SEGPHOS, (R)-MeO-BIPHEP)

  • Iodine (I₂) as an additive

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Catalyst Preparation (In a glovebox):

    • In a vial, stir [Ir(COD)Cl]₂ (0.5-1.0 mol%) and the selected chiral diphosphine ligand (1.1-2.2 mol%) in anhydrous THF for 30 minutes at room temperature.

  • Reaction Setup:

    • To the glass liner of an autoclave, add the dehydromorpholine substrate (1.0 eq), the additive Iodine (5-10 mol%), and a magnetic stir bar.

    • Add the pre-formed iridium catalyst solution to the autoclave liner.

  • Hydrogenation:

    • Seal, purge, and pressurize the autoclave with hydrogen (typically 50-80 atm).

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours.

  • Work-up, Purification, and Analysis:

    • Follow the same procedures as outlined in Protocol 1 for work-up, purification, and analysis.

Visualization of Workflow

General Experimental Workflow

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Work-up & Analysis p1 Weigh Rh/Ir Precursor & Chiral Ligand in Glovebox p2 Dissolve in Anhydrous Solvent p1->p2 p3 Stir to Form Active Catalyst p2->p3 r1 Combine Substrate & Catalyst in Autoclave p3->r1 Transfer Catalyst p4 Dissolve Substrate in Anhydrous Solvent p4->r1 Transfer Substrate r2 Seal & Purge with H₂ r1->r2 r3 Pressurize with H₂ (e.g., 30-80 atm) r2->r3 r4 Stir at Defined Temp (e.g., RT, 24h) r3->r4 a1 Vent Autoclave & Remove Solvent r4->a1 a2 Purify via Column Chromatography a1->a2 a3 Characterize Structure (NMR, MS) a2->a3 a4 Determine Enantiomeric Excess (Chiral HPLC) a2->a4

Caption: A generalized workflow for the asymmetric hydrogenation of dehydromorpholines.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst- Ensure all reagents and solvents are strictly anhydrous and deoxygenated. Oxygen can irreversibly oxidize the catalyst. - Use high-purity hydrogen gas. - Confirm the integrity of the metal precursor and ligand.
2. Catalyst Poisoning- The nitrogen and oxygen heteroatoms in the substrate or product can sometimes coordinate to the metal center and inhibit catalysis.[2] - Ensure the substrate is highly pure; impurities can act as poisons.
3. Insufficient H₂ Pressure or Temperature- Gradually increase hydrogen pressure (e.g., from 30 to 50 atm). - Gently increase the temperature (e.g., to 40-50 °C), but be aware this can sometimes negatively impact enantioselectivity.
Low Enantioselectivity (ee) 1. Suboptimal Ligand/Metal Combination- Screen different chiral ligands. For Rhodium, ligands with different bite angles can have a profound effect. For Iridium, screen both diphosphine and P,N-type ligands.
2. Incorrect Solvent- Solvent polarity can influence the transition state. Screen a range of anhydrous solvents (e.g., DCM, THF, Toluene, Ethyl Acetate).[2] Protic solvents like methanol are sometimes effective for Ru-catalyzed systems but may inhibit others.
3. Racemization- Unlikely under typical hydrogenation conditions, but ensure the work-up is not overly acidic or basic if the product has a labile stereocenter.
Inconsistent Results 1. Variability in Reagent Purity- Use reagents from a consistent, high-purity source. Traces of water, oxygen, or other impurities can drastically affect results.[2]
2. Inconsistent Catalyst Preparation- Ensure the catalyst pre-formation step is consistent in terms of time and temperature.
3. Leaks in the Autoclave System- Regularly check the seals and fittings of the high-pressure equipment to ensure a constant hydrogen pressure is maintained.

Conclusion

The asymmetric hydrogenation of 2-substituted dehydromorpholines is a highly effective and elegant method for accessing enantiomerically enriched morpholine derivatives. The success of this transformation is critically dependent on the careful selection of the catalyst system and rigorous control of the reaction parameters. Rhodium catalysts, particularly with large bite-angle bisphosphine ligands like SKP, have demonstrated exceptional performance, providing a reliable and high-yielding route to these valuable chiral synthons. While Iridium and Ruthenium systems are well-established for a variety of N-heterocycles, their application to this specific substrate class represents a promising area for future optimization and discovery. By following the detailed protocols and troubleshooting guidance provided herein, researchers can effectively leverage this powerful catalytic technology to advance projects in drug discovery and development.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]

  • Tona, V., de la Fuente, V., & Vidal-Ferran, A. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(23), 14043-14063. [Link]

  • Bode Group. (2015). OC VI (HS 2015). ETH Zurich. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

Sources

Method

Application Note: Strategic Utilization of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate in Antiviral Drug Synthesis

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It synthesizes specific patent literature (e.g., HBV polymerase inhibitors) with standard synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It synthesizes specific patent literature (e.g., HBV polymerase inhibitors) with standard synthetic methodologies to provide a comprehensive technical resource.

Executive Summary

Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate (CAS: 1272758-01-6 / 1269755-24-9 isomer variants) is a high-value chiral building block used to introduce a constrained morpholine scaffold into antiviral candidates.

Its primary utility lies in the synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) and HIV-1 Integrase/Reverse Transcriptase inhibitors . The molecule serves as a "designer amino acid" surrogate, offering two critical pharmacological advantages over standard morpholines:

  • Metabolic Blockade: The gem-dimethyl group at the C2 position sterically hinders oxidative metabolism (P450-mediated), significantly extending the half-life (

    
    ) of the final drug candidate.
    
  • Conformational Locking: The substituents restrict the morpholine ring into a specific chair conformation, reducing entropic penalty upon binding to viral protein targets (e.g., HBV Core Protein or HIV Integrase).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-tert-butyl 5-methyl 2,2-dimethylmorpholine-4,5-dicarboxylate
Molecular Formula

Molecular Weight 273.33 g/mol
Stereochemistry Typically supplied as a racemate or specific enantiomer (e.g., S-isomer). Note: Biological activity is often stereospecific.
Solubility Soluble in DCM, MeOH, EtOAc; Insoluble in water.
Stability Stable at room temperature; Hygroscopic. Store at 2–8°C under inert gas.

Synthetic Utility & Mechanism

In antiviral synthesis, this molecule acts as a protected


-amino acid equivalent . It is rarely used as-is; rather, it undergoes orthogonal deprotection to serve as either an electrophile  (via ester hydrolysis) or a nucleophile  (via Boc-removal).
Key Therapeutic Applications[1]
  • HBV Polymerase Inhibitors / CAMs: The hydrolyzed acid form (2,2-dimethylmorpholine-5-carboxylic acid) is coupled to dihydropyrimidine or indole cores. The morpholine ring occupies a hydrophobic pocket on the viral capsid surface, disrupting assembly.

  • HIV-1 Inhibitors: Used to synthesize peptidomimetics where the morpholine nitrogen acts as a hydrogen bond acceptor, while the dimethyl group fills hydrophobic sub-pockets (e.g., in Integrase active sites).

Experimental Protocols

Protocol A: Activation via Regioselective Ester Hydrolysis

Objective: To convert the methyl ester into the free carboxylic acid for amide coupling, while retaining the Boc protecting group.

Materials:

  • Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent: THF / Methanol / Water (3:1:1 ratio)

  • 1M HCl (for acidification)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10.0 mmol of the starting ester in 30 mL of THF/MeOH (3:1).

  • Saponification: Prepare a solution of LiOH·H₂O (30.0 mmol) in 10 mL of water. Add this dropwise to the reaction flask at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane) or LC-MS until the ester peak disappears.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Dilute the aqueous residue with 20 mL water and wash with Et₂O (2 x 15 mL) to remove unreacted neutral impurities.

    • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH ~3–4 using 1M HCl. Caution: Do not go below pH 2 to avoid Boc cleavage.

    • Extract the cloudy suspension with EtOAc (3 x 30 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 4-Boc-2,2-dimethylmorpholine-5-carboxylic acid as a white/off-white solid.

    • Yield Expectation: 85–95%.

    • Storage: Use immediately or store at -20°C.

Protocol B: Coupling to Antiviral Scaffold (Amide Bond Formation)

Objective: To attach the activated morpholine acid to an amine-bearing antiviral core (e.g., an amino-dihydropyrimidine).

Materials:

  • Acid from Protocol A (1.0 eq)

  • Amine Core (e.g., substituted aniline or heterocycle) (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF

Procedure:

  • Activation: Dissolve the morpholine acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under Nitrogen. Stir for 10 minutes at RT to form the active ester.

  • Coupling: Add the Amine Core (1.0 eq) followed immediately by DIPEA (3.0 eq).

  • Incubation: Stir the reaction at room temperature for 12–16 hours.

    • Note: If the amine core is sterically hindered (e.g., ortho-substituted), heating to 50°C may be required.

  • Quench & Purification:

    • Dilute with EtOAc and wash with saturated NaHCO₃ (2x), water (1x), and brine (1x).

    • Purify via Flash Column Chromatography (Gradient: 0–60% EtOAc in Hexanes).

Protocol C: Boc-Deprotection (Final Step)

Objective: To reveal the secondary amine for salt formation or further functionalization.

Procedure:

  • Dissolve the coupled intermediate in DCM (0.1 M).

  • Add TFA (Trifluoroacetic acid) (20% v/v final concentration) dropwise at 0°C.

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Isolate as the Trifluoroacetate salt or neutralize with MP-Carbonate resin to obtain the free base.

Synthesis Pathway Visualization

The following diagram illustrates the workflow for synthesizing an HBV Capsid Assembly Modulator using this building block.

AntiviralSynthesis cluster_properties Pharmacological Benefits Start Methyl 4-Boc-2,2-dimethyl- morpholine-5-carboxylate (Starting Material) Step1 Saponification (LiOH, THF/H2O) Start->Step1 Intermediate1 4-Boc-2,2-dimethyl- morpholine-5-carboxylic Acid (Activated Linker) Step1->Intermediate1 Hydrolysis Coupling Amide Coupling (HATU, DIPEA) Intermediate1->Coupling Core Antiviral Core Scaffold (e.g., Dihydropyrimidine amine) Core->Coupling ProtectedDrug Boc-Protected Pre-Candidate Coupling->ProtectedDrug Amide Bond Formation Deprotection Boc Removal (TFA/DCM) ProtectedDrug->Deprotection FinalDrug Final Antiviral Candidate (Restricted Morpholine Analog) Deprotection->FinalDrug Final Salt Form Benefit1 Metabolic Stability (Gem-dimethyl blocks P450) FinalDrug->Benefit1 Benefit2 Conformational Lock (High Target Affinity) FinalDrug->Benefit2

Figure 1: Synthetic workflow converting the methyl ester precursor into a bioactive antiviral scaffold. The pathway highlights the critical activation and coupling steps.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Hydrolysis Steric hindrance from gem-dimethyl group.Increase temperature to 40°C or switch to LiOH (smaller cation) if using NaOH/KOH.
Racemization Over-basic conditions or high heat during coupling.Use mild coupling agents (HATU/COMU) and maintain pH < 8. Avoid converting acid to acid chloride.
Incomplete Boc Removal Acid sensitivity of the morpholine ring.Use 4M HCl in Dioxane instead of TFA for a milder, non-oxidative deprotection.
Poor Solubility Lipophilicity of the Boc + dimethyl groups.Ensure use of dipolar aprotic solvents (DMF, NMP) during coupling reactions.

References

  • Sunshine Lake Pharma Co., Ltd. (2014).[1] Dihydropyrimidine compounds and their application in pharmaceuticals (HBV Inhibitors).[1] Patent WO2014029193. Link

  • Gilead Sciences, Inc. (2020). Inhibitors of human immunodeficiency virus replication (HIV Capsid/Integrase). Patent WO2020084491.[2] Link

  • Klimochkin, Y. N., et al. (2011). Synthesis and antiviral activity of several quinoline derivatives.[3][4] Pharmaceutical Chemistry Journal, 45(5), 269-271. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.[5] John Wiley & Sons.[5] (Standard reference for Boc/Ester chemistry). Link

Sources

Application

Application Note: Precision Synthesis and Evaluation of Morpholine-Based Kinase Inhibitors for Oncology

Abstract The morpholine heterocycle is a privileged pharmacophore in modern oncology, serving as a critical solubility enhancer and a hydrogen-bond acceptor in the ATP-binding pockets of kinases such as PI3K, mTOR, and E...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The morpholine heterocycle is a privileged pharmacophore in modern oncology, serving as a critical solubility enhancer and a hydrogen-bond acceptor in the ATP-binding pockets of kinases such as PI3K, mTOR, and EGFR. This guide provides a rigorous, field-validated workflow for the rational design, synthesis, and biological evaluation of morpholine derivatives. We focus on two primary synthetic routes—Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (


)—and provide a self-validating framework for their application in developing PI3K/mTOR dual inhibitors.

Rational Design & Structure-Activity Relationship (SAR)

The Morpholine Advantage

In kinase inhibitor design, the morpholine ring often functions as a "hinge binder." The ether oxygen acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Val851 in PI3K


).
  • Solubility: The

    
     of the morpholine nitrogen (~8.3) allows for protonation at physiological pH, improving aqueous solubility compared to phenyl analogs.
    
  • Metabolic Stability: Unlike open-chain amines, the cyclic ether reduces susceptibility to rapid oxidative metabolism, though N-dealkylation remains a monitorable metabolic soft spot.

Target Pathway: PI3K/Akt/mTOR

Morpholine derivatives (e.g., Buparlisib/BKM120, ZSTK474) are potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. Inhibition prevents the phosphorylation of PIP2 to PIP3, thereby blocking the recruitment of Akt to the membrane and halting tumor proliferation.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Inhibitor Morpholine Derivative Inhibitor->PI3K Blocks ATP Binding

Figure 1: Mechanism of Action. Morpholine derivatives competitively inhibit the ATP binding site of PI3K, preventing downstream Akt/mTOR signaling.

Synthetic Protocols

Method A: Buchwald-Hartwig Cross-Coupling

Application: Best for attaching morpholine to unactivated aryl bromides or chlorides. Mechanism: Pd(0) oxidative addition followed by amine coordination and reductive elimination.

Reagents & Equipment[1]
  • Substrate: Aryl Bromide (1.0 equiv)[2]

  • Amine: Morpholine (1.2 equiv)[2]

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: XPhos (3.0 mol%) or BINAP (for sterically hindered substrates)

  • Base: Sodium tert-butoxide (

    
    ) (1.4 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (Degassed)

Step-by-Step Protocol
  • Inert Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.

  • Catalyst Pre-complexation: Add

    
     and XPhos to the flask. Add 20% of the solvent volume. Stir at RT for 5 minutes to generate the active catalytic species (solution typically turns from dark purple/red to orange/brown).
    
  • Reagent Addition: Add the Aryl Bromide, Morpholine, and

    
    .
    
  • Solvation: Add the remaining anhydrous solvent. Critical Process Parameter (CPP): Concentration should be 0.1 M to 0.2 M.

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography.

Method B: Nucleophilic Aromatic Substitution ( )

Application: Ideal for electron-deficient heterocycles (e.g., chloropyrimidines, chlorotriazines) common in kinase inhibitors.

Reagents
  • Substrate: 2,4-Dichloropyrimidine derivative (1.0 equiv)

  • Amine: Morpholine (2.5 equiv - acts as base and nucleophile)

  • Solvent: DMF or Ethanol

  • Temperature:

    
     to RT (for selective mono-substitution)
    
Step-by-Step Protocol
  • Dissolution: Dissolve the chloropyrimidine substrate in DMF (0.5 M).

  • Controlled Addition: Cool the solution to

    
     (ice bath). Add Morpholine dropwise over 10 minutes. Why? Exotherm control prevents bis-substitution.
    
  • Stirring: Allow to warm to RT and stir for 2 hours.

  • Precipitation: Pour the reaction mixture into crushed ice/water. The morpholine derivative often precipitates as a white solid.

  • Filtration: Filter, wash with cold water, and dry under vacuum.

Characterization & Quality Control

Trustworthiness in synthesis requires rigorous structural validation.

TechniqueDiagnostic SignalNote
1H NMR Triplet at

3.6–3.8 ppm (

)
Distinctive ether protons.
1H NMR Triplet at

2.9–3.2 ppm (

)
Nitrogen-adjacent protons; shifts vary by electronics.
13C NMR

~66 ppm (C-O) and

~45–50 ppm (C-N)
Confirm ring integrity.
HRMS

Mass accuracy < 5 ppm required for publication.

Troubleshooting Tip: If the morpholine protons appear as broad singlets rather than triplets, it indicates restricted rotation or conformational locking, common in sterically crowded biaryl systems. Run NMR at elevated temperature (


) to resolve.

Biological Validation Protocols

MTT Cytotoxicity Assay

Objective: Determine the


 (half-maximal inhibitory concentration) against cancer cell lines (e.g., MCF-7, A549).
  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add synthesized morpholine derivatives at serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in DMSO (final DMSO < 0.5%).
  • Incubation: Incubate for 48–72 hours at

    
    , 5% 
    
    
    
    .
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Workflow Visualization

Synthetic_Workflow Start Start: Target Selection Route_Choice Substrate Analysis Start->Route_Choice Method_A Method A: Buchwald-Hartwig (Unactivated Aryl Halides) Route_Choice->Method_A Aryl-Br/Cl Method_B Method B: SnAr (Electron-Deficient Heterocycles) Route_Choice->Method_B Pyrimidines/Triazines Workup Workup & Purification (Celite/Column) Method_A->Workup Method_B->Workup QC QC: NMR/HRMS (Verify Morpholine Triplets) Workup->QC Bio Biological Assay (MTT / Kinase Inhibition) QC->Bio

Figure 2: Decision Matrix for Synthetic Route Selection.

References

  • Kumari, A., & Singh, R. (2020).[3] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Link

  • TCI Chemicals. (n.d.). Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Practical Examples. Link

  • Pecchi, S., et al. (2010).[4] Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Bhat, H. R., et al. (2018).[5] Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI - Molecules. Link

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines: Recent Literature. Link

Sources

Method

reaction conditions for coupling with Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate

This Application Note provides a comprehensive technical guide for utilizing Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate in synthetic organic chemistry and medicinal chemistry workflows. Executive Summary Methyl 4...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for utilizing Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate in synthetic organic chemistry and medicinal chemistry workflows.

Executive Summary

Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate is a sterically constrained, cyclic


-amino acid building block. The gem-dimethyl group at position 2 locks the morpholine ring conformation, while the Boc-protected nitrogen at position 4 and the methyl ester at position 5 create a crowded steric environment. Successful coupling requires protocols that overcome steric hindrance while preventing epimerization at the chiral C5 center.

Part 1: Structural Analysis & Reactivity Profile

The molecule features three critical reactivity zones:

  • C5-Methyl Ester: A latent carboxylic acid. Hydrolysis is required for use as an electrophile. The adjacent N-Boc group and ring constraints make this ester resistant to mild hydrolysis and prone to epimerization under harsh basic conditions.

  • N4-Boc Group: Protects the secondary amine. Removal reveals a hindered nucleophile.

  • C2-Gem-Dimethyl: Induces a fixed chair conformation, potentially forcing the C5-substituent into an axial or pseudo-axial position, further reducing accessibility.

Reactivity Workflow Diagram

The following diagram illustrates the two primary pathways for coupling this building block.

ReactionWorkflow Start Methyl 4-Boc-2,2-dimethyl- morpholine-5-carboxylate Hydrolysis Step 1: Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Path A: Use as Acid Deprotection Step 1: Boc Removal (TFA/DCM or HCl/Dioxane) Start->Deprotection Path B: Use as Amine Acid Intermediate: Carboxylic Acid Hydrolysis->Acid Activation Step 2: Activation (HATU/COMU + Collidine) Acid->Activation CouplingA Amide Product (C-Terminus Extended) Activation->CouplingA Amine Intermediate: Secondary Amine salt Deprotection->Amine CouplingB Step 2: N-Acylation (Acid Chloride or HATU) Amine->CouplingB ProductB Amide Product (N-Terminus Extended) CouplingB->ProductB

Caption: Divergent synthetic workflows for Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate depending on whether it acts as the electrophile (Path A) or nucleophile (Path B).

Part 2: Experimental Protocols

Protocol A: Hydrolysis of the Methyl Ester

Objective: Convert the ester to the free acid without racemization.

Rationale: Methyl esters on hindered substrates are sluggish. Standard LiOH protocols may require optimization. We use a THF/Water system to ensure solubility of the lipophilic Boc-protected starting material.

Materials:

  • Substrate: Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate (1.0 equiv)

  • Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)

  • Solvent: THF/Water (3:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve the substrate in THF (0.1 M concentration) and cool to 0 °C in an ice bath.

  • Addition: Add the solution of LiOH·H₂O in water dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C). Monitor by TLC or LCMS.

    • Critical Check: If conversion is <50% after 4 hours, do not heat. Instead, add 1.0 equiv of 30% H₂O₂ (perhydrolysis) to accelerate the reaction at mild temperatures.

  • Workup: Acidify carefully with 1N HCl to pH 3–4 at 0 °C. Extract immediately with Ethyl Acetate (3x).

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. The crude acid is usually pure enough for coupling.

Protocol B: Amide Coupling (As the Carboxylic Acid)

Objective: Couple the hindered acid to an amine partner.

Rationale: The steric bulk at C2 and N4 makes the C5-carboxylate a poor electrophile. Standard EDC/HOBt coupling often fails or leads to epimerization via oxazolone formation. HATU or COMU are required for rapid activation. Collidine is preferred over DIPEA to minimize base-catalyzed racemization.[1]

Materials:

  • Acid: 4-Boc-2,2-dimethyl-morpholine-5-carboxylic acid (1.0 equiv)

  • Amine Partner: (1.1 equiv)[2]

  • Coupling Reagent: HATU (1.1–1.2 equiv) or COMU (1.1 equiv)

  • Base: 2,4,6-Collidine (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Acid and HATU in DMF (0.2 M) at 0 °C under Nitrogen.

  • Base Addition: Add Collidine dropwise. Stir for 2–5 minutes. The solution should turn yellow (HATU activation).

  • Coupling: Add the Amine partner immediately.

  • Incubation: Stir at 0 °C for 30 minutes, then warm to Room Temperature.

    • Note: Reaction times may be extended (12–16 h) due to steric hindrance.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 0.5N HCl (remove base), and sat. NaHCO₃.

Protocol C: Deprotection & Coupling (As the Amine)

Objective: Remove Boc and acylate the hindered secondary amine.

Rationale: After Boc removal, the morpholine nitrogen is secondary and flanked by the C5-ester/amide and C2-dimethyls. It is a weak nucleophile. Acylation requires highly activated partners (Acid Chlorides or HATU).

Step 1: Boc Removal

  • Dissolve substrate in DCM (0.1 M).

  • Add TFA (20–30% v/v). Stir at RT for 1–2 hours.

  • Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

  • Result: The amine trifluoroacetate salt.

Step 2: Coupling

  • Suspend the amine salt in DCM or DMF.

  • Add DIPEA (4–5 equiv) to fully neutralize the salt and liberate the free amine.

  • Add the Acid Partner (1.2 equiv) and HATU (1.2 equiv).

  • Alternative: If the partner is available as an Acid Chloride, use DCM/Pyridine for the reaction.

Part 3: Troubleshooting & Optimization

ProblemRoot CauseSolution
Incomplete Hydrolysis Steric shielding of methyl ester.Switch to LiOH/H₂O₂ (peroxide) or Trimethyltin hydroxide (Me₃SnOH) in DCE at 80°C (highly specific for methyl esters).
Epimerization (Racemization) Base-mediated proton abstraction at C5.Use Collidine or TMP (2,2,6,6-tetramethylpiperidine) instead of DIPEA/TEA. Keep activation time <5 min at 0°C.
Low Coupling Yield (Acid Role) Poor activation; steric clash.Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate the Acid Fluoride in situ. Acid fluorides are smaller and more reactive than OBt/OAt esters.
Low Coupling Yield (Amine Role) Nucleophile is too hindered.Use PyBOP at elevated temperature (40–50°C) or convert the acid partner to a symmetrical anhydride.

References

  • General Hindered Coupling: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Acid Fluorides for Hindered AAs: Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Hydrolysis of Hindered Esters: Nicolaou, K. C., et al. (2005). Trimethyltin Hydroxide: A Mild and Selective Reagent for the Hydrolysis of Esters. Angewandte Chemie International Edition, 44(9), 1378–1382. Link

  • Morpholine Amino Acid Synthesis: Penso, M., et al. (2012).[2] Synthesis of enantiomerically pure morpholine-3-carboxylic acid and its derivatives. Amino Acids, 43, 2567–2579. (Provides context on morpholine ring stability).

Sources

Application

Application Note: Strategic Utilization of 2,2-Dimethylmorpholine Building Blocks in Medicinal Chemistry

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Professionals Content Type: Technical Guide & Experimental Protocols Introduction: The Evolution of the Morpholine Scaffold The morpholine ring is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Professionals Content Type: Technical Guide & Experimental Protocols

Introduction: The Evolution of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, widely utilized to enhance the water solubility, metabolic stability, and bioavailability of drug candidates. However, unsubstituted morpholines frequently suffer from pharmacokinetic (PK) liabilities, primarily rapid clearance due to Cytochrome P450 (CYP450)-mediated oxidation at the highly exposed


-carbons.

To overcome this, drug discovery professionals have increasingly turned to sterically modified bioisosteres. 2,2-Dimethylmorpholine (CAS: 147688-58-2) has emerged as a critical building block. By introducing a gem-dimethyl group at the C2 position, chemists can fundamentally alter the physicochemical and metabolic profile of a lead compound without drastically increasing its molecular weight.

Mechanistic Insights: Causality of the "Magic Methyl" Effect

As a Senior Application Scientist, it is crucial to understand why a structural change yields a specific biological outcome. The incorporation of 2,2-dimethylmorpholine operates on three mechanistic pillars:

  • Metabolic Shielding (DMPK Causality): Unsubstituted morpholines are oxidized at the C3 and C5 positions, leading to ring opening and dealkylation. The gem-dimethyl group at C2 creates a severe steric clash within the narrow catalytic pocket of CYP enzymes, physically blocking access to the adjacent C3

    
    -carbon and significantly prolonging the compound's half-life.
    
  • Conformational Restriction (Thermodynamic Causality): The bulky methyl groups restrict the ring-flipping flexibility of the morpholine chair conformation. This locks the molecule into a specific vector, reducing the entropic penalty upon binding to a target protein and often increasing target affinity.

  • Basicity and Lipophilicity Tuning: The electron-donating nature of the methyl groups slightly increases the pKa of the secondary amine, enhancing its ability to form critical salt bridges with acidic residues (e.g., Asp or Glu) in kinase hinge regions. Simultaneously, the added hydrocarbon mass increases the LogP, facilitating better passive membrane permeability.

Quantitative Physicochemical Comparison

The following table summarizes the quantitative shifts in properties when transitioning from an unsubstituted morpholine to a 2,2-dimethylmorpholine moiety 1.

PropertyUnsubstituted Morpholine2,2-DimethylmorpholineCausality / Impact in Drug Design
Molecular Weight 87.12 g/mol 115.18 g/mol Incremental mass increase; requires monitoring of overall ligand efficiency (LE).
LogP (Calculated) -0.86~0.38 - 0.63Increased lipophilicity improves passive diffusion and cell penetrance.
pKa (Amine) 8.36~9.04Increased basicity enhances ionic interactions within target binding pockets.
TPSA 20.23 Ų21.26 ŲMarginal change; maintains favorable blood-brain barrier (BBB) penetration profiles.
Metabolic Hotspots C3 and C5 (High risk)C5 only (C3 sterically shielded)Blocks CYP-mediated ring opening, significantly extending in vivo half-life.

Application Case Studies in Drug Discovery

Case Study 1: GAK Inhibitors for Broad-Spectrum Antivirals

Cyclin G-associated kinase (GAK) is a critical host factor for the assembly of multiple viruses, including Dengue and Ebola. In the optimization of isothiazolo[4,3-b]pyridine-based GAK inhibitors, researchers utilized 2,2-dimethylmorpholine to synthesize highly potent analogs. For instance, the coupling of 6-bromoisothiazolo[4,3-b]pyridine with 2,2-dimethylmorpholine yielded compound 10o , which demonstrated superior target engagement and antiviral efficacy by leveraging the steric bulk to fit precisely into the GAK ATP-binding pocket 2.

Case Study 2: TAK1 Kinase Inhibitors in Multiple Myeloma

Transforming growth factor-


-activated kinase 1 (TAK1) is a therapeutic target for multiple myeloma. During the structure-activity relationship (SAR) optimization of imidazo[1,2-b]pyridazine derivatives, the introduction of a cis-dimethylmorpholine or 2,2-dimethylmorpholine moiety (e.g., compound S7 ) drastically improved kinase inhibition (up to 95% inhibition at 100 nM) compared to the unsubstituted morpholine (91%) or the des-morpholine analog (26%). The morpholine oxygen acts as a critical hydrogen bond acceptor, while the methyl groups optimize the hydrophobic contacts 3.
Case Study 3: WDR5 Protein-Protein Interaction Inhibitors

WDR5 is an essential protein in cancer stem cell self-renewal. In recent patent literature, 2,2-dimethylmorpholine was successfully utilized as a terminal capping group in substituted carboxamides to disrupt WDR5 protein-protein interactions. The unique spatial geometry of the gem-dimethyl group provided the necessary steric clash to displace native binding partners without sacrificing aqueous solubility 4.

Visualizations of Workflows and Mechanisms

Workflow A Hit Compound (Unsubstituted Morpholine) B Metabolic Liability Identified (CYP450 alpha-oxidation) A->B C Structural Optimization (Incorporate 2,2-Dimethylmorpholine) B->C D SNAr / Buchwald-Hartwig Coupling C->D E Improved PK/PD Profile (Increased Half-life & Affinity) D->E

Workflow for optimizing metabolic liabilities using 2,2-dimethylmorpholine.

Pathway Stimulus Viral Infection / Cytokines Kinase Target Kinase (e.g., GAK / TAK1) Stimulus->Kinase Downstream Downstream Signaling (NF-κB / Viral Assembly) Kinase->Downstream Inhibitor 2,2-Dimethylmorpholine Derivative Inhibitor->Kinase Inhibits Block Therapeutic Efficacy (Antiviral / Anticancer) Inhibitor->Block Outcome Disease Progression Downstream->Outcome

Mechanism of action for 2,2-dimethylmorpholine-derived kinase inhibitors.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include built-in causality explanations and control checkpoints to guarantee reproducibility.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Heteroaryl Halides

Objective: Covalently link 2,2-dimethylmorpholine to an electron-deficient heteroaryl halide core (e.g., 3-bromoimidazo[1,2-b]pyridazine). Causality Check: The gem-dimethyl group at C2 exerts steric hindrance over the secondary amine at position 4. Consequently, the nucleophilic attack is kinetically slower than that of an unsubstituted morpholine. To overcome this activation energy barrier, polar aprotic solvents with high boiling points are utilized alongside a non-nucleophilic organic base to scavenge the generated acid without competing for the electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve the heteroaryl halide (1.0 eq, e.g., 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) or Ethanol (3.0 mL).

  • Reagent Addition: Add 2,2-dimethylmorpholine (3.0 eq, 1.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Self-Validation: The excess amine and base ensure the reaction is driven to completion despite the steric hindrance.

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 120°C for 45–60 minutes.

  • In-Process Control (TLC/LC-MS): Sample 5

    
    L of the mixture, dilute in Methanol, and analyze via LC-MS. Validation: Look for the disappearance of the starting material mass and the appearance of the desired product mass 
    
    
    
    .
  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and wash with saturated aqueous

    
     (3 x 10 mL) to remove NMP and DIPEA salts.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Heptane/Ethyl Acetate gradient) to isolate the pure 2,2-dimethylmorpholine derivative.
    
Protocol B: In Vitro Liver Microsomal Stability Assay

Objective: Validate the metabolic shielding effect of the 2,2-dimethyl substitution against CYP450 degradation. Causality Check: By incubating the compound with human liver microsomes (HLMs) in the presence and absence of NADPH, we isolate CYP450-mediated metabolism from other degradation pathways. If the compound remains stable in the +NADPH arm compared to an unsubstituted morpholine control, the causality of the structural modification is successfully validated.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a 10 mM stock solution of the 2,2-dimethylmorpholine test compound in DMSO. Dilute to a working concentration of 1

    
    M in 0.1 M Potassium Phosphate buffer (pH 7.4).
    
  • Microsome Addition: Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL.

  • Control Setup (Self-Validation):

    • Positive Control: Verapamil or Terfenadine (known rapid CYP substrates).

    • Negative Control (-NADPH): Test compound + HLMs + Buffer (No NADPH). This validates that any observed degradation is strictly CYP-mediated and not due to chemical instability or amidases.

  • Initiation: Pre-incubate the plates at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM) to the +NADPH wells.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, withdraw 50
    
    
    L aliquots and immediately quench the reaction by adding 150
    
    
    L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). A successfully optimized 2,2-dimethylmorpholine analog should exhibit a
    
    
    minutes.

References

  • 2 - PubMed Central (PMC), National Institutes of Health (NIH).

  • 3 - PubMed Central (PMC), National Institutes of Health (NIH). 3.4 - Google Patents. 4.1 - ChemScene Building Blocks Database.

Sources

Method

Application Note: Stereoselective Synthesis of Tetrasubstituted Morpholine Derivatives

Executive Summary Morpholine rings are privileged pharmacophores ubiquitous in FDA-approved therapeutics (e.g., Aprepitant, Gefitinib) due to their favorable physicochemical properties, including optimal lipophilicity, l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine rings are privileged pharmacophores ubiquitous in FDA-approved therapeutics (e.g., Aprepitant, Gefitinib) due to their favorable physicochemical properties, including optimal lipophilicity, low basicity, and predictable metabolic profiles. While mono- and disubstituted morpholines are readily accessible, tetrasubstituted morpholines (such as 2,2,6,6- or 2,3,5,6-tetrasubstituted derivatives) represent a highly desirable but synthetically challenging chemical space. These sterically encumbered motifs restrict conformational flexibility, often leading to enhanced target binding affinity and superior metabolic stability.

This application note details two state-of-the-art, field-proven methodologies for the stereoselective construction of tetrasubstituted morpholines, bypassing traditional kinetic bottlenecks through electrochemistry and strain-release cascades.

Mechanistic Causality & Strategic Approaches

In early-phase drug discovery, the primary failure mode when constructing tetrasubstituted morpholines is the severe thermodynamic penalty of 1,3-diaxial interactions during ring closure. Traditional


 displacement (e.g., intramolecular etherification of a tertiary alcohol displacing a primary halide) is kinetically sluggish and frequently outcompeted by elimination or epimerization. To overcome this, synthetic strategies must rely on highly reactive intermediates or thermodynamic driving forces.
Approach A: Electrochemical Decarboxylative Etherification

To bypass steric hindrance, demonstrated that anodic oxidation of amino acid derivatives generates a highly electrophilic


-acyliminium ion [1]. The carboxylic acid acts as an electro-auxiliary; upon losing an electron, it decarboxylates to form an 

-amino radical, which is rapidly oxidized to the iminium species. This highly reactive electrophile is instantly trapped by a tethered hydroxyl group, forming 2,2,6,6-tetrasubstituted morpholines without the need for harsh chemical oxidants or leaving-group activation.

G2 S1 Amino Acid Ether (Precursor) S2 Anodic Oxidation (-e⁻) S1->S2 S3 Decarboxylation (-CO₂) S2->S3 Radical Formation S4 N-Acyliminium Ion (Electrophile) S3->S4 2nd Oxidation (-e⁻) S5 Intramolecular Etherification S4->S5 Nucleophilic Attack S6 2,2,6,6-Tetrasubstituted Morpholine S5->S6 Cyclization

Figure 2: Electrochemical decarboxylative etherification mechanism for morpholine synthesis.

Approach B: Strain-Release Aziridine–Epoxide Heterocoupling

For stereochemically complex 2,3,5,6-tetrasubstituted architectures, developed a formal 3+3 cycloaddition strategy [2]. This method utilizes the inherent ring strain of aziridines and epoxides. The pre-set stereocenters in these chiral pool building blocks dictate the final stereochemical outcome. The thermodynamic release of ring strain during the expansion of the intermediate aziridinyl alcohol provides the necessary energy to overcome the steric penalty of forming a densely substituted morpholine core.

G A Aziridine (Chiral Pool) C Aziridinyl Alcohol Intermediate A->C SN2 Opening B Epoxide (Stereodefined) B->C (Inversion) D Intramolecular Ring Expansion C->D Thermal Activation E Tetrasubstituted Morpholine D->E Stereoretention

Figure 1: Stereoselective 3+3 annulative heterocoupling pathway for tetrasubstituted morpholines.

Quantitative Data & Substrate Scope

The following table summarizes the operational parameters and quantitative outcomes of the primary methodologies discussed, including comparative data from reductive hydroalkoxylation techniques [3].

Synthesis MethodologyTarget Substitution PatternKey Reagents & ConditionsYield RangeStereoselectivity (dr)Scalability
Electrochemical Etherification 2,2,6,6-tetrasubstitutedGraphite anode, Pt cathode,

, MeOH/MeCN
65–88%N/A (Often symmetric)Gram-scale
Aziridine-Epoxide Heterocoupling 2,3,5,6-tetrasubstitutedNeat or Nitrobenzene, 120 °C40–94%>20:1Gram-scale
Reductive Hydroalkoxylation 2,5/2,6-disubstitutedAgOTf,

, DCM, rt
70–85%EnantiospecificGram-scale

Experimental Protocols

Protocol A: Synthesis of 2,2,6,6-Tetrasubstituted Morpholines via Electrochemistry

This protocol is designed as a self-validating system. The use of constant current ensures reproducible generation of the reactive intermediate regardless of minor variations in cell geometry.

Materials:

  • 
    -protected amino acid ether precursor (1.0 mmol)
    
  • Tetraethylammonium tetrafluoroborate (

    
    , 0.1 M)
    
  • Methanol / Acetonitrile (1:4 v/v, 10 mL)

  • Undivided electrochemical cell with Graphite anode and Platinum plate cathode.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL undivided electrochemical cell, dissolve the amino acid precursor (1.0 mmol) and

    
     (0.1 M) in 10 mL of the MeOH/MeCN solvent mixture.
    
  • Electrolysis: Insert the Graphite anode and Pt cathode. Stir the solution at 400 rpm at room temperature. Apply a constant current of 10 mA (

    
     mA/cm²).
    
  • Monitoring (Self-Validation): Pass 2.5–3.0 F/mol of charge. Monitor the reaction via TLC (Hexane/EtOAc 3:1). The starting material should completely disappear. Diagnostic Check: The solution may exhibit a slight color change due to transient radical species, which is normal.

  • Workup: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure. Partition the residue between saturated aqueous

    
     (15 mL) and Ethyl Acetate (3 
    
    
    
    15 mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography on silica gel.
    
  • Analytical Validation: Confirm product identity via

    
     NMR. Look for the disappearance of the carboxylic acid proton and the distinct downfield shift of the newly formed ethereal 
    
    
    
    -protons (
    
    
    3.5–4.0 ppm).
Protocol B: Synthesis of 2,3,5,6-Tetrasubstituted Morpholines via Heterocoupling

This protocol leverages thermal strain-release. Strict adherence to temperature control is required to prevent premature decomposition of the aziridine.

Materials:

  • Stereodefined Epoxide (1.2 mmol)

  • 
    -H Aziridine (1.0 mmol)
    
  • Nitrobenzene (2.0 mL)

Step-by-Step Procedure:

  • Heterocoupling: In a sealed tube under an argon atmosphere, combine the epoxide (1.2 mmol) and the aziridine (1.0 mmol). If the substrates are solid, add 0.5 mL of dry THF. Stir at 60 °C for 12 hours to form the aziridinyl alcohol intermediate.

  • Intermediate Validation: Take a 10

    
    L aliquot, dilute in MeOH, and analyze via LC-MS. Diagnostic Check: Ensure the exact mass corresponds to the 1:1 adduct (
    
    
    
    ) before proceeding to the ring expansion step.
  • Ring Expansion: Add nitrobenzene (2.0 mL) to the reaction mixture. Seal the tube and heat to 120 °C for 24 hours. The high temperature provides the activation energy required for the intramolecular

    
    -like expansion.
    
  • Workup: Cool the mixture to room temperature. Load the mixture directly onto a silica gel column. Elute first with pure Hexanes to remove the nitrobenzene solvent, then switch to a Hexane/EtOAc gradient to elute the morpholine product.

  • Analytical Validation: Confirm complete conversion by

    
     NMR. The characteristic high-field aziridine ring protons (
    
    
    
    1.5–2.5 ppm) must be completely absent, replaced by the characteristic chair-conformation coupling patterns of the morpholine core.

References

  • Yamada, R., Sakata, K., & Yamada, T. (2022). Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. Organic Letters, 24(9), 1837-1841. URL:[Link]

  • Murugesan, V., Hoot, B., et al. (2024). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Organic Letters / Journal of the American Chemical Society. URL:[Link]

  • Gharpure, S. J., Kalita, D., Somani, S., & Pal, J. (2024). Deciphering substitution effects on reductive hydroalkoxylation of alkynyl aminols for stereoselective synthesis of morpholines and 1,4-oxazepanes. Organic & Biomolecular Chemistry, 22, 5529-5533. URL:[Link]

Application

Application Note: Stereoselective Solid-Phase Synthesis of Morpholine-3-Carboxylic Acid Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction Morpholine-3-carboxylic acid derivatives are privileged scaffolds in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction

Morpholine-3-carboxylic acid derivatives are privileged scaffolds in drug discovery. They offer unique conformational restrictions, act as effective pH regulators, and significantly improve the aqueous solubility and metabolic stability of pharmaceutical formulations[1]. While traditional solution-phase syntheses of these heterocycles often suffer from poor stereocontrol and tedious chromatographic purifications, Solid-Phase Synthesis (SPS) provides a modular, high-throughput alternative.

This application note details a highly efficient, diversity-oriented SPS protocol for generating library-scale morpholine-3-carboxylic acid derivatives. By leveraging a one-pot cleavage, cyclization, and stereoselective reduction cascade, this methodology allows for the rapid assembly of highly substituted morpholines with overall isolated yields of up to 96%[2].

Mechanistic Rationale & Experimental Design (The "Why")

As a self-validating system, every reagent and protecting group in this protocol is chosen for a specific mechanistic purpose[3]:

  • Resin & Scaffold Selection: Wang resin is utilized due to its acid-labile nature, which cleanly releases a C-terminal carboxylic acid upon cleavage. Immobilized Fmoc-Ser(tBu)-OH serves as the foundational building block. The

    
    -carbon of the serine derivative establishes the C3 stereocenter of the final morpholine, while its 
    
    
    
    -amine and protected
    
    
    -hydroxyl group provide the necessary heteroatoms[3].
  • Fukuyama Amine Alkylation: Direct alkylation of primary amines on a solid support often leads to uncontrolled over-alkylation. To prevent this, the primary amine is transiently protected with a 2-nitrobenzenesulfonyl (Nosyl) group. The Nosyl group lowers the pKa of the amine, activating it for strictly mono-alkylation with

    
    -bromoketones under mild basic conditions[3].
    
  • The Cleavage-Cyclization-Reduction Cascade: The elegance of this protocol lies in the final global deprotection step. Treatment with Trifluoroacetic Acid (TFA) triggers three simultaneous events:

    • Cleavage of the ester bond linking the molecule to the Wang resin.

    • Removal of the tert-butyl (

      
      Bu) ether protecting the serine hydroxyl.
      
    • Acid-catalyzed intramolecular attack of the liberated hydroxyl onto the introduced ketone, yielding a 3,4-dihydro-2H-1,4-oxazine (dihydrooxazine) intermediate. Crucially, the addition of Triethylsilane (TES) to the TFA cocktail acts as a hydride donor, stereoselectively reducing the cyclic iminium/enamine intermediate to yield the saturated morpholine ring[3].

Visualizing the Workflow and Mechanism

SPS_Workflow A Wang Resin (Solid Support) B Fmoc-Ser(tBu)-OH Coupling A->B C Fmoc Removal (20% Piperidine) B->C D Nosylation (NsCl, Base) C->D E Alkylation (α-Bromoketone) D->E F Denosylation (PhSH, DBU) E->F G N-Acylation (R-COOH, DIC) F->G H Cleavage & Reduction (TFA / TES) G->H I Morpholine-3-carboxylic Acid Derivative H->I

Fig 1. Solid-phase synthesis workflow for morpholine-3-carboxylic acid derivatives.

Reaction_Mechanism A Polymer-Bound N-Acyl-α-amino ketone (Precursor) B TFA Treatment Cleavage of Resin & tBu Ether A->B 95% TFA C Free Hydroxyl & Carboxyl Intermediate B->C D Intramolecular Cyclization (Hemiketal Formation) C->D H+ Catalyzed E Dehydration (3,4-dihydro-2H-1,4-oxazine) D->E -H2O F TES Reduction (Stereoselective Hydride Transfer) E->F Triethylsilane (TES) G Saturated Morpholine-3-carboxylic Acid F->G Final Product

Fig 2. Mechanistic pathway of the TFA/TES-mediated cleavage, cyclization, and reduction cascade.

Step-by-Step Experimental Protocol

Materials Required:

  • Wang resin (100–200 mesh, loading ~1.0 mmol/g)

  • Fmoc-Ser(tBu)-OH

  • 2-Nitrobenzenesulfonyl chloride (NsCl)

  • 
    -Bromoketones (e.g., 2-bromoacetophenone)
    
  • Carboxylic acids (for N-acylation diversity)

  • Reagents: DIC, DMAP, Piperidine, 2,4,6-Collidine, DIPEA, 2-Mercaptoethanol, DBU, TFA, TES.

  • Solvents: DMF, DCM, MeOH.

Step 1: Resin Loading

  • Swell Wang resin (1.0 eq) in anhydrous DCM for 30 minutes.

  • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3.0 eq) and DIC (3.0 eq) in minimal DMF. Add to the resin.

  • Add DMAP (0.1 eq) as a catalyst. Agitate at room temperature (RT) for 12 hours.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.

Step 2: Fmoc Deprotection

  • Treat the loaded resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 15 minutes.

  • Wash thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.

Step 3: Nosylation (Amine Activation)

  • Suspend the resin in anhydrous DCM.

  • Add 2-nitrobenzenesulfonyl chloride (4.0 eq) and 2,4,6-collidine (4.0 eq).

  • Agitate at RT for 3 hours. Wash with DCM (3x) and DMF (3x).

Step 4: Alkylation

  • To the Nosyl-protected resin in DMF, add the desired

    
    -bromoketone (5.0 eq) and DIPEA (5.0 eq).
    
  • Agitate at RT for 16 hours.

  • Wash with DMF (3x), DCM (3x), and MeOH (3x).

Step 5: Denosylation

  • Treat the resin with a solution of 2-mercaptoethanol (10.0 eq) and DBU (5.0 eq) in DMF.

  • Agitate for 30 minutes. Drain and repeat the treatment once more to ensure complete removal of the Nosyl group.

  • Wash rigorously with DMF (5x) and DCM (5x).

Step 6: N-Acylation (Diversity Generation)

  • Dissolve the desired carboxylic acid (4.0 eq), DIC (4.0 eq), and HOBt (4.0 eq) in DMF.

  • Add the cocktail to the resin and agitate at RT for 16 hours.

  • Wash with DMF (3x), DCM (3x), and dry the resin under vacuum.

Step 7: Global Cleavage, Cyclization, and Reduction

  • Prepare a fresh cleavage cocktail: TFA / TES / DCM (50:5:45 v/v).

  • Add the cocktail to the dried resin and agitate at RT for 2 hours.

  • Collect the filtrate. Wash the resin twice with neat TFA and combine the filtrates.

  • Evaporate the volatiles under a stream of nitrogen. Lyophilize or purify via preparative HPLC to isolate the final morpholine-3-carboxylic acid derivative.

🔬 Senior Scientist's Insight: Do not omit or reduce the equivalents of TES in Step 7. Beyond acting as the stereoselective hydride source for the iminium reduction, TES acts as a critical carbocation scavenger. It quenches the


-butyl cations generated during the deprotection of the serine hydroxyl, preventing unwanted re-alkylation of the morpholine ring or any electron-rich aromatic substituents.

Quantitative Data & Reaction Efficiency

The solid-phase approach ensures high conversion rates at each intermediate step, driven by the use of excess reagents that are easily washed away. Below is a summary of expected conversions and isolated yields based on validated combinatorial studies[2].

Reaction StepReagents & SolventsTime / TempExpected Conversion / Yield
Resin Loading Fmoc-Ser(tBu)-OH, DIC, DMAP, DMF12 h / 25°C>95% (Loading efficiency)
Fmoc Deprotection 20% Piperidine in DMF25 min / 25°C>99%
Nosylation NsCl, 2,4,6-Collidine, DCM3 h / 25°C>95%
Alkylation

-Bromoketone, DIPEA, DMF
16 h / 25°C>90%
Denosylation 2-Mercaptoethanol, DBU, DMF1 h / 25°C>95%
N-Acylation R-COOH, DIC, HOBt, DMF16 h / 25°C>90%
Cleavage/Reduction TFA / TES / DCM (50:5:45)2 h / 25°C75–96% (Final Isolated Yield)

References

  • Chem-Impex. "Morpholine-3-carboxylic acid." Chem-Impex International.
  • Králová, P., Fülöpová, V., Maloň, M., Volná, T., Popa, I., & Soural, M. "Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives." ACS Combinatorial Science, 19(3), 173-180, 2017.
  • Synfacts. "Stereoselective Polymer-Supported Synthesis of Morpholines." Thieme Connect, 2017.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Diastereomeric Morpholine Esters

Introduction: The Challenge of the Basic Center Welcome to the Advanced Purification Support Center. You are likely here because you are facing a specific chromatographic challenge: separating diastereomers of a molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the Basic Center

Welcome to the Advanced Purification Support Center. You are likely here because you are facing a specific chromatographic challenge: separating diastereomers of a molecule containing a morpholine ring and an ester linkage .

This separation presents a "perfect storm" of chromatographic difficulties:

  • The Morpholine Amine: The secondary or tertiary amine in the morpholine ring (

    
    ) interacts strongly with residual silanols on silica-based columns, causing severe peak tailing and loss of resolution.
    
  • The Diastereomeric Similarity: Unlike enantiomers, diastereomers (e.g., cis/trans isomers or molecules with multiple chiral centers) have different physical properties, but these differences are often minute, requiring high-efficiency stationary phases.

  • The Labile Ester: Esters limit your pH range; highly alkaline conditions (useful for suppressing amine protonation) may hydrolyze your product.

This guide provides the troubleshooting logic, protocols, and decision frameworks to resolve these issues.

Part 1: Strategic Method Development (FAQs)

Q1: I am seeing severe peak tailing on my C18 column. Is my column dead?

Diagnosis: Likely not. You are experiencing Silanol Overload . The Mechanism: At neutral or low pH, the morpholine nitrogen is protonated (


). These cations undergo ion-exchange interactions with deprotonated residual silanols (

) on the silica surface. This secondary retention mechanism is slow, causing the "tail."[1]

The Solution:

  • Option A (The "Masking" Approach): Add a competing base. Use 0.1% Triethylamine (TEA) or 10 mM Ammonium Acetate in your mobile phase. The TEA saturates the silanol sites, allowing the morpholine ester to elute symmetrically.

  • Option B (The "High pH" Approach): If your column (e.g., Hybrid Silica like XBridge or Gemini) and ester are stable, run at pH 9.5-10 using Ammonium Bicarbonate. At this pH, the morpholine is deprotonated (neutral) and interacts purely via hydrophobic mechanisms, sharpening the peak. Warning: Check ester stability first.

  • Option C (The "Phase" Switch): Switch to a Pentafluorophenyl (PFP) column. The fluorine atoms provide strong dipole-dipole interactions and hydrogen bonding that can separate amine isomers better than C18, often with better peak shape.

Q2: My diastereomers co-elute on C18. How do I improve selectivity ( )?

Diagnosis: Hydrophobic differences between your diastereomers are insufficient. The Solution: You need to exploit Shape Selectivity or Polar Interactions .

StrategyColumn TypeMechanismWhen to use
Pi-Pi Interaction PFP (Pentafluorophenyl) Fluorine rings engage in

and dipole interactions.
Best for separating positional isomers or diastereomers with aromatic groups.
Normal Phase Bare Silica Adsorption chromatography based on 3D polar surface area.Excellent for cis/trans morpholine isomers. Cis isomers often form internal H-bonds, eluting faster than trans.
Steric Selectivity C30 / Polymer High-density bonding creates "slots" for molecules.Use when diastereomers differ primarily in 3D volume/shape.
Q3: Can I use Normal Phase (Silica) for Morpholine Esters?

Yes, but with a caveat. Standard Hexane/Ethyl Acetate gradients often fail because the morpholine sticks to the silica. The Fix: Use Dichloromethane (DCM) / Methanol with 1% Triethylamine (TEA) or 1% Ammonia .

  • Protocol: equilibrate the silica column with the mobile phase containing the amine modifier before injection. This "deactivates" the silica.

Part 2: Troubleshooting & Optimization

Q4: The ester is hydrolyzing during purification. What am I doing wrong?

Root Cause: Extreme pH or nucleophilic solvents. Corrective Actions:

  • Avoid Primary Amines: Do not use primary amine modifiers (like butylamine) if your ester is activated; they can form amides. Use tertiary amines (TEA, DIPEA).

  • Buffer Choice: Switch to Ammonium Formate (pH 3.8) or Ammonium Acetate (pH 4.5) . These are gentle buffers. Avoid Phosphate buffers if you need to recover the compound (they are non-volatile).

  • Temperature: Lower the column oven temperature to 15–20°C . Hydrolysis is temperature-dependent.

Q5: I have "fronting" peaks. Is the column overloaded?

Diagnosis: Yes, or you have a solvent mismatch. The "Solvent Effect": If you dissolve your sample in 100% DMSO or Methanol and inject onto a high-aqueous Reverse Phase method, the sample travels faster than the mobile phase, causing fronting. The Fix:

  • Dissolve sample in the starting mobile phase (e.g., 10% MeCN / 90% Water).

  • If solubility is poor, use a "sandwich injection" or reduce injection volume.

Part 3: Protocols & Workflows

Protocol A: The "PFP Rescue" Screening (Reverse Phase)

Use this when C18 fails to separate diastereomers.

  • Column: Fluorophenyl (PFP) stationary phase (e.g., Phenomenex Luna PFP or Supelco Discovery HS F5), 150 x 4.6 mm, 3-5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Low pH) OR 10 mM Ammonium Acetate (Neutral).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0 min: 5% B

    • 20 min: 95% B

    • 25 min: 95% B

  • Flow: 1.0 mL/min.

  • Detection: UV (210 nm for ester carbonyl, 254 nm if aromatic).

Protocol B: Normal Phase Flash Purification (Scale-Up)

For isolating grams of material.

  • Stationary Phase: Spherical Silica Gel (20-40 µm).

  • Additives: Add 1% Triethylamine (TEA) to the weak solvent only.

  • Mobile Phase:

    • Solvent A: Hexane (or Heptane) + 1% TEA.

    • Solvent B: Ethyl Acetate (or IPA for very polar compounds).

  • Equilibration: Flush column with 10% B in A for 5 CV (Column Volumes) to saturate silanols with TEA.

  • Loading: Dry load on Celite is preferred to prevent band broadening from solvent mismatch.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification mode based on your specific diastereomer properties.

PurificationWorkflow Start Start: Crude Diastereomeric Morpholine Ester CheckSolubility Check Solubility & Stability Start->CheckSolubility DecisionRP_NP Is sample water soluble? CheckSolubility->DecisionRP_NP RP_Path Reverse Phase (RP) Strategy DecisionRP_NP->RP_Path Yes NP_Path Normal Phase (NP) Strategy DecisionRP_NP->NP_Path No (Lipophilic) RP_Screen Screen C18 at pH 3 (Formic Acid) RP_Path->RP_Screen NP_Screen Screen Silica (Hex/EtOAc) NP_Path->NP_Screen RP_Tailing Issue: Peak Tailing? RP_Screen->RP_Tailing RP_AddModifier Add 0.1% TEA or Switch to High pH (NH4HCO3) RP_Tailing->RP_AddModifier Yes RP_Resolution Issue: Co-elution? RP_Tailing->RP_Resolution No RP_AddModifier->RP_Resolution RP_SwitchCol Switch to PFP or C18-Amide Column RP_Resolution->RP_SwitchCol Poor Res Success Pure Diastereomers Isolated RP_Resolution->Success Good Res RP_SwitchCol->Success NP_Tailing Issue: Adsorption/Tailing? NP_Screen->NP_Tailing NP_Modifier Add 1% TEA to Mobile Phase (Deactivate Silica) NP_Tailing->NP_Modifier Yes NP_Tailing->Success No NP_Modifier->Success

Caption: Decision tree for selecting the optimal chromatographic mode for morpholine ester purification, addressing solubility and peak shape issues.

Part 5: Data Summary & Reference Values

Table 1: Recommended Column Chemistries for Morpholine Derivatives

Column PhaseSelectivity DriverProsCons
C18 (End-capped) HydrophobicityRobust, cheap, widely available.Often fails to separate close diastereomers; requires modifiers for amines.
PFP (Pentafluorophenyl) Dipole-Dipole,

, H-Bonding
Gold Standard for basic isomers and polar pharmacophores.Slower equilibration; higher cost.
Silica (Bare) Polar AdsorptionExcellent for cis/trans geometric isomers.Requires amine modifiers (TEA) to prevent irreversible adsorption.
Amylose/Cellulose (Chiral) 3D InclusionCan separate diastereomers when achiral phases fail.Expensive; restricted solvent compatibility.

References

  • Vertex AI Search. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. National Institutes of Health (PMC). Available at: [Link]

  • Santai Technologies. (2024). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Available at: [Link]

  • Element Lab Solutions. (2024). Peak Tailing in HPLC - Causes and Solutions. Available at: [Link]

  • Harada, N. (2016).[2] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Molecules, 21(10). Available at: [Link]

  • Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Boc Deprotection of Sterically Hindered Morpholines

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Hindered N-Boc Morpholines Welcome to the Technical Support Center You are likely here because standard deprote...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Hindered N-Boc Morpholines

Welcome to the Technical Support Center

You are likely here because standard deprotection protocols (e.g., 1:1 TFA/DCM) have failed to yield full conversion or have generated alkylated byproducts.

Sterically hindered morpholines (e.g., 2,2-disubstituted or 3,3-disubstituted derivatives) present a unique kinetic challenge. The steric bulk protects the carbamate carbonyl oxygen from protonation, while the morpholine ether oxygen inductively reduces the basicity of the nitrogen, destabilizing the transition state required for fragmentation.

This guide moves beyond "add more acid" and provides chemically grounded solutions for difficult substrates.

Module 1: Diagnostic & Decision Matrix

Before altering your protocol, identify the specific failure mode. Use the decision tree below to select the correct optimization path.

Boc_Decision_Tree Start Identify Failure Mode Stalled Incomplete Conversion (Stalled Reaction) Start->Stalled Byproducts t-Butyl Alkylation (Impure Product) Start->Byproducts Sensitive Acid-Sensitive Groups (Degradation) Start->Sensitive Sol_Kinetics Protocol A: High-Concentration Acid + Microwave Stalled->Sol_Kinetics Steric hindrance Sol_Lewis Protocol C: TMSOTf (Lewis Acid) Stalled->Sol_Lewis Extreme hindrance Sol_Scavenger Protocol B: The 'Silane' Cocktail Byproducts->Sol_Scavenger Cation trapping Sensitive->Sol_Lewis Avoid Brønsted acids

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on experimental observation.

Module 2: Troubleshooting Guides (Q&A)
Issue A: The reaction stalls at 50-70% conversion.

User Question: "I am using 50% TFA in DCM. The reaction starts well but stops before completion. Adding more TFA doesn't help. Why?"

Technical Analysis: This is a kinetic stalling issue common with hindered morpholines. The tert-butyl cation (


) generated during cleavage exists in equilibrium with the trifluoroacetate ester. In sterically crowded systems, the forward reaction (fragmentation) is slow, and the high concentration of 

can actually drive the equilibrium backward or lead to side reactions that inhibit the catalyst.

The Fix: Protocol B (The Silane Cocktail) You must shift the equilibrium by irreversibly trapping the


 cation.
  • Reagent: Triethylsilane (TES).[1] It is superior to water or thioanisole because it reacts with the cation to form volatile isobutane and silyl species, keeping the reaction mixture clean.

  • Optimized Cocktail: TFA : DCM : TES (50 : 45 : 5 v/v).

  • Why it works: TES acts as a "hydride source" for the cation, immediately quenching it. This prevents the reversibility of the deprotection and drives the reaction to completion according to Le Chatelier’s principle [1].

Issue B: I see "M+56" peaks in my MS (t-butylation).

User Question: "I have a phenol/indole/thiol side chain on my morpholine scaffold. After deprotection, I see a byproduct with a mass of M+56."

Technical Analysis: The


 cation is a "hard" electrophile. If not quenched, it will attack electron-rich centers (nucleophiles) on your molecule. This is known as "cation scrambling."

The Fix: The Scavenger Trap Do not run "neat" TFA deprotections on complex substrates.

  • Add Scavengers: Use the cocktail mentioned above (5% TES).

  • Alternative Scavenger: If TES is unavailable, use 1,3-dimethoxybenzene (5-10 eq) or thioanisole . These are highly electron-rich and will preferentially react with the

    
     cation over your substrate.[1]
    
Issue C: My substrate contains acid-sensitive groups (e.g., esters, silyl ethers).

User Question: "TFA is too harsh; it's hydrolyzing my other protecting groups. How do I remove the Boc group without strong Brønsted acids?"

Technical Analysis: You need a mechanism that activates the carbamate without a high concentration of protons.

The Fix: Protocol C (The TMSOTf Method) Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a powerful Lewis acid. It silylates the carbamate oxygen, inducing fragmentation under much milder conditions than TFA [2].

Protocol C: TMSOTf Deprotection

  • Setup: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M) under

    
    .
    
  • Base: Add 2,6-lutidine (1.5 equiv). Note: This buffers the reaction and prevents the formation of free TfOH acid.

  • Activation: Cool to 0°C. Add TMSOTf (1.2 equiv) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT.

  • Quench: Add MeOH or saturated

    
    .
    

Mechanism of Action:

TMSOTf_Mechanism Step1 Boc-Amine + TMSOTf Step2 Silylated Intermediate Step1->Step2 Silylation of C=O Step3 Fragmentation (Release TMS-tBu) Step2->Step3 C-O Bond Cleavage Step4 Free Amine Step3->Step4 Hydrolysis

Figure 2: TMSOTf-mediated deprotection pathway avoiding strong Brønsted acidity.

Module 3: Quantitative Comparison of Methods

Use this table to select the method based on your substrate's specific constraints.

FeatureStandard (TFA/DCM)Scavenger Enhanced (TFA/TES)Lewis Acid (TMSOTf)Microwave (HCl/Dioxane)
Reagent Cost LowLowHighLow
Steric Tolerance LowMediumHigh High
Acid Sensitivity Poor (Harsh)PoorExcellent Poor
Byproduct Profile High (t-Bu adducts)Clean CleanMedium
Workup EvaporationEvaporationAqueous ExtractionFiltration (Salt)
Module 4: Isolation & Workup Protocols

User Question: "I successfully deprotected the amine, but I lose it during the aqueous workup. It's a small, polar morpholine."

Solution: The "Non-Aqueous" Workup Small morpholines are highly water-soluble. Avoid aqueous extraction (separatory funnel) if possible.

  • Ion Exchange (SCX) Method:

    • Load the crude reaction mixture (dissolved in MeOH) onto a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with

      
       in MeOH.
      
    • Concentrate to obtain the free base.[2]

  • HCl Salt Precipitation:

    • If using HCl/Dioxane: Do not evaporate. Add cold diethyl ether (

      
      ) directly to the reaction mixture.
      
    • The morpholine-HCl salt should precipitate. Filter and wash with ether.[3] This avoids water entirely.

References
  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[4] International Journal of Peptide and Protein Research, vol. 12, no.[4] 5, 1978, pp. 258-268.[4]

  • Sakaitani, M., & Ohfune, Y. "Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonylamino groups." The Journal of Organic Chemistry, vol. 55, no. 3, 1990, pp. 870-876.

  • Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014.

Sources

Troubleshooting

side reactions and byproduct formation in morpholine synthesis

Morpholine Synthesis Technical Support Center Topic: Side Reactions & Byproduct Formation in Morpholine Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists[1] Introduction: The Kinetic vs....

Author: BenchChem Technical Support Team. Date: March 2026

Morpholine Synthesis Technical Support Center

Topic: Side Reactions & Byproduct Formation in Morpholine Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Introduction: The Kinetic vs. Thermodynamic Battle

Welcome to the technical support interface for morpholine synthesis. Whether you are utilizing the classical acid-catalyzed dehydration of diethanolamine (DEA) or the modern catalytic amination of diethylene glycol (DEG), yield loss is rarely due to a single catastrophic failure. Instead, it is typically a "death by a thousand cuts"—a cumulative loss of selectivity due to competing side reactions.

This guide deconstructs those competing pathways. We treat your reaction vessel not as a black box, but as a competitive kinetic environment where N-alkylation, oligomerization, and ring-opening compete with your desired cyclization.

Module 1: The Diethanolamine (DEA) Acid-Dehydration Route[1]

The Mechanism: Intramolecular nucleophilic substitution where the hydroxyl group is protonated (leaving group) and displaced by the amine nitrogen.

Critical Side Reaction: Intermolecular Dimerization

The primary yield-killer in this route is the competition between intramolecular cyclization (forming Morpholine) and intermolecular condensation (forming "Heavies").

  • The Byproduct: N-(2-hydroxyethyl)morpholine and higher oligomers.

  • The Cause: High localized concentration of DEA combined with insufficient temperature or acid strength. If the ring closure is kinetically slow, a second DEA molecule acts as the nucleophile.

Troubleshooting Guide: DEA Dehydration
SymptomProbable CauseCorrective Action
High Viscosity / Tar Formation Overheating (>210°C) or Oxidative Degradation 1. Limit pot temperature to 160–190°C. 2. Sparge with N₂ to remove oxygen; hot amines oxidize rapidly to tars.
Low Conversion (<50%) Water Inhibition The reaction is an equilibrium (

). You must remove water continuously (azeotropic distillation) to drive it forward.
Solid Residue in Flask Salt Formation If using H₂SO₄, the byproduct is solid ammonium sulfate/bisulfate upon neutralization. Switch to solid acid catalysts (e.g., Zeolites/ZSM-5) for cleaner workup.
Product pH < 10 Acid Contamination Incomplete neutralization. Ensure the final "springing" of the amine is done with excess CaO or NaOH before distillation.

Module 2: The Diethylene Glycol (DEG) + Ammonia Route[1]

The Mechanism: Catalytic dehydrogenation of DEG to an aldehyde intermediate, reaction with ammonia to form an imine, and hydrogenation/cyclization.

Critical Side Reaction: The "Selectivity Triangle"

In this catalytic environment, three pathways compete for the DEG substrate.

  • Pathway A (Desired): DEG + NH₃

    
     Morpholine.
    
  • Pathway B (Incomplete): DEG + NH₃

    
     2-(2-aminoethoxy)ethanol (AEE).
    
  • Pathway C (Etherification): DEG

    
     1,4-Dioxane (via acid sites on support).
    
Visualizing the Reaction Network

MorpholineSynthesis DEG Diethylene Glycol (Starting Material) Inter1 Amino-Alkoxy Intermediate (AEE) DEG->Inter1 + NH3, -H2O (Amination) Dioxane 1,4-Dioxane (Byproduct: Etherification) DEG->Dioxane Acid Sites (-H2O) NH3 Ammonia Morph Morpholine (Target) Inter1->Morph -H2O (Cyclization) N_Ethyl N-Ethylmorpholine (Byproduct: Alkylation) Morph->N_Ethyl + Ethanol Impurity Heavies Dimers/Heavies (Byproduct: Condensation) Morph->Heavies + AEE / Excess Heat

Figure 1: Reaction network for the catalytic amination of Diethylene Glycol. Note the divergence at the starting material between amination (desired) and etherification (dioxane formation).

Troubleshooting Guide: DEG Catalytic Amination
SymptomProbable CauseCorrective Action
High 1,4-Dioxane Levels Catalyst Acidity The support (often Alumina) is too acidic, promoting etherification. Dope catalyst with basic promoters (e.g., MgO or CaO) to neutralize acid sites [1].
High AEE (Aminoethoxyethanol) Insufficient Cyclization The reaction stopped at the intermediate. Increase residence time or temperature slightly. Ensure catalyst has sufficient hydrogenation capability (Ni/Cu balance).
Catalyst Deactivation Coking / Sintering 1. Coking: High temp causes carbon deposition. Maintain high

partial pressure to keep the surface clean. 2. Sintering: Irreversible metal agglomeration due to thermal spikes (>280°C).
N-Ethylmorpholine Impurity Feedstock Impurity Check DEG feed for ethanol or ethylene glycol. Under reductive conditions, these alkylate the morpholine nitrogen.

Module 3: General Impurity & Stability FAQ

Q: Why is my Morpholine turning yellow/brown upon storage?

  • A: Morpholine is a secondary amine and is susceptible to oxidation. It reacts with atmospheric

    
     to form carbamates and with 
    
    
    
    to form N-oxides and degradation products.
    • Fix: Store under nitrogen or argon atmosphere. Use opaque containers to prevent photo-oxidation.

Q: I see a peak at M+14 in my Mass Spec. What is it?

  • A: This is likely N-Methylmorpholine.[2]

    • Origin: If you are using Methanol as a solvent or cleaning agent in the reactor, catalytic methylation occurs rapidly under high temperature/pressure conditions.

Q: How do I remove N-substituted byproducts?

  • A: This is difficult because boiling points often overlap.

    • Morpholine BP:[2] 129°C

    • N-Ethylmorpholine BP: 139°C

    • Strategy: Fractional distillation with a high reflux ratio (10:1) is required. Chemical treatment (converting the secondary amine to a non-volatile amide via acetylation) can separate it from tertiary amine impurities, but this destroys the morpholine product.

Experimental Protocol: Monitoring Reaction Progress

Context: To distinguish between the intermediate (AEE) and the product (Morpholine) during the DEG route.

  • Sampling: Aliquot 100 µL of reaction mixture.

  • Derivatization (Optional but Recommended): Treat with Trifluoroacetic Anhydride (TFAA).

    • Rationale: Morpholine (2° amine) forms an amide. AEE (1° amine + alcohol) forms a di-ester/amide. This increases GC separation resolution.

  • GC-FID Method:

    • Column: DB-Wax or equivalent polar column (amines tail on non-polar columns).

    • Inlet: 250°C.

    • Program: 50°C (hold 2 min)

      
       10°C/min 
      
      
      
      220°C.
    • Elution Order: 1,4-Dioxane

      
       Morpholine 
      
      
      
      AEE
      
      
      Heavies.

References

  • Weissermel, K., & Arpe, H.-J. (2003). Industrial Organic Chemistry. Wiley-VCH. (Chapter on cyclic ethers and amines).

  • Huntsman Corporation. (2024). Morpholine Technical Bulletin. (Detailed physical properties and handling).

  • Catalysis Science & Technology. (2015). Amination of diols over heterogeneous catalysts: Mechanism and selectivity.

  • U.S. Patent 4,647,663. (1987). Process for the preparation of morpholine. (Describes the DEG + Ammonia trickle bed reactor conditions).

Sources

Optimization

troubleshooting low yield in Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate synthesis

The following technical support guide addresses the synthesis and troubleshooting of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate . This guide is structured for researchers encountering low yields (<20%) or purific...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis and troubleshooting of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate .

This guide is structured for researchers encountering low yields (<20%) or purification difficulties. It moves beyond standard protocols to address the specific steric and electronic challenges introduced by the gem-dimethyl group at C2 and the ester functionality at C5.

[1][2]

Case ID: MORPH-22-GEM Status: Active Troubleshooting Support Tier: Senior Application Scientist[1][2]

Part 1: Critical Synthesis Pathways & Failure Analysis

The synthesis of 2,2-disubstituted morpholines is kinetically distinct from their unsubstituted counterparts.[1][2] The gem-dimethyl group introduces the Thorpe-Ingold effect , which theoretically favors cyclization.[1][2] However, in this specific scaffold, it creates a "Steric-Electronic Trap" when combined with the N-Boc protecting group and the C5-ester.[1][2]

The Core Mechanistic Conflict

Most low-yield cases stem from attempting to close the morpholine ring in the "wrong direction."

  • Path A (The Failure Mode): Attempting to displace a leaving group (LG) on the tertiary carbon (C2) using the serine oxygen.[1]

    • Outcome:

      
       reaction at a tertiary center is mechanistically prohibited.[1][2] Elimination to the alkene (methallyl species) dominates.[1]
      
  • Path B (The Success Mode): Displacing a leaving group on the primary carbon (C6, derived from Serine) using a tertiary alkoxide (from the dimethyl fragment).[1]

    • Outcome: While sterically crowded, the tertiary alkoxide is a potent nucleophile. If the leaving group is primary (e.g., O-Mesyl), cyclization proceeds efficiently.[1][2]

Visualizing the Pathway

The following diagram illustrates the divergent pathways and the critical decision point.

MorpholineSynthesis Start Start: L-Serine Methyl Ester (or N-Boc derivative) Step1 Step 1: N-Alkylation / Epoxide Opening (Target: Linear Diol Intermediate) Start->Step1 + Isobutylene Oxide / LiClO4 Decision CRITICAL DECISION POINT: Which Hydroxyl becomes the Leaving Group? Step1->Decision PathA Path A: Activate Tertiary Alcohol (e.g., C2-OMs / C2-OTs) Decision->PathA Wrong Choice PathB Path B: Activate Primary Alcohol (e.g., C6-OMs / C6-OTs) Decision->PathB Correct Choice Fail FAILURE: Elimination (E2) dominates. No ring closure. PathA->Fail Steric hindrance prevents SN2 Success SUCCESS: Intramolecular Etherification. High Yield Morpholine. PathB->Success Tert-Alkoxide attacks Pri-Electrophile

Caption: Mechanistic flow showing the necessity of activating the primary alcohol for successful ring closure.

Part 2: Troubleshooting Guide (Q&A)

Q1: My cyclization yield is stuck at 10-15%. I am using Mitsunobu conditions (DIAD/PPh3). Why is it failing?

Diagnosis: Steric congestion and electronic deactivation.[1] Technical Insight: The Mitsunobu reaction requires the activation of an alcohol to an alkoxyphosphonium intermediate. In your linear precursor (likely N-Boc-N-(2-hydroxy-2-methylpropyl)-Serine methyl ester), you have two alcohols:[1][2]

  • Tertiary alcohol (C2): Sterically inaccessible to the bulky PPh3/DIAD complex.[1]

  • Primary alcohol (C6): Accessible, but if activated, the nucleophile must be the tertiary alcohol. Tertiary alcohols are poor nucleophiles in Mitsunobu reactions due to steric bulk preventing the necessary attack angle.

Solution: Switch to a Two-Step Activation/Cyclization protocol.

  • Selectively mesylate the primary alcohol (Serine side) using MsCl/Pyridine at 0°C. The tertiary alcohol will not react under these mild conditions.[1]

  • Treat the mono-mesylate with a non-nucleophilic base (e.g., NaH or KOtBu) to trigger cyclization.[1][2]

Q2: I see a major side product with mass [M-18] or [M-32]. Is this the morpholine?

Diagnosis: It is likely the elimination product (Dehydroalanine derivative).[1] Technical Insight:

  • [M-32] (Methanol loss): Cyclization of the amine onto the ester (Lactam formation).[1] This happens if the N-Boc group is labile or missing.[1]

  • [M-18] (Water loss) / Elimination: If you use strong bases (NaH) with the serine-derived mesylate, you risk E2 elimination to form the dehydroalanine (alpha,beta-unsaturated ester).[1][2] This is driven by the acidity of the alpha-proton at C5.[1]

Solution:

  • Use KOtBu in t-BuOH/THF instead of NaH. The bulky base/solvent system disfavors proton abstraction at the alpha-position (steric protection) while still deprotonating the hydroxyl group.[1]

  • Keep reaction temperature at 0°C to RT . Do not heat.

Q3: The N-alkylation of Serine Methyl Ester with isobutylene oxide is extremely slow.

Diagnosis: Poor electrophilicity of the epoxide.[1] Technical Insight: 2,2-dimethyloxirane is sterically hindered.[1][2] Standard nucleophilic attack by the amine is sluggish.[1] Solution: Use Lithium Perchlorate (LiClO4) catalysis.[1]

  • Protocol: Dissolve Serine Methyl Ester and Isobutylene Oxide (1.5 eq) in MeCN. Add solid LiClO4 (0.5 eq).[1][2] The Lithium ion coordinates to the epoxide oxygen, increasing electrophilicity and organizing the transition state.

Part 3: Optimized Experimental Protocol

This protocol assumes the "Path B" strategy: Activating the primary alcohol and using the tertiary alcohol as the nucleophile.

Phase 1: Preparation of Linear Precursor

Objective: Synthesis of N-(2-hydroxy-2-methylpropyl)-L-serine methyl ester.[1][2]

ParameterConditionNote
Reagents L-Serine Methyl Ester HCl (1.0 eq) Isobutylene Oxide (2.0 eq) DIPEA (1.1 eq)Use excess epoxide to drive kinetics.[1][2]
Solvent Methanol (anhydrous)Protic solvent assists epoxide opening.[1]
Catalyst LiClO4 (0.2 eq)Critical for sterically hindered epoxides.[1][2]
Temp/Time 45°C for 16-24 hMonitor by LCMS.[1][2]

Step-by-Step:

  • Neutralize L-Serine methyl ester HCl with DIPEA in MeOH.[1]

  • Add LiClO4 and Isobutylene Oxide.[1]

  • Stir at 45°C.

  • Workup: Concentrate. The product is a secondary amine.[1] Proceed immediately to Boc protection (Step 1b) to prevent self-cyclization to the lactone.[1]

  • Step 1b (Boc Protection): Dissolve crude in DCM, add Boc2O (1.1 eq) and TEA.[1] Stir 2h. Isolate N-Boc-N-(2-hydroxy-2-methylpropyl)-L-serine methyl ester.[1][2]

Phase 2: Regioselective Cyclization

Objective: Ring closure via Primary Mesylate.[1]

ParameterConditionNote
Reagents MsCl (1.1 eq), Pyridine (3.0 eq)Selective for 1° alcohol over 3°.[1][2]
Cyclization Base KOtBu (1.2 eq) in THFBulky base minimizes elimination.[1]
Temp 0°C -> RTControl exotherm.

Step-by-Step:

  • Mesylation: Dissolve Phase 1 product in DCM at 0°C. Add Pyridine, then dropwise MsCl. Stir 1h at 0°C.

    • Checkpoint: TLC should show conversion to a less polar spot.[1] The tertiary alcohol remains free.

  • Workup: Wash with cold 0.5M HCl (removes pyridine), then NaHCO3. Dry and concentrate.

  • Cyclization: Dissolve the crude mesylate in anhydrous THF (0.1 M).

  • Cool to 0°C. Add KOtBu (1.2 eq) solution dropwise.

  • Stir 2h at 0°C, then warm to RT.

  • Purification: The morpholine product is less polar than the linear precursor. Flash chromatography (Hex/EtOAc).[1][2]

References

  • General Morpholine Synthesis via Epoxide Opening

    • D'Adamio, G. et al.[1][2] "Synthesis of substituted morpholines from amino alcohols."[1][3][4] Organic & Biomolecular Chemistry, 2024.[1][4]

    • Source:[1][2]

  • Stereoselective Synthesis of 5-Substituted Morpholines

    • Relevance: Establishes the precedent for base-mediated cycliz
    • Source:[1][2]

  • Gem-Dimethyl Effect & Steric Hindrance in Cyclization

    • Jung, M. E. et al.[1][2] "Gem-Dialkyl Effect in Intramolecular Reactions."[1][2] Chemical Reviews.

    • Context: Explains the theoretical acceleration of ring closure vs the practical steric clash with N-protecting groups.
  • Troubleshooting N-Boc Deprotection & Stability

    • BenchChem Technical Guides.[1] "Deprotection of N-Boc-Allylglycine Methyl Ester."

    • Source:[1][2]

Sources

Troubleshooting

Technical Support Center: Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate

This technical guide acts as a specialized support center for Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate . It addresses the specific stability and analytical challenges inherent to this sterically hindered, cycli...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide acts as a specialized support center for Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate . It addresses the specific stability and analytical challenges inherent to this sterically hindered, cyclic amino acid derivative.

Status: Senior Application Scientist Verified Document ID: TS-MORPH-225 Last Updated: 2025-10-24[1]

Executive Technical Summary

Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate is a critical intermediate for peptidomimetic drug discovery.[1] While the morpholine core provides metabolic stability, the specific substitution pattern introduces two primary technical challenges that users frequently misinterpret as "instability":

  • NMR Spectral Broadening (Rotamerism): The tert-butoxycarbonyl (Boc) group on the N4 nitrogen exhibits restricted rotation, leading to split or broad NMR signals at room temperature. This is often mistaken for impurity.

  • C5-Epimerization: The C5 chiral center is alpha to both an electron-withdrawing ester and a carbamate.[1] It is susceptible to base-catalyzed racemization, particularly during saponification or aggressive silica chromatography.

Critical Stability & Handling Guide

Storage Specifications
ParameterSpecificationTechnical Rationale
Temperature 2–8°C (Long-term: -20°C)Retards ester hydrolysis; prevents slow transesterification.[1]
Atmosphere Inert (Argon/Nitrogen)Hygroscopic nature of esters can lead to hydrolysis; excludes CO₂.[1]
Solvent Stability Avoid MeOH/EtOH with Strong BaseRisk of transesterification (Methyl

Ethyl ester) or epimerization.
Acid Sensitivity High (Boc group)Exposure to HCl vapors or TFA will deprotect the amine.

Troubleshooting & FAQs

Issue 1: "My NMR spectrum shows double peaks. Is the compound impure?"

Diagnosis: Likely Rotamerism , not impurity. Mechanism: The N-Boc bond has partial double-bond character due to resonance.[1] The bulky 2,2-dimethyl group at C2 and the ester at C5 create significant steric clash, slowing the rotation around the N-C(O) bond on the NMR timescale. This results in two distinct conformers (cis/trans) being visible.[1][2]

Validation Protocol (Self-Validating Experiment):

  • Standard: Run 1H NMR at 25°C (observe split peaks).

  • Variable Temperature (VT) NMR: Heat the sample to 55°C or 60°C in DMSO-d6.

  • Result: If the peaks coalesce into sharp singlets, it is rotamerism.[3] If they remain distinct, it is an impurity.

Rotamerism cluster_0 NMR Timescale Phenomenon NodeA Rotamer A (Cis-Carbamate) NodeB Rotamer B (Trans-Carbamate) NodeA->NodeB Restricted Rotation (Slow at 25°C) NodeResult Result: Split Peaks (Misdiagnosed as Impurity) NodeB->NodeResult NodeSol Solution: High Temp NMR (>55°C) causes Coalescence NodeResult->NodeSol Validation Step

Figure 1: The restricted rotation of the N-Boc group leads to rotamers visible on NMR.[1] Heating overcomes the energy barrier, coalescing the signals.

Issue 2: "I lost optical activity after ester hydrolysis."

Diagnosis: C5-Epimerization . Mechanism: The proton at C5 is acidic (


) because it is alpha to an ester and a carbamate.[1] Using strong bases (e.g., NaOH, LiOH) or prolonged reaction times allows the formation of an enolate intermediate, which destroys the chiral center. Upon reprotonation, a racemic mixture forms.

Corrective Protocol:

  • Avoid: Sodium methoxide (NaOMe) or refluxing with NaOH.[1]

  • Recommended Reagent: Use LiOH in THF/H₂O at 0°C . Lithium coordinates tightly to the carbonyl oxygen, slightly stabilizing the configuration compared to sodium or potassium.

  • Alternative: Enzymatic hydrolysis (e.g., Pig Liver Esterase) is the gold standard for preserving chirality in sensitive alpha-amino esters.

Epimerization Start Chiral Starting Material (S)-Enantiomer Enolate Planar Enolate Intermediate (Chirality Lost) Start->Enolate Deprotonation at C5 Base Base Treatment (NaOH/NaOMe) Base->Enolate Racemate Racemic Mixture (R/S)-Product Enolate->Racemate Reprotonation from either face

Figure 2: Mechanism of base-catalyzed epimerization at the C5 position.

Issue 3: "Yield is low during N-Boc deprotection."

Diagnosis: Cation Trapping / Side Reactions. Mechanism: The 2,2-dimethyl group creates steric bulk. While deprotection (removal of Boc) usually proceeds well, the generated tert-butyl cation can react with the nucleophilic morpholine nitrogen or the ester oxygen if not scavenged properly, especially in a crowded steric environment.

Optimization:

  • Reagent: 4M HCl in Dioxane is preferred over TFA.

  • Scavenger: Add Triethylsilane (TES) or 1,2-dimethoxybenzene if using TFA.[1] This quenches the t-butyl cation prevents re-alkylation.[1]

  • Workup: Do not neutralize with strong base (pH > 10) if the ester is still present, as this risks retro-Michael type decomposition or hydrolysis.

Analytical Reference Data

PropertyValue/BehaviorNotes
Molecular Weight ~273.33 g/mol Formula: C₁₃H₂₃NO₅
Appearance Colorless Oil / Low-melting SolidOften solidifies upon -20°C storage.[1]
TLC Visualization Ninhydrin (weak), KMnO₄ (strong)Boc group shields amine; KMnO₄ oxidizes the ether/ester.
Solubility DCM, EtOAc, DMSO, MeOHInsoluble in water.

Decision Tree: Synthesis & Handling

Troubleshooting Start User Issue Q1 Is the issue Spectral or Chemical? Start->Q1 Spectral Spectral (NMR) Q1->Spectral Messy Peaks Chemical Chemical (Yield/Purity) Q1->Chemical Low Yield/ee RotamerCheck Run VT-NMR (60°C) Spectral->RotamerCheck ResultClean Peaks Coalesce? YES: Rotamers (Proceed) NO: Purify RotamerCheck->ResultClean Q2 Did you use Base? Chemical->Q2 Epimer Suspect C5 Epimerization. Switch to LiOH/0°C or Enzyme. Q2->Epimer Yes Steric Suspect Steric Hindrance. Increase reaction time, Check for t-butyl scavenging. Q2->Steric No

Figure 3: Troubleshooting logic flow for common stability and handling issues.

References

  • Vertex AI Search. (2025).[1] NMR rotamers Boc-morpholine derivatives. Retrieved from 4[1]

  • National Institutes of Health (NIH). (2025).[1] Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. Retrieved from 5[1]

  • Macmillan Group. (n.d.).[1] Supplementary Information: Synthesis of Morpholine Derivatives. Retrieved from 3[1]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Morpholines. Retrieved from 6[1]

  • ChemRxiv. (2024).[1] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from 7[1]

Sources

Optimization

managing diastereomeric ratios in substituted morpholine synthesis

Topic: Managing Diastereomeric Ratios in Substituted Morpholine Synthesis Content Type: Technical Support Center Guide Status: Operational | Tier: Level 3 (Advanced Application Support) Executive Summary: The Stereocontr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Diastereomeric Ratios in Substituted Morpholine Synthesis Content Type: Technical Support Center Guide

Status: Operational | Tier: Level 3 (Advanced Application Support)

Executive Summary: The Stereocontrol Challenge

Controlling the diastereomeric ratio (dr) in substituted morpholines is governed by the competition between kinetic and thermodynamic pathways. In 2,6- and 2,5-disubstituted systems, the cis-isomer is generally the thermodynamic product due to the avoidance of 1,3-diaxial interactions and the stabilization afforded by chair conformations where substituents occupy equatorial positions. However, kinetic traps (e.g., low-temperature oxa-Michael cyclizations) can access high ratios of the trans-isomer.

This guide provides troubleshooting workflows for researchers encountering low selectivity, inseparable mixtures, or epimerization during the synthesis of pharmacologically active morpholine scaffolds.

Troubleshooting & FAQs

Category A: 2,6-Disubstituted Morpholines[1]

Q1: I am attempting a base-mediated intramolecular oxa-Michael cyclization to form a 2,6-disubstituted morpholine. I need the trans-isomer, but I am consistently getting a 1:1 mixture or predominantly cis. What is happening?

Diagnosis: You are likely operating under thermodynamic control or allowing the reaction to equilibrate.[1] Root Cause: The oxa-Michael reaction is reversible. At higher temperatures (e.g., room temperature), the retro-oxa-Michael reaction occurs, allowing the system to equilibrate to the more stable cis-isomer (diequatorial substituents).[2] Corrective Action:

  • Temperature Suppression: Lower the reaction temperature to -78 °C . This favors the kinetic pathway, which often leads to the trans-isomer.

  • Quench Protocol: Quench the reaction at -78 °C. Do not allow the mixture to warm up before quenching, as equilibration can occur rapidly during the warm-up phase.

  • Base Selection: Ensure you are using a base that is active at low temperatures (e.g., KOtBu in THF/toluene) but not so strong that it promotes rapid epimerization after ring closure.

Q2: My 2,6-disubstituted morpholine product degrades or epimerizes during silica gel chromatography. How can I purify it while maintaining the dr?

Diagnosis: Acid-catalyzed ring opening or epimerization on silica. Root Cause: Morpholines, especially those with acetal-like characters or strained conformations, can be sensitive to the acidic nature of silica gel. Corrective Action:

  • Pre-treatment: Pre-treat the silica gel column with 1-2% triethylamine (Et3N) in the eluent system to neutralize acidic sites.

  • Alternative Stationary Phase: Switch to neutral alumina if the compound is particularly acid-sensitive.

  • Derivatization: If separation is impossible, consider protecting the morpholine nitrogen (e.g., N-Boc or N-Tosyl) before purification. The carbamate/sulfonamide often changes the polarity significantly and stabilizes the ring conformation, making diastereomers easier to separate.

Category B: Metal-Catalyzed Cyclizations

Q3: I am using a Pd(0)-catalyzed Tsuji-Trost/cyclization sequence. I expected high diastereoselectivity, but the dr is poor. How can I improve this?

Diagnosis: Lack of thermodynamic equilibration or competing pathways. Root Cause: The Pd(0) step typically generates the C-N or C-O bond with specific stereochemistry (often retention or inversion depending on the leaving group), but the ring closure might not be fully stereocontrolled. Corrective Action:

  • Add a Lewis Acid Co-catalyst: Introduce an iron(III) catalyst (e.g., FeCl3). Iron catalysts have been shown to facilitate thermodynamic equilibration in situ.[3] In systems like vinyloxiranes + amino alcohols, adding FeCl3 promotes ring-opening/ring-closing equilibria that funnel the mixture toward the thermodynamically stable cis-isomer (dr > 19:1).

  • Solvent Switch: Change from polar aprotic solvents (DMF) to non-polar solvents (DCM or Toluene) if using the Fe(III) method, as this often enhances the chelation control or tight-ion pairing required for selectivity.

Category C: 3,5-Disubstituted Morpholines[6]

Q4: I need to synthesize a cis-3,5-disubstituted morpholine. Most cyclization methods give me the trans or a meso compound. Which route should I use?

Diagnosis: Incorrect synthetic strategy for this substitution pattern. Root Cause: Standard nucleophilic displacements often struggle to control the relative stereochemistry at the 3 and 5 positions simultaneously because they are distant from the heteroatoms during the transition state. Corrective Action:

  • Adopt Pd-Catalyzed Carboamination: Use a Pd-catalyzed carboamination of N-allyl amino alcohol derivatives. This method proceeds via a syn-aminopalladation followed by reductive elimination, which rigidly sets the cis-stereochemistry (dr > 20:1).

  • Substrate Design: Start with enantiopure amino alcohols. The Pd-catalyzed cycle transfers the chirality from the starting material to the new center with high fidelity.

Experimental Protocols

Protocol A: Kinetic Control for Trans-2,6-Disubstituted Morpholines

Target: Accessing the kinetic isomer via low-temperature oxa-Michael cyclization.

Reagents:

  • Substrate: N-Boc-amino alcohol derivative with Michael acceptor (e.g., unsaturated ester).

  • Base: Potassium tert-butoxide (KOtBu) (1.0 M in THF).

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool to -78 °C under Argon atmosphere.

  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Addition: Add KOtBu (0.2 – 0.5 equiv) dropwise over 10 minutes. Crucial: Keep the internal temperature below -75 °C.

  • Monitoring: Stir at -78 °C for 2–4 hours. Monitor by TLC (quench a micro-aliquot into cold NH4Cl sat. before spotting).

  • Quench: While still at -78 °C, add saturated aqueous NH4Cl (5 equiv).

  • Workup: Allow to warm to RT only after quenching. Extract with EtOAc, dry over Na2SO4, and concentrate.

  • Result: Expect trans-isomer as the major product (typical dr 2:1 to 4:1 depending on substituents).

Protocol B: Thermodynamic Control for Cis-2,6-Disubstituted Morpholines

Target: Accessing the thermodynamic isomer via Fe(III)-catalyzed equilibration.

Reagents:

  • Substrate: Vinyl oxirane and Amino alcohol (or pre-formed amino-alcohol intermediate).

  • Catalyst: FeCl3 (5-10 mol%).

  • Solvent: Dichloromethane (DCM).

Step-by-Step:

  • Mix: Combine vinyl oxirane (1.0 equiv) and amino alcohol (1.1 equiv) in DCM (0.2 M).

  • Catalyst: Add FeCl3 (10 mol%) at Room Temperature.

  • Reaction: Stir at RT for 12–24 hours. The Fe(III) continuously opens and closes the ring, funneling the population to the lower-energy cis-isomer.

  • Workup: Filter through a pad of Celite to remove iron salts. Wash with NaHCO3.

  • Result: Expect cis-isomer as the major product (typical dr > 19:1).

Data Analysis: Conditions vs. Diastereoselectivity

The following table summarizes the effect of reaction conditions on the diastereomeric ratio (dr) for 2,6-disubstituted morpholine synthesis (Reference Substrate: N-Boc-amino-alkenoate).

ConditionTemperatureMechanismMajor IsomerTypical dr (cis:trans)
KOtBu / THF -78 °CKinetic ControlTrans 1:3 to 1:5
KOtBu / THF 0 °CMixedMixed1:1
KOtBu / THF 25 °CThermodynamicCis 3:1 to 5:1
FeCl3 (cat) / DCM 25 °CLewis Acid EquilibrationCis > 19:1

Mechanistic Visualization

Figure 1: Kinetic vs. Thermodynamic Pathways in Oxa-Michael Cyclization

Caption: At -78°C, the irreversible kinetic path favors the trans-isomer. At RT, the retro-Michael pathway allows equilibration to the thermodynamically stable cis-isomer.[2]

MorpholineStereocontrol Start Acyclic Precursor (Amino-Alcohol Michael Acceptor) TS_Kinetic Transition State (Kinetic) Start->TS_Kinetic -78°C Fast TS_Thermo Transition State (Thermodynamic) Start->TS_Thermo RT Slow Cis Cis-Morpholine (Thermodynamic Product) Start->Cis Equilibration Trans Trans-Morpholine (Kinetic Product) TS_Kinetic->Trans TS_Thermo->Cis Trans->Start Retro-Michael (> 0°C)

Figure 2: Decision Tree for Synthetic Route Selection

Caption: Select the optimal synthetic methodology based on the desired substitution pattern and target stereochemistry.

RouteSelection Target Target Morpholine Structure Sub26 2,6-Disubstituted Target->Sub26 Sub35 3,5-Disubstituted Target->Sub35 Isomer26 Desired Isomer? Sub26->Isomer26 Method35 Pd-Catalyzed Carboamination Sub35->Method35 Accesses Cis-Isomer (High dr) Trans26 Use Low Temp (-78°C) Oxa-Michael Isomer26->Trans26 Trans Cis26 Use Fe(III) Catalyzed Cyclization or RT Base Isomer26->Cis26 Cis

References

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. Source: National Institutes of Health (PMC). Relevance: Defines the temperature-dependent switch between kinetic (trans) and thermodynamic (cis) control in oxa-Michael reactions. URL:[Link]

  • A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Source: Organic Letters (Aubineau & Cossy, 2018).[3] Relevance: Establishes the Fe(III)-catalyzed protocol for accessing thermodynamically stable cis-morpholines. URL:[Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. Source: Journal of Organic Chemistry (Leathen & Wolfe, 2009).[4] Relevance: Details the Pd-catalyzed carboamination route for high-dr cis-3,5-disubstituted morpholines. URL:[Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Source: Journal of Organic Chemistry (2023). Relevance: Discusses conformational constraints (A1,3 strain) and protecting group effects on diastereoselectivity. URL:[Link][5]

Sources

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate vs. Proline Derivatives in Peptide Synthesis

Proline is the only natural proteinogenic secondary amino acid, playing a foundational role in peptide folding, -turn nucleation, and proteolytic stability. However, its inherent conformational flexibility—specifically t...

Author: BenchChem Technical Support Team. Date: March 2026

Proline is the only natural proteinogenic secondary amino acid, playing a foundational role in peptide folding,


-turn nucleation, and proteolytic stability. However, its inherent conformational flexibility—specifically the rapid interconversion of its 5-membered pyrrolidine ring—can be a liability in rigid structure-based drug design.

To achieve absolute conformational control, medicinal chemists turn to advanced proline surrogates. Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate is a highly specialized, conformationally locked building block. By introducing a 6-membered morpholine ring and a bulky gem-dimethyl group, this derivative fundamentally alters the thermodynamic landscape of the peptide backbone. This guide objectively compares this surrogate against standard proline derivatives, providing the mechanistic causality and validated experimental protocols necessary for successful integration into Solid-Phase Peptide Synthesis (SPPS).

Structural and Conformational Dynamics

The substitution of a standard proline residue with a 2,2-dimethyl-morpholine-5-carboxylic acid derivative introduces two profound structural perturbations:

The Heteroatom Effect

Proline relies on a purely carbocyclic 5-membered ring. Replacing this with a 6-membered morpholine ring introduces an oxygen atom at position 1. This oxygen acts as a hydrogen-bond acceptor, altering the local hydration shell and subtly decreasing the overall lipophilicity compared to purely carbon-based 6-membered analogs (like pipecolic acid). Furthermore, the 6-membered ring adopts a rigid chair conformation, eliminating the envelope/half-chair fluxionality seen in natural proline.

The Thorpe-Ingold Effect & Cis/Trans Isomerization

The defining feature of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate is the gem-dimethyl group at C2. In the chair conformation, these methyl groups project into the axial and equatorial spaces, creating severe transannular steric strain.

Natural proline exists in a cis/trans equilibrium at the preceding tertiary amide bond, heavily favoring the trans conformer (~90-95%) in unstructured peptides. However, the massive steric bulk of the gem-dimethyl groups on the morpholine ring destabilizes the trans isomer due to steric clashes with the preceding amino acid's side chain. This shifts the equilibrium, artificially enhancing the cis conformer population and strongly nucleating specific secondary structures, such as type VI


-turns or compact 

-turns[1]. Trabocchi et al. demonstrated that morpholine-3-carboxylic acid derivatives act as potent proline surrogates, with the chirality and ring substitutions directly driving the folding of model peptides into compact turn structures[1].

CisTrans cluster_pro Standard Proline cluster_mor 2,2-diMe-Morpholine Surrogate P_AA Preceding AA + Proline P_Trans Trans Isomer (~90-95%) P_AA->P_Trans Thermodynamically Favored P_Cis Cis Isomer (~5-10%) P_AA->P_Cis Minor Conformer M_AA Preceding AA + 2,2-diMe-Mor M_Trans Trans Isomer (Destabilized) M_AA->M_Trans Steric Clash (Gem-Dimethyls) M_Cis Cis Isomer (Enhanced Ratio) M_AA->M_Cis Thorpe-Ingold Effect

Thermodynamic shift in cis/trans amide isomerization driven by the Thorpe-Ingold effect.

Physicochemical & ADME Profiling

When transitioning from standard proline to a highly substituted morpholine surrogate, researchers must account for shifts in metabolic stability and coupling efficiency. The table below summarizes the quantitative and qualitative differences.

FeatureL-ProlineMorpholine-3-carboxylic acid2,2-Dimethyl-morpholine-5-carboxylic acid
Ring Size 5-membered (Pyrrolidine)6-membered (Morpholine)6-membered (Morpholine)
Heteroatom NoneOxygen (Position 1)Oxygen (Position 1)
Steric Hindrance (N-acylation) LowModerateExtremely High (Due to C2 gem-dimethyls)
Proteolytic Stability Moderate (Cleaved by prolyl endopeptidases)HighAbsolute (Sterically shielded from proteases)
Turn Nucleation Standard

-turns (Type I, II)
Variant

-turns
Highly restricted turns (

-turns, Type VI

-turns)
Commercial Form Fmoc-Pro-OH / Boc-Pro-OHBoc-Mor-OHMethyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate

Synthetic Workflows & Protocol Engineering

The Causality of Synthetic Friction

In Solid-Phase Peptide Synthesis (SPPS), the N4 secondary amine of the 2,2-dimethyl-morpholine-5-carboxylate residue is exceptionally hindered. It is flanked by the C5-chiral center (which anchors the growing peptide chain) and the C3-methylene, which is directly adjacent to the massive C2-gem-dimethyl group. Standard coupling reagents (e.g., HBTU, DIC/Oxyma) will fail to acylate this nitrogen efficiently. Therefore, highly reactive uronium salts (COMU or HATU) combined with microwave irradiation are mandatory to overcome the high activation energy barrier[2].

Furthermore, the commercial building block is supplied as a methyl ester, which must be saponified prior to resin attachment[3].

Protocol 1: Saponification of the Methyl Ester

This self-validating protocol ensures the quantitative conversion of the methyl ester to the free carboxylic acid necessary for SPPS.

  • Dissolution: Dissolve Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate (1.0 eq, e.g., 500 mg) in a 3:1:1 mixture of THF/MeOH/H2O (10 mL).

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain) or LC-MS until the starting material is completely consumed[3].

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous layer with water (10 mL) and wash with Diethyl Ether (1 x 10 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 using 1M HCl.

  • Extraction: Extract the precipitated free acid with Ethyl Acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-Boc-2,2-dimethyl-morpholine-5-carboxylic acid as a white solid.

Protocol 2: Microwave-Assisted SPPS Coupling

This protocol details the difficult acylation of the hindered morpholine N4-amine with the next incoming amino acid.

  • Resin Preparation: Swell the resin-bound peptide (terminating in the deprotected 2,2-dimethyl-morpholine secondary amine) in DMF for 30 minutes.

  • Activation Cocktail: In a separate vial, dissolve the incoming Fmoc-Amino Acid (5.0 eq), COMU (5.0 eq), and Oxyma Pure (5.0 eq) in a minimal volume of DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA, 10.0 eq) to the vial. The solution will turn distinctively red/orange, indicating active ester formation. Pre-activate for 2 minutes[2].

  • Microwave Coupling: Transfer the activated cocktail to the resin. Irradiate in a microwave peptide synthesizer at 75 °C for 15 minutes (Ensure the temperature does not exceed 75 °C to prevent epimerization of the incoming amino acid).

  • Validation (Double Coupling): Drain and wash the resin (DMF 3x, DCM 3x). Because the Kaiser test is unreliable for secondary amines, a micro-cleavage followed by LC-MS analysis is required. A second coupling cycle under identical conditions is highly recommended to ensure >95% conversion.

SPPS_Workflow Step1 Methyl 4-Boc-2,2-dimethyl- morpholine-5-carboxylate Step2 Saponification (LiOH, THF/H2O, RT) Step1->Step2 Step3 Free Acid Building Block (Boc-2,2-diMe-Mor-OH) Step2->Step3 Quantitative Yield Step4 Coupling to Resin-Peptide (HATU, DIEA, DMF) Step3->Step4 Step5 Boc Deprotection (TFA/DCM) Step4->Step5 Standard Efficiency Step6 Difficult Acylation of Mor Nitrogen (COMU, Microwave, 75°C) Step5->Step6 Step7 Elongated Peptidomimetic Step6->Step7 Overcomes Steric Hindrance

SPPS workflow highlighting the critical microwave-assisted acylation step for hindered morpholines.

Conclusion

While standard proline derivatives remain the workhorse for inducing


-turns in peptide synthesis, they lack the absolute conformational rigidity required for highly specific target binding and are susceptible to enzymatic degradation. Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate  solves these issues through the strategic application of the Thorpe-Ingold effect. Although its extreme steric hindrance demands aggressive synthetic coupling protocols (COMU/Microwave), the resulting peptidomimetics exhibit unparalleled proteolytic stability and locked cis/trans geometries, making it an invaluable tool for modern drug development professionals.

References

  • Title: Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis Source: MDPI (Molecules) URL: [Link]

Sources

Comparative

Comparative Guide to Morpholine Synthesis: Industrial Baselines to Green Lab Methodologies

As a highly versatile heterocycle featuring both amine and ether functional groups, morpholine is an indispensable building block in drug discovery, agrochemical development, and industrial corrosion inhibition. Selectin...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile heterocycle featuring both amine and ether functional groups, morpholine is an indispensable building block in drug discovery, agrochemical development, and industrial corrosion inhibition. Selecting the optimal synthesis route requires balancing yield, scalability, environmental impact, and the complexity of the target derivative.

This guide provides a rigorous, objective comparison of the three dominant morpholine synthesis methodologies: the classical Diethanolamine (DEA) dehydration, the modern industrial Diethylene Glycol (DEG) amination, and the emerging green monoalkylation route using ethylene sulfate.

Quantitative Comparison of Synthesis Routes

To make informed decisions on synthetic strategies, researchers must evaluate the thermodynamic requirements and waste profiles of each method. The following table summarizes the operational parameters and performance metrics of the three primary routes 123.

Synthesis RouteStarting MaterialsCatalyst / ReagentReaction ConditionsTypical YieldKey Byproducts / Waste Profile
DEA Dehydration DiethanolamineConc. H₂SO₄ or Oleum150–250 °C, Atmospheric79–95% (Ind.) / 35–50% (Lab)Massive sodium sulfate generation
DEG Amination Diethylene Glycol, NH₃Ni/Cu/Co on Al₂O₃150–400 °C, 200–300 psig60–90%2-(2-aminoethoxy)ethanol (AEE)
Green Monoalkylation Amines / 1,2-Amino AlcoholsEthylene Sulfate, tBuOKRoom Temp to Mild Heat>80%Minimal (Potassium sulfate)

Mechanistic Workflows & Logical Pathways

Understanding the mechanistic flow of these reactions is critical for troubleshooting and optimization. The diagram below maps the distinct chemical pathways from raw materials to the final morpholine core.

MorpholineLogic cluster_0 Industrial Baselines cluster_1 Modern Lab Synthesis DEA DEA Dehydration (H2SO4) Morpholine Morpholine (Product) DEA->Morpholine 185-195°C Waste1 Na2SO4 Waste DEA->Waste1 DEG DEG Amination (NH3, H2, Ni/Cu) DEG->Morpholine 200-250°C Waste2 AEE Byproduct DEG->Waste2 Green Ethylene Sulfate Monoalkylation Green->Morpholine Mild Heat Waste3 High Selectivity (Low Waste) Green->Waste3

Reaction pathways for morpholine synthesis comparing industrial and modern green methodologies.

Experimental Protocols & Causal Methodologies

A robust protocol is not just a list of instructions; it is a self-validating system. Below are the detailed methodologies for each route, explicitly detailing the chemical causality behind every operational choice.

Method A: Acid-Catalyzed Dehydration of Diethanolamine (DEA)

This is the classical industrial method, often scaled down for laboratory use when simple, unsubstituted morpholine is required 45.

  • Acidification: To a round-bottom flask equipped with a reflux condenser, add 62.5 g of diethanolamine. Slowly drip concentrated sulfuric acid (or HCl) until the pH reaches ~1.

    • Mechanistic Rationale: The strong acid protonates the terminal hydroxyl groups of DEA, converting them from poor leaving groups (-OH) into superior leaving groups (-OH₂⁺), which is an absolute prerequisite for the subsequent intramolecular etherification.

  • Thermal Cyclization: Heat the mixture to 185–195 °C and hold for 30–60 minutes.

    • Mechanistic Rationale: High thermal energy is required to overcome the activation barrier of the ring-closing step. A drop in temperature to even 175 °C can stall the reaction, drastically reducing yield.

  • Neutralization: Cool the mixture to <60 °C and slowly add sodium hydroxide solution until pH = 11.

    • Mechanistic Rationale: The cyclization produces a morpholinium salt. The strong base deprotonates the amine, liberating the volatile free-base morpholine.

  • Isolation: Filter the precipitated sodium sulfate and distill the filtrate, collecting the fraction boiling below 130 °C.

    • Self-Validating Checkpoint: Pure morpholine boils at 128.9 °C. Collecting strictly below 130 °C ensures separation from unreacted DEA and heavy oligomers.

Method B: Catalytic Amination of Diethylene Glycol (DEG)

This continuous vapor-phase process has largely replaced the DEA route in modern industrial settings due to its superior atomic economy and reduced solid waste 2.

  • Reactor Setup: Charge a trickle-bed reactor with a mixed Ni/Cu catalyst supported on an alumina carrier.

  • Reagent Feed: Continuously pump Diethylene Glycol (DEG) and Ammonia (NH₃) at a 1:3 molar ratio into the reactor at 200–250 °C and 200–300 psig. Co-feed hydrogen gas (H₂).

    • Mechanistic Rationale: The excess ammonia drives the thermodynamic equilibrium toward amination. Hydrogen is not consumed in the stoichiometry; rather, it maintains the metallic catalyst in a reduced, active state and suppresses the formation of high-molecular-weight "heavies".

  • Phase Management: Maintain the DEG as a discontinuous liquid phase while the morpholine forms in the vapor phase.

    • Mechanistic Rationale: This maximizes the surface area contact between the gaseous ammonia, the liquid glycol, and the solid catalyst, accelerating mass transfer.

  • Intermediate Recycling: Separate the morpholine product stream from the 2-(2-aminoethoxy)ethanol (AEE) intermediate. Route the AEE back into a secondary reactor.

    • Self-Validating Checkpoint: Monitor the reactor effluent via Gas Chromatography (GC). A rising ratio of AEE to morpholine indicates catalyst deactivation or insufficient residence time.

Method C: Green Monoalkylation via Ethylene Sulfate

Developed to address the inefficiencies of synthesizing complex, substituted morpholines from 1,2-amino alcohols, this redox-neutral protocol is highly favored in modern pharmaceutical drug development 3.

  • Monoalkylation: Dissolve a primary amine (or 1,2-amino alcohol) in 2-methyltetrahydrofuran (2-MeTHF). Add 1.0 equivalent of ethylene sulfate and stir at room temperature.

    • Mechanistic Rationale: Ethylene sulfate acts as a highly electrophilic 2-carbon synthon. The reaction proceeds via a clean S_N2 mechanism. Unlike traditional alkyl halides which cause over-alkylation, ethylene sulfate allows for highly selective monoalkylation under mild conditions.

  • Intermediate Isolation: Allow the zwitterionic intermediate to form.

    • Self-Validating Checkpoint: The zwitterion is highly polar and will typically precipitate out of the 2-MeTHF solvent. This visual cue confirms the success of the first step before proceeding to cyclization.

  • Base-Promoted Cyclization: Suspend the isolated zwitterion in a mixture of 2-MeTHF and isopropanol. Add potassium tert-butoxide (tBuOK) and heat gently.

    • Mechanistic Rationale: The strong alkoxide base deprotonates the intermediate, triggering an intramolecular nucleophilic displacement of the sulfate group, closing the morpholine ring with >80% yields and minimal byproduct formation.

Conclusion & Strategic Selection

For bulk industrial production of unsubstituted morpholine, the DEG Amination route is the undisputed champion, offering continuous throughput and avoiding the massive sodium sulfate waste inherent to the DEA Dehydration method. However, for drug development professionals requiring complex, stereospecific, or C-substituted morpholine derivatives, the Green Monoalkylation method utilizing ethylene sulfate provides unparalleled selectivity, mild conditions, and high functional group tolerance.

References

1.1 2. 4 3. 5 4. 2 5.3

Sources

Validation

A Definitive Guide to the Structural Validation of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate using 2D NMR

This guide provides an in-depth, comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural elucidation of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural elucidation of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate. Tailored for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides a self-validating system for structural confirmation.

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1] As substitution patterns on the morpholine ring become more complex, as with the title compound, one-dimensional (1D) NMR spectra can become crowded and ambiguous. In these instances, 2D NMR is not merely helpful but essential for definitive structural assignment.[2] This guide will walk through the logical workflow, from initial 1D analysis to the final, conclusive structural proof derived from the interlocking evidence of multiple 2D NMR experiments.

The Analytical Challenge: Proposed Structure and Atom Numbering

Before delving into the spectral analysis, we must first define the proposed structure and establish a consistent numbering system. This framework is critical for tracking correlations and building the final structural argument.

Proposed Structure: Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate

Caption: Proposed structure of the target molecule with atom numbering.

Part 1: The Foundation - 1D ¹H and ¹³C NMR Analysis

The initial step in any structural elucidation is the acquisition and analysis of 1D proton (¹H) and carbon (¹³C) NMR spectra. These spectra provide the fundamental data—chemical shifts, integration, and multiplicity—that inform our hypotheses.

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Spectrometer: Acquire data on a 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire 16 scans with a spectral width of 16 ppm and an acquisition time of 4 seconds.

  • ¹³C NMR: Acquire 1024 scans with proton decoupling, a spectral width of 240 ppm, and an acquisition time of 1.5 seconds.

  • Referencing: Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[3]

Data Summary: Predicted ¹H and ¹³C Chemical Shifts

The following table summarizes the expected chemical shifts based on the proposed structure and known values for similar functional groups.[4][5]

Atom #Multiplicity¹H δ (ppm)¹³C δ (ppm)Assignment
10s1.4828.5Boc, 3 x CH₃
12, 13s1.2525.0C2, 2 x CH₃ (gem-dimethyl)
14s3.7552.3Ester, OCH₃
3a, 3bm3.0-3.845.9Morpholine CH₂
5dd4.3058.1Morpholine CH
6a, 6bm3.9-4.267.2Morpholine CH₂
---59.8C2 (Quaternary)
---80.5C9 (Boc Quaternary C)
---154.8C8 (Boc C=O)
---170.1C11 (Ester C=O)

Note: Due to rotational hindrance of the Boc group and the chair conformation of the morpholine ring, protons on the same carbon (e.g., H3a/3b) are diastereotopic and may appear as distinct signals.

Part 2: The Workflow of Structural Confirmation

A systematic approach using a combination of 2D NMR experiments is the most robust method for structural validation. Each experiment provides a unique piece of the puzzle, and together, they must form a single, coherent picture.

Caption: Logical workflow for 2D NMR-based structural elucidation.

Part 3: Comparative Analysis of 2D NMR Experiments

A. COSY (Correlation Spectroscopy): Mapping the Proton Network

The 'Why': The COSY experiment is the first step in mapping the molecule's framework. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6][7] This allows us to trace the connectivity of proton spin systems. For our target molecule, we expect to see correlations defining the C5-C6 bond.

Experimental Protocol: COSY

  • Pulse Program: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.

  • Parameters: Acquire data with 256 increments in the F1 dimension and 2 scans per increment.

Expected Correlations and Interpretation

Proton 1 (δH)Correlates with Proton 2 (δH)Interpretation
4.30 (H5)3.9-4.2 (H6a/b)Confirms the ³J coupling across the C5-C6 bond, linking these two positions.

The absence of further correlations from H5 or H6 to other ring protons is also informative. It supports the presence of the quaternary C2 and the nitrogen at N4, which interrupt the proton coupling network.

B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The 'Why': The HSQC experiment unambiguously identifies which protons are directly attached to which carbons.[8][9] This is a highly sensitive technique that creates a 2D map correlating ¹H and ¹³C chemical shifts through their one-bond coupling (¹JCH). It allows for the confident assignment of all protonated carbons.

Experimental Protocol: HSQC

  • Pulse Program: Use a phase-sensitive, edited HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3). This also provides multiplicity information (CH/CH₃ vs. CH₂).

  • Parameters: Set the ¹JCH coupling constant to an average value of 145 Hz. Acquire data with 256 increments in F1 and 4 scans per increment.

Expected Correlations and Interpretation

¹H δ (ppm)¹³C δ (c(ppm)Assignment
1.2525.0gem-dimethyl protons (H12/13) are attached to C12/13.
1.4828.5Boc methyl protons (H10) are attached to C10.
3.0-3.845.9H3 protons are attached to C3.
3.7552.3Ester methyl protons (H14) are attached to C14.
4.3058.1H5 proton is attached to C5.
3.9-4.267.2H6 protons are attached to C6.

At this stage, all protonated carbons are assigned. The remaining unassigned signals in the ¹³C spectrum (59.8, 80.5, 154.8, and 170.1 ppm) must belong to the four quaternary carbons: C2, C9, C8, and C11.

C. HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton

The 'Why': The HMBC experiment is arguably the most powerful tool for elucidating a novel structure. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH).[9][10] This information is critical for connecting the individual spin systems and, most importantly, for placing the quaternary carbons and substituents correctly.

Experimental Protocol: HMBC

  • Pulse Program: Use a standard gradient-enhanced HMBC pulse sequence (hmbcgplpndqf).

  • Parameters: Optimize the long-range coupling delay for an average value of 8 Hz. Acquire data with 400 increments in F1 and 16 scans per increment.

Key Expected Correlations and Structural Confirmation

The HMBC spectrum provides the final, definitive evidence. The following correlations are essential for confirming the proposed structure.

Proton (Atom #)Correlates with Carbon (Atom #)CouplingSignificance of Correlation
H12/13 (gem-dimethyl)C2 (59.8 ppm)²JCHConfirms the gem-dimethyl groups are attached to the quaternary carbon C2.
H12/13 (gem-dimethyl)C3 (45.9 ppm)³JCHLinks the C2 position to the C3 methylene group.
H14 (Ester OCH₃)C11 (170.1 ppm)²JCHConfirms the methyl group is part of the ester function.
H5C11 (170.1 ppm)²JCHCrucial Link: Places the methyl carboxylate group at the C5 position.
H5C3 (45.9 ppm)³JCHConfirms the N-C5-C6-O-C2-C3 ring connectivity.
H6C2 (59.8 ppm)³JCHConfirms the O-C6-C5-N-C3-C2 ring connectivity.
H10 (Boc CH₃)C9 (80.5 ppm)²JCHConfirms the t-butyl group structure.
H10 (Boc CH₃)C8 (154.8 ppm)³JCHConfirms the t-butyl group is part of the Boc protecting group.
H3 / H5C8 (154.8 ppm)³JCH / ²JCHCrucial Link: Shows the Boc group is attached to the ring nitrogen (N4), which is adjacent to C3 and C5.

graph HMBC {
layout=neato;
node [shape=none, image="molecule_nodes.png", imagescale=true, label=""];
edge [color="#EA4335", style=dashed, arrowhead=vee, penwidth=2];
// Define nodes with positions based on the molecule image
H_gem_Me [pos="-1.5,1.0!", label="H12/13"];
H_ester_Me [pos="2.8,1.0!", label="H14"];
H5 [pos="1.0,1.2!", label="H5"];
H_boc_Me [pos="0.0,-2.0!", label="H10"];

C2 [pos="-1.0,0.5!", label="C2"];
C11 [pos="2.0,0.5!", label="C11"];
C8 [pos="0.0, -1.0!", label="C8"];

// Draw HMBC correlations
H_gem_Me -> C2;
H_ester_Me -> C11;
H5 -> C11;
H_boc_Me -> C8;

}

Caption: Key HMBC correlations confirming the placement of substituents.

Conclusion: A Self-Validating Structural Proof

The structural validation of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate serves as an excellent model for the power of a multi-faceted 2D NMR approach.

  • COSY established the proton-proton connectivities within the morpholine ring fragments.

  • HSQC flawlessly mapped each proton to its directly attached carbon, assigning all non-quaternary centers.

  • HMBC provided the final, interlocking evidence by revealing long-range correlations that connected all fragments and definitively placed the quaternary carbons and their respective substituents (the gem-dimethyl, methyl carboxylate, and Boc groups).

Each experiment provides a layer of data that must be consistent with the others. The complete and unambiguous agreement between these datasets constitutes a robust, self-validating proof of the proposed molecular structure. This systematic methodology is indispensable in modern chemical research and drug development for ensuring the absolute structural integrity of synthesized molecules.

References

  • ResearchGate. (2025). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. Available at: [Link][11]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link][12]

  • PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Available at: [Link][13]

  • ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link][3]

  • Mestrelab Research. (2023). A Symphony of NMR Data: Enhancing Structural Elucidation. Available at: [Link][2]

  • University of Regensburg. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Available at: [Link][6]

  • MDPI. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Available at: [Link][8]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Available at: [Link][9]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link][10]

  • Columbia University. (n.d.). COSY - NMR Core Facility. Available at: [Link][7]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link][1]

  • Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Available at: [Link][4]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link][5]

Sources

Comparative

Comparative Guide: Enantiomeric Excess Determination of Chiral Morpholines by HPLC

Executive Summary The determination of enantiomeric excess ( ) for chiral morpholines presents a distinct set of chromatographic challenges: low UV absorptivity (in simple scaffolds), secondary amine basicity (leading to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of enantiomeric excess (


) for chiral morpholines presents a distinct set of chromatographic challenges: low UV absorptivity  (in simple scaffolds), secondary amine basicity  (leading to peak tailing), and conformational flexibility  (chair/boat transitions).

This guide compares the two dominant analytical strategies: Direct Chiral Stationary Phase (CSP) Analysis and Derivatization-Assisted Achiral/Chiral HPLC . While direct methods offer speed and simplicity for chromophore-rich morpholines (e.g., Reboxetine), derivatization is often the superior choice for simple morpholines lacking UV activity, utilizing reagents like GITC or FMOC to introduce both a chromophore and additional chiral interaction sites.

Part 1: The Challenge of Chiral Morpholines

Morpholines are cyclic secondary amines.[1] Their separation is governed by two critical factors that must be addressed in method development:

  • Lack of Chromophore: Simple 2- or 3-substituted morpholines (e.g., 2-methylmorpholine) are virtually invisible above 210 nm.

  • Silanol Interactions: The secondary amine nitrogen (

    
    ) interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.
    
Decision Matrix: Selecting the Right Approach

The following decision tree illustrates the logical flow for selecting the optimal method based on your specific morpholine scaffold.

MethodSelection Start Start: Chiral Morpholine Sample UVCheck Does the molecule have a strong UV chromophore? Start->UVCheck Direct Route A: Direct Chiral HPLC (CSP) UVCheck->Direct Yes (e.g., Reboxetine) Deriv Route B: Derivatization UVCheck->Deriv No (e.g., 2-methylmorpholine) CSP_Select Screen Polysaccharide Columns (AD-H, OD-H, IA, IB) Direct->CSP_Select Reagent Select Reagent: GITC (Chiral) or FMOC (Achiral) Deriv->Reagent Additives Mobile Phase Additive: 0.1% DEA or 0.1% TFA CSP_Select->Additives AchiralCol Analyze on C18 Column Reagent->AchiralCol

Figure 1: Strategic decision matrix for morpholine enantioseparation. Blue nodes indicate decision points; Green indicates direct analysis; Red indicates derivatization workflows.

Part 2: Comparative Analysis of Methodologies

Method A: Direct Chiral HPLC (Polysaccharide CSPs)

Best for: Morpholines with aromatic substituents (e.g., Reboxetine, Aprepitant).

Direct separation relies on the formation of transient diastereomeric complexes between the morpholine and the chiral selector (Amylose or Cellulose carbamates).

  • Stationary Phase Selection:

    • Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA): Generally provides higher selectivity (

      
      ) for cyclic amines due to the helical structure of amylose, which forms inclusion complexes.
      
    • Cellulose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IB): Often complementary. If AD fails, OD is the primary backup.

  • Mobile Phase Optimization:

    • Basic Additives: Diethylamine (DEA) or Butylamine (0.1%) is mandatory to suppress silanol ionization and improve peak symmetry (

      
      ).
      
    • Solvent: Hexane/IPA mixtures (Normal Phase) usually offer better resolution than Reversed Phase for these columns.

Method B: Derivatization with GITC

Best for: Simple morpholines (no UV) or difficult-to-separate enantiomers.

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) reacts with the secondary amine to form a thiourea. This introduces:

  • UV Absorbance: The thiourea moiety absorbs strongly at 254 nm.

  • Additional Chirality: The glucose unit adds multiple chiral centers, often allowing separation on standard achiral C18 columns (diastereomeric separation).

Performance Comparison Data

The following table contrasts the performance of direct analysis (Reboxetine example) vs. derivatization strategies.

FeatureDirect Chiral HPLC (Amylose CSP)Derivatization (GITC + C18)
Analyte Scope UV-active morpholines onlyAll secondary amines
Resolution (

)
Typically 1.5 – 3.0Often > 4.0 (Diastereomers)
Analysis Time Fast (< 15 min)Slow (Reaction + 20 min run)
Limit of Detection High (poor for simple amines)Low (High sensitivity)
Cost per Run High (Expensive Columns)Low (Cheap C18 Columns)
Risk Factor Peak Tailing (Basicity)Kinetic Resolution (Racemization)

Data Source: Synthesized from comparative studies on Reboxetine [1] and general amine derivatization protocols [2].

Part 3: Experimental Protocols

Protocol A: Direct Separation of Reboxetine Analogues

Target: Morpholines with phenyl/aryl substituents.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: The DEA is critical.[2][3] Without it, tailing factors often exceed 2.0.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (or

    
     of the aryl group).
    
  • Sample Diluent: Mobile phase.

Protocol B: GITC Derivatization for Simple Morpholines

Target: 2-methylmorpholine, Morpholine-3-carboxylic acid.

This protocol converts enantiomers into diastereomers, separable on a standard C18 column.

Reagents:

  • GITC Solution: 2 mg/mL in Acetonitrile (ACN).

  • Triethylamine (TEA): Acts as a catalyst/acid scavenger.

Workflow:

  • Preparation: Dissolve 1.0 mg of the chiral morpholine sample in 1.0 mL of ACN.

  • Reaction: Add 1.0 mL of GITC solution and 10 µL of TEA.

  • Incubation: Shake at room temperature for 30 minutes.

    • Validation: Monitor by TLC or short HPLC run to ensure disappearance of the starting amine.

  • Quenching: (Optional) Add 10 µL of ethanol to react with excess GITC.

  • Analysis: Inject 10 µL onto a C18 column.

HPLC Conditions (Post-Derivatization):

  • Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm).

  • Mobile Phase: ACN : 0.1% H3PO4 (40 : 60 Isocratic).

  • Detection: UV @ 254 nm (detecting the thiourea).

Derivatization Mechanism & Workflow

GITC_Workflow Morpholine Chiral Morpholine (Secondary Amine) Complex Reaction: Nucleophilic Attack Morpholine->Complex GITC Reagent: GITC (Isothiocyanate) GITC->Complex Thiourea Thiourea Diastereomers (UV Active @ 254nm) Complex->Thiourea TEA, 30 min, RT Separation HPLC Separation (C18 Column) Thiourea->Separation

Figure 2: Reaction pathway for GITC derivatization. The secondary amine attacks the isothiocyanate carbon, forming a stable thiourea linkage.

Part 4: Troubleshooting & Optimization

The "Memory Effect" on Coated CSPs

When using coated polysaccharide columns (AD-H, OD-H), never use "non-standard" solvents like DCM, THF, or Ethyl Acetate in the mobile phase. These will dissolve the polymer coating, destroying the column.

  • Solution: If solubility is an issue, switch to Immobilized versions (Chiralpak IA, IB, IC), which tolerate aggressive solvents.

Peak Tailing of Basic Amines

If


 despite using DEA:
  • Switch to TFA: In rare cases, using 0.1% Trifluoroacetic acid (TFA) in the mobile phase works better, but this is usually for acidic analytes. For morpholines, stick to basic additives.

  • Increase Ionic Strength: Add 10-20 mM Ammonium Acetate if running in Reversed Phase mode (e.g., on a Chiralpak AD-RH column).

Kinetic Resolution during Derivatization

A common pitfall in derivatization is that one enantiomer reacts faster than the other. If the reaction is not run to 100% completion, the measured


 will be incorrect.
  • Validation: Always run a racemic standard first. If the peak area ratio is not 50:50, increase reaction time or temperature until it is.

References

  • Enantioseparation of the antidepressant reboxetine. (2008).[4] Journal of Pharmaceutical and Biomedical Analysis. Comparison of Chiralcel OD and AD columns for morpholine derivatives.

  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. (2025). BenchChem Application Guide. Protocols for derivatization using isothiocyanates.

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (2019). Springer Nature Experiments. Discusses the role of additives like DEA in amine separations.

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics. (2022). PMC. Detailed review of chiral derivatization reagents including GITC and FLEC.

Sources

Validation

Strategic Alternatives to Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate: A Publish Comparison Guide

This guide provides a comparative technical analysis of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate and its strategic alternatives for medicinal chemistry applications. Executive Summary: The "Goldilocks" Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate and its strategic alternatives for medicinal chemistry applications.

Executive Summary: The "Goldilocks" Scaffold

Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate represents a "Goldilocks" zone in building block design. It combines the privileged morpholine scaffold (solubility, polarity) with a gem-dimethyl group that blocks metabolic hotspots without sterilizing the reactive nitrogen center.

  • The Problem: While effective, this scaffold can suffer from high lipophilicity (LogP creep) or limited IP space.

  • The Solution: Alternatives such as Spiro-Oxetanes (for lower LogP), Bridged Morpholines (for conformational locking), and 3,3-Dimethyl Isomers (for rotamer control) offer distinct advantages depending on the specific optimization parameter (potency vs. DMPK).

Structural Analysis & Rationale

To select an alternative, we must first understand the structure-activity relationship (SAR) of the baseline molecule.

  • Baseline: Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate

    • Numbering Note: Depending on IUPAC convention, this is often referred to as the 6,6-dimethyl-3-carboxylate derivative. The key feature is that the gem-dimethyl group is adjacent to the oxygen (C2/C6) and distal to the nitrogen/carboxylate (C5/C3).

    • Mechanism: The gem-dimethyl group exerts the Thorpe-Ingold effect , slightly rigidifying the ring, but its primary function is Metabolic Blocking . It prevents CYP450-mediated oxidation at the ether

      
      -position, which is a common clearance pathway.
      
    • Reactivity: Because the methyl groups are remote from the nitrogen, they do not hinder amide coupling or nucleophilic attacks, preserving high synthetic yield.

Decision Logic for Alternatives

ScaffoldSelection cluster_legend Legend Start Optimization Goal Metab Improve Metabolic Stability? Start->Metab Solub Improve Solubility (Lower LogP)? Start->Solub Potency Improve Potency (Rigidify)? Start->Potency 2,2-Dimethyl (Baseline) 2,2-Dimethyl (Baseline) Metab->2,2-Dimethyl (Baseline) Yes Oxetane Spirocycles Oxetane Spirocycles Metab->Oxetane Spirocycles Yes++ Solub->Oxetane Spirocycles High Impact Thiomorpholine S,S-dioxides Thiomorpholine S,S-dioxides Solub->Thiomorpholine S,S-dioxides Moderate Bridged Morpholines\n(8-oxa-3-azabicyclo...) Bridged Morpholines (8-oxa-3-azabicyclo...) Potency->Bridged Morpholines\n(8-oxa-3-azabicyclo...) Lock Conformation 3,3-Dimethyl Isomer 3,3-Dimethyl Isomer Potency->3,3-Dimethyl Isomer Rotamer Control Blue: DMPK Blue: DMPK Green: PhysChem Green: PhysChem Blue: DMPK->Green: PhysChem Red: Potency Red: Potency Green: PhysChem->Red: Potency

Figure 1: Decision tree for selecting morpholine building blocks based on medicinal chemistry objectives.

Comparative Analysis of Alternatives

Alternative A: The "Polar Bioisostere" (Spiro-Oxetanes)
  • Molecule: 2-Oxa-6-azaspiro[3.3]heptane derivatives.

  • Rationale: Replacing the gem-dimethyl group with an oxetane ring.

  • Performance:

    • LogP: Significantly lower (more polar) than the dimethyl analog due to the exposed oxygen lone pairs and reduced carbon count.

    • Metabolic Stability: Excellent. The oxetane ring is metabolically robust and blocks the same position as the dimethyl group.

    • Drawback: Higher cost and potentially lower chemical stability under strongly acidic deprotection conditions (though generally robust to TFA).

Alternative B: The "Steric" Variant (3,3-Dimethyl)
  • Molecule: Methyl 4-Boc-3,3-dimethyl-morpholine-5-carboxylate.

  • Rationale: Moving the methyl groups adjacent to the nitrogen.

  • Performance:

    • Conformation: The steric bulk next to the nitrogen forces the substituent into a specific orientation, often locking the amide bond rotamer in the final drug molecule.

    • Synthesis: Significantly harder coupling. The steric hindrance leads to slower reaction rates and lower yields during amide bond formation compared to the 2,2-dimethyl baseline.

Alternative C: The "Rigid" Variant (Bridged Morpholines)
  • Molecule: 8-Oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid derivatives.

  • Rationale: A bicyclic system that completely locks the morpholine chair conformation.

  • Performance:

    • Selectivity: High.[1] The rigid scaffold reduces entropy loss upon binding, potentially increasing potency and selectivity (e.g., in kinase inhibitors).

    • Complexity: Synthesis is multi-step and expensive; usually reserved for late-stage lead optimization.

Data Summary Table
Feature2,2-Dimethyl (Baseline) 3,3-Dimethyl Spiro-Oxetane Unsubstituted
Metabolic Stability High (Blocks

-O)
High (Blocks

-N)
Very High Low (Labile)
Lipophilicity (LogP) Moderate (increases)Moderate (increases)Low (decreases) Low
Coupling Reactivity Excellent Poor (Steric hindrance)GoodExcellent
Conformational Bias Mild (Thorpe-Ingold)Strong (Rotamer lock)ModerateNone (Flexible)
Synthetic Cost



$

Experimental Protocols

Protocol 1: Self-Validating Amide Coupling (HATU Method)

Use this protocol to benchmark the reactivity of the 2,2-dimethyl vs. 3,3-dimethyl variants.

Reagents:

  • Building Block (1.0 eq)

  • Amine Partner (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous, 0.1 M concentration)

Methodology:

  • Activation: Dissolve the Carboxylic Acid building block in DMF. Add DIPEA and stir for 5 minutes. Checkpoint: Solution should remain clear.

  • Coupling: Add HATU. Stir for 1 minute (pre-activation). Add the Amine Partner.

  • Monitoring: Monitor by LC-MS at T=0, T=1h, and T=4h.

    • Validation: The 2,2-dimethyl variant should show >90% conversion within 1 hour. The 3,3-dimethyl variant will likely show <50% conversion at 1 hour due to steric hindrance, requiring extended time or elevated temperature (40°C).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine. Dry over Na2SO4.

Protocol 2: Boc-Deprotection & Stability Check

Crucial for Oxetane variants to ensure ring integrity.

Reagents:

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

Methodology:

  • Dissolve the N-Boc protected intermediate in DCM (0.1 M).

  • Add TFA dropwise at 0°C (Final ratio 4:1 DCM:TFA).

  • Warm to room temperature and stir for 1 hour.

  • Critical Step: Evaporate volatiles under reduced pressure without heating above 30°C (to protect oxetane moieties if present).

  • Validation: 1H NMR should show the disappearance of the Boc singlet (~1.45 ppm) and retention of the morpholine/oxetane ring signals.

Synthesis & Pathway Visualization

The synthesis of the baseline 2,2-dimethyl scaffold typically involves a cyclization of a chiral amino-alcohol precursor.

Synthesis Precursor Chiral Amino Alcohol (Serine Derived) Step1 Alkylation with Methallyl Halide Precursor->Step1 Base, Solvent Step2 Iodocyclization or Pd-Catalyzed Cyclization Step1->Step2 Cyclization Product 2,2-Dimethyl-Morpholine Scaffold Step2->Product Purification

Figure 2: General synthetic pathway for substituted morpholines.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Sowerby, K., et al. (2021).
  • BenchChem Technical Guides. (2025). "Conformational Analysis of the Morpholine Ring." Link

  • Tang, A., et al. (2024). "Expanding Complex Morpholines Using Systematic Chemical Diversity." Organic Letters. Link

Sources

Comparative

cost-benefit analysis of different chiral morpholine synthesis routes

The following guide is structured as a high-level technical resource for drug development professionals. It synthesizes current methodologies, experimental protocols, and cost-benefit analyses to aid in strategic decisio...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for drug development professionals. It synthesizes current methodologies, experimental protocols, and cost-benefit analyses to aid in strategic decision-making.

Executive Summary

The morpholine pharmacophore is ubiquitous in modern medicinal chemistry, serving as a critical solubility enhancer and metabolic handle in diverse APIs (e.g., Gefitinib, Linezolid). However, the installation of chirality—specifically at the C2 and C3 positions—remains a bottleneck.

This guide evaluates three dominant synthetic paradigms:

  • Asymmetric Hydrogenation (AH): The industrial gold standard for throughput and atom economy.

  • Chiral Pool Synthesis (CPS): The most accessible route for early-phase discovery, leveraging amino acid stereocenters.

  • Biocatalysis (Bio): The emerging "green" route offering superior enantiopurity (>99% ee) for difficult substrates.

Verdict: Use CPS for gram-scale discovery where speed-to-molecule is paramount. Transition to AH for kilogram-scale process chemistry due to its scalability. Reserve Bio for substrates where chemoselectivity is challenging or sustainability targets (E-factor < 10) are mandatory.

Route 1: Asymmetric Hydrogenation (The Industrial Standard)

Best For: Late-stage process development, high-value APIs, and scale-up.

Mechanism & Rationale

Asymmetric hydrogenation of substituted dehydromorpholines (enamides) using Rhodium or Ruthenium catalysts ensures 100% atom economy. The causality of success lies in the ligand bite angle . Large bite-angle bisphosphine ligands (e.g., SKP-Phos, Binap) create a rigid chiral pocket that forces the incoming hydrogen molecule to attack from a single face of the alkene.

Experimental Protocol: Rh-Catalyzed Hydrogenation

Note: This protocol is a self-validating system; the color change of the catalyst precursor confirms activation.

Materials:

  • Substrate: 2-substituted dehydromorpholine (1.0 equiv)

  • Catalyst Precursor: [Rh(COD)₂]BF₄ (1.0 mol%)

  • Ligand: (R,R)-SKP-Phos (1.1 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM), degassed[1]

  • Gas: H₂ (50 atm)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox, mix [Rh(COD)₂]BF₄ and Ligand in DCM.[2] Stir for 30 mins. Checkpoint: Solution should turn from orange to deep red/brown, indicating active complex formation.

  • Substrate Addition: Dissolve dehydromorpholine in degassed DCM and transfer to a stainless-steel autoclave.

  • Injection: Cannulate the active catalyst solution into the autoclave under inert atmosphere.

  • Hydrogenation: Pressurize to 50 atm H₂. Stir at RT for 12–24 hours.[1][2]

  • Workup: Vent H₂ carefully. Concentrate solvent.

  • Purification: Flash chromatography (Hexane/EtOAc).

Workflow Visualization

AH_Workflow Start Start: Precursors Cat_Prep Catalyst Activation (Rh + Ligand) Start->Cat_Prep In Glovebox Rxn_Setup Autoclave Loading (Substrate + Cat) Cat_Prep->Rxn_Setup Cannulation Hydrogenation Hydrogenation (50 atm H2, 24h) Rxn_Setup->Hydrogenation Pressurize Workup Vent & Concentrate Hydrogenation->Workup Depressurize Analysis Chiral HPLC & NMR Workup->Analysis Yield & ee Calc

Figure 1: Workflow for Rh-catalyzed asymmetric hydrogenation of dehydromorpholines.

Route 2: Chiral Pool Synthesis (The Reliable Classic)

Best For: Early discovery, rapid analoging, and labs without high-pressure equipment.

Mechanism & Rationale

This route relies on the inherent chirality of natural amino acids (e.g., Serine, Threonine, Phenylglycine). The key step is often a double nucleophilic substitution or an intramolecular cyclization. The stereocenter is "carried over" rather than created. Risk Factor: Racemization can occur if reaction conditions (temperature/pH) are too harsh during the cyclization step.

Experimental Protocol: Amino Acid Cyclization

Materials:

  • Starting Material: N-Boc-L-Amino Alcohol (e.g., from L-Alanine)[3]

  • Reagent: Ethylene glycol bis(sulfonate) or similar electrophile

  • Base: NaH or KOtBu

  • Solvent: THF or DMF (0°C to RT)

Step-by-Step Workflow:

  • Deprotonation: Suspend NaH (2.2 equiv) in dry THF at 0°C. Add N-Boc-amino alcohol dropwise. Checkpoint: Evolution of H₂ gas must cease before proceeding.

  • Alkylation: Add the electrophile slowly to prevent exotherms.

  • Cyclization: Allow to warm to RT and stir for 16h. The intramolecular SN2 attack closes the morpholine ring.

  • Quench: Carefully add sat. NH₄Cl.

  • Extraction: Extract with EtOAc, wash with brine.

Pathway Visualization

ChiralPool AA Chiral Amino Acid/Alcohol (Start) Deprot Deprotonation (NaH/THF, 0°C) AA->Deprot Alkylation Alkylation (Electrophile Addition) Deprot->Alkylation Cyclization Intramolecular Cyclization (SN2 Mechanism) Alkylation->Cyclization Product Chiral Morpholine (Retained Stereochem) Cyclization->Product No Racemization

Figure 2: Chiral pool synthesis pathway preserving stereochemistry.

Route 3: Biocatalysis (The Green Specialist)

Best For: Highly selective transformations, green chemistry mandates, and difficult-to-resolve centers.

Mechanism & Rationale

Transaminases (ATAs) or Imine Reductases (IREDs) are used to install the amine functionality chirally. This is a kinetic resolution or asymmetric synthesis from a prochiral ketone. Advantage:[3][4][5] Enzymes operate under ambient aqueous conditions, eliminating toxic solvents.

Experimental Protocol: Transaminase Screening

Materials:

  • Substrate: Substituted morpholin-3-one or open-chain diketone.

  • Enzyme: Transaminase Panel (e.g., ATA-113, ATA-117).

  • Cofactor: PLP (Pyridoxal-5'-phosphate).

  • Amine Donor: Isopropylamine (1M).

  • Buffer: Phosphate buffer (pH 7.0).

Step-by-Step Workflow:

  • Mix Preparation: In a 96-well plate, combine substrate (10 mM), PLP (1 mM), and amine donor.

  • Enzyme Addition: Add lyophilized enzyme powder (2-5 mg/mL).

  • Incubation: Shake at 30°C for 24h.

  • Analysis: Quench with acetonitrile. Analyze conversion and ee via HPLC.

Biocatalytic Cycle Visualization

BioCat Substrate Prochiral Ketone Intermediate Schiff Base Substrate->Intermediate Entry Enzyme_PLP Enzyme-PLP Complex Enzyme_PLP->Intermediate Product Chiral Amine Intermediate->Product Hydrolysis ByProduct Acetone Intermediate->ByProduct Release Donor Amine Donor (Isopropylamine) Donor->Enzyme_PLP Amination

Figure 3: Simplified transaminase biocatalytic cycle.

Comparative Cost-Benefit Analysis

The following data is synthesized from industrial benchmarks and recent literature [1][2][3].

Performance Metrics
MetricAsymmetric Hydrogenation (AH)Chiral Pool Synthesis (CPS)Biocatalysis (Bio)
Yield >95% (Quantitative)60–85%50–90% (Substrate dependent)
Enantiomeric Excess (ee) 97–99%>99% (Source dependent)>99% (Strict specificity)
Atom Economy Excellent (100%)Poor (Stoichiometric waste)Good (Water is byproduct)
Reaction Time 12–24 Hours24–48 Hours (Multi-step)24–72 Hours
Scalability High (kg to ton)Moderate (Reagent volume)High (Fermentation scale)
Cost & Resource Analysis
FactorAsymmetric HydrogenationChiral Pool SynthesisBiocatalysis
Reagent Cost High (Rh/Ru + Ligands)Low (Commodity Amino Acids)Medium (Enzyme production)
Development Cost Medium (Ligand screening)Low (Known chemistry)High (Enzyme evolution)
E-Factor (Waste/Product) < 5 (Very Low)> 20 (High salt waste)< 10 (Low, mostly water)
Equipment High Pressure AutoclavesStandard GlasswareShakers/Fermenters

Strategic Decision Matrix

Use this logic flow to select the optimal route for your specific drug development phase.

DecisionTree Start Start: Select Synthesis Route Q1 Is the Stereocenter in the Natural Amino Acid Pool? Start->Q1 Q2 Is the Target Scale > 1 kg? Q1->Q2 No (Unnatural/Exotic) Res_CPS Route: Chiral Pool Synthesis (Speed & Low Cost) Q1->Res_CPS Yes (e.g., Alanine derived) Q3 Is the Substrate Acid/Base Sensitive? Q2->Q3 No (Discovery Scale) Res_AH Route: Asymmetric Hydrogenation (Efficiency & Scalability) Q2->Res_AH Yes (Process Scale) Q3->Res_AH No (Robust Substrate) Res_Bio Route: Biocatalysis (Selectivity & Mild Conditions) Q3->Res_Bio Yes (Mild pH needed)

Figure 4: Decision matrix for selecting the optimal chiral morpholine synthesis route.

References

  • National Institutes of Health (NIH). (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. Retrieved from [Link]

  • American Chemical Society (ACS). (2024). Expanding complex morpholines using systematic chemical diversity. Organic Letters. Retrieved from [Link]

  • Frontiers. (2023). Highly efficient morpholine-based organocatalysts. Frontiers in Chemistry. Retrieved from [Link]

Sources

Validation

Analytical Frameworks for Quality Control of Morpholine Derivatives: A Comparative Guide

This guide provides a technical comparison of analytical frameworks for the quality control of morpholine derivatives, designed for researchers and drug development professionals. Strategic Overview: The Morpholine Chall...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of analytical frameworks for the quality control of morpholine derivatives, designed for researchers and drug development professionals.

Strategic Overview: The Morpholine Challenge

Morpholine moieties are pharmacophores in critical therapeutics, including the antibiotic Linezolid , the EGFR inhibitor Gefitinib , and the beta-blocker Timolol . While the morpholine ring confers favorable solubility and metabolic stability, it introduces specific quality control (QC) risks:

  • Genotoxicity: The secondary amine function of residual morpholine can react with nitrites (in excipients or processing) to form N-nitroso-morpholine (NMOR) , a potent carcinogen classified under the "Cohort of Concern" by ICH M7.

  • Polarity: Morpholine and its small-molecule derivatives are highly polar, making retention on standard C18 Reversed-Phase HPLC (RP-HPLC) challenging without ion-pairing agents or specialized phases.

  • Lack of Chromophores: The morpholine ring itself lacks strong UV absorption, necessitating derivatization or alternative detection (MS, RI) for precursors.

This guide compares three dominant analytical architectures—HPLC-UV , LC-MS/MS , and GC-MS —to establish a self-validating QC strategy.

Technique Showdown: Comparative Performance Matrix

The following data synthesizes performance metrics from validated pharmaceutical protocols.

FeatureHPLC-UV / PDA LC-MS/MS (Triple Quad) GC-MS (Derivatized)
Primary Application Routine Assay & Purity (API)Trace Genotoxic Impurities (NMOR)Residual Morpholine Quantitation
Sensitivity (LOD) ~0.05% (Standard Impurity Limit)< 1.0 ng/mL (ppb levels)~10–50 ppb (Method dependent)
Specificity Moderate (Co-elution risks)High (Mass transition filtering)High (Structural fingerprinting)
Throughput High (Routine QC)Medium (Specialized Screening)Low (Requires derivatization)
Cost per Run LowHighMedium
Critical Limitation Poor retention of polar morpholine; low sensitivity for non-chromophoric residues.Matrix effects (Ion suppression); Instrument cost.Thermal instability of some derivatives; Derivatization complexity.
Decision Logic for Method Selection

The following decision tree illustrates the causality behind selecting an analytical technique based on the specific QC requirement (Purity vs. Safety).

MethodSelection Start QC Objective Q1 Target Analyte Type? Start->Q1 PathA API Assay & Process Impurities (>0.05%) Q1->PathA Macro Analysis PathB Genotoxic Impurities (Nitrosamines < 26.5 ng/day) Q1->PathB Trace Analysis PathC Residual Morpholine (Precursor) Q1->PathC Solvent/Reagent MethodA HPLC-UV/PDA (RP-C18 or Phenyl-Hexyl) PathA->MethodA Cost-Effective Standard MethodB LC-MS/MS (HRAM or Triple Quad) PathB->MethodB High Sensitivity Required PathC->MethodA If derivatized (e.g., FMOC) MethodC GC-MS (Derivatization w/ Nitrite or anhydride) PathC->MethodC Volatility Enhancement

Caption: Decision matrix for selecting analytical techniques based on analyte concentration and regulatory risk profiles.

Deep Dive: Routine QC by HPLC-UV (Case Study: Linezolid)

Context: For the final drug substance (e.g., Linezolid), HPLC-UV is the workhorse for assay and organic impurities. However, the polarity of the morpholine ring often leads to peak tailing.

Protocol: Reversed-Phase Ion-Pairing Method

This protocol mitigates silanol interactions with the morpholine nitrogen.

  • Column: C8 or C18 (e.g., Zorbax Eclipse XDB, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric acid or Ammonium Formate (pH 3.5).

    • Solvent B: Acetonitrile / Methanol (50:50).

    • Gradient: 0-5 min (10% B), 5-20 min (Linear to 80% B).

  • Detection: UV at 258 nm (Linezolid max) and 210 nm (General impurities).

  • Flow Rate: 1.0 mL/min.

  • System Suitability Criteria (Self-Validating):

    • Tailing Factor:[1] < 1.5 (Critical for morpholine drugs).

    • Resolution: > 2.0 between Linezolid and nearest impurity (e.g., amine degradants).[2]

    • Plate Count: > 2000.[1][3][4][5]

Expert Insight: Using a lower pH (approx. 3.0–3.5) ensures the morpholine nitrogen is protonated (


), preventing mixed-mode retention mechanisms that cause peak tailing.

Deep Dive: Trace Genotoxicity Analysis (NMOR) by LC-MS/MS

Context: Regulatory agencies (FDA/EMA) require screening for N-Nitrosomorpholine (NMOR) at ppb levels. UV detection is insufficient.

Protocol: Targeted MRM (Multiple Reaction Monitoring)

This method utilizes the high specificity of mass spectrometry to detect NMOR in a complex API matrix.

  • Sample Prep: Dissolve API in Water/Methanol (avoiding chlorinated solvents which may contain stabilizers that interfere).

  • Instrumentation: UHPLC coupled to Triple Quadrupole MS.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized C18 (e.g., Waters T3) to retain the polar nitrosamine.

  • MS Parameters (ESI Positive):

    • Precursor Ion: 117.1 m/z

      
      
      
    • Product Ions: 87.1 m/z (Quantifier), 57.1 m/z (Qualifier).

    • Collision Energy: Optimized per transition (approx. 15-25 eV).

  • Validation Limit: Must meet the Acceptable Intake (AI) limit. For NMOR, AI is 127 ng/day .

Mechanistic Pathway: NMOR Formation

Understanding why we test is as important as how. The diagram below details the risk pathway.

NMOR_Pathway Morpholine Residual Morpholine (Secondary Amine) Reaction Nitrosation (Nucleophilic Substitution) Morpholine->Reaction Nitrite Nitrite Impurities (NO2- from Excipients) Nitrite->Reaction Acid Acidic Conditions (Manufacturing/Gastric) Acid->Reaction Catalyst NMOR N-Nitrosomorpholine (Mutagenic Impurity) Reaction->NMOR Detection LC-MS/MS Detection (m/z 117.1 -> 87.1) NMOR->Detection QC Screen

Caption: Mechanism of N-Nitrosomorpholine (NMOR) formation requiring LC-MS/MS surveillance.

Deep Dive: Residual Morpholine by GC-MS (Derivatization)

Context: Direct analysis of morpholine by GC is difficult due to peak tailing and adsorption. Derivatization improves volatility and peak shape.

Protocol: Nitrite-Based Derivatization (In-Situ)

Note: This method deliberately converts morpholine to NMOR for quantification. It must be distinguished from the impurity screen above.

  • Derivatization:

    • Add 2.0 mL sample + 0.5 mL HCl (6M).[6]

    • Add Sodium Nitrite (NaNO2) solution.[2][7][8]

    • Incubate at 60°C for 15 mins to convert Morpholine

      
       NMOR.
      
  • Extraction: Liquid-Liquid extraction with Dichloromethane (DCM).

  • GC-MS Setup:

    • Column: DB-Wax or equivalent polar column.

    • Carrier Gas: Helium (1.0 mL/min).

    • Temp Program: 60°C (1 min)

      
       220°C (at 20°C/min).
      
  • Detection: SIM mode (m/z 116, 86, 56).

  • Pros/Cons: Excellent sensitivity (LOD ~10 ppb) but requires handling toxic derivatives.

References

  • BenchChem. Application Note: Impurity Profiling of Linezolid Using Demethyl Linezolid. Retrieved from .

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[9] Guidance for Industry. Retrieved from .

  • World Health Organization (WHO). Linezolid (Linezolidum) Draft Proposal for The International Pharmacopoeia. (May 2022).[10] Retrieved from .

  • Cao, M., et al. (2018).[2][11] Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.[11] Retrieved from .

  • Thermo Fisher Scientific. HRAM LC-MS method for the determination of nitrosamine impurities in drugs. Retrieved from .

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate proper disposal procedures

Operational Blueprint: Safe Handling and Disposal of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate In modern drug discovery, functionalized heterocycles like Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate serve...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Safe Handling and Disposal of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate

In modern drug discovery, functionalized heterocycles like Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate serve as critical building blocks for active pharmaceutical ingredients (APIs). However, the logistical management of their waste streams is often overlooked until a safety incident occurs. As a Senior Application Scientist, I have observed that the intersection of the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the nitrogenous morpholine core creates unique disposal challenges.

This guide provides a self-validating, mechanistic approach to the safe accumulation, segregation, and disposal of this specific chemical, ensuring both laboratory safety and strict environmental compliance.

Chemical Profiling & Hazard Causality

Before implementing a disposal plan, we must understand the molecular behavior of the waste stream to anticipate how it will react in accumulation containers.

Table 1: Quantitative Data & Hazard Profile

Property Value / Specification
Chemical Name Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate
CAS Number 1272758-01-6[1]
Molecular Weight 273.33 g/mol
Physical State Solid
Thermal Decomposition Releases Nitrogen Oxides (NOx), CO, CO2[2]

| Chemical Incompatibility | Strong acids, strong oxidizing agents |

Mechanistic Causality (The Hidden Hazard): The primary operational hazard of this compound lies in its Boc protecting group. If this waste is inadvertently disposed of in a highly acidic waste stream (e.g., mixed with Trifluoroacetic acid or HCl during peptide synthesis cleanup), the Boc group will undergo rapid, acid-catalyzed cleavage. This reaction generates stoichiometric amounts of isobutylene gas and carbon dioxide. In a tightly sealed waste carboy, this gas evolution will cause rapid pressurization, leading to catastrophic container rupture. Furthermore, the deprotected morpholine core is highly basic and corrosive to biological tissues[2].

Self-Validating Disposal Protocols

To build a fail-safe laboratory environment, standard operating procedures must include built-in validation steps.

Protocol A: Solid Waste Management (Unused Product & Spill Cleanup)

Solid residues must be managed to prevent aerosolization and subsequent inhalation exposure.

  • Step 1: Containment. Use an electrically protected, HEPA-filtered vacuum or wet-brushing technique to collect the solid powder[2].

    • Causality: Dry sweeping generates airborne particulates, increasing inhalation exposure to the active morpholine derivative.

  • Step 2: Segregation. Transfer the collected solid into a high-density polyethylene (HDPE) container dedicated strictly to solid organic waste.

  • Step 3: Validation Checkpoint. Visually inspect the container seal and weigh the container. Record the baseline weight on the waste log. A stable weight over 24 hours validates that no volatile degradation or gas-evolving reactions are occurring, confirming the waste is chemically stable for transport.

Protocol B: Liquid Waste Management (Post-Reaction Solutions)

When this compound is dissolved in organic solvents (e.g., DCM, DMF) post-synthesis, the waste stream must be carefully neutralized before accumulation.

  • Step 1: Quenching. Slowly add a mild aqueous base (e.g., 1M NaHCO3) to the waste mixture while stirring.

    • Causality: This neutralizes any residual acidic reagents used during the reaction, preventing the premature cleavage of the Boc group and subsequent isobutylene gas evolution.

  • Step 2: Validation Checkpoint. Extract a 1 mL aliquot of the aqueous layer and test with pH indicator paper. A confirmed pH of 7–8 validates that the solution is fully neutralized and safe to seal. If the pH is < 7, repeat Step 1.

  • Step 3: Vented Accumulation. Even after neutralization, transfer the solution to a solvent waste carboy fitted with a pressure-relief (vented) cap.

    • Causality: Vented caps provide a mechanical fail-safe against unexpected pressurization if trace acids remain trapped in the organic phase.

Visualizing the Waste Stream Workflow

To streamline laboratory operations and prevent improper mixing, follow this logical decision matrix for routing Boc-protected morpholine waste.

WasteDisposal Start Methyl 4-Boc-2,2-dimethyl- morpholine-5-carboxylate Waste Generation CheckState Determine Physical State of Waste Stream Start->CheckState Solid Solid Waste (Powder/Spill Residue) CheckState->Solid Pure compound Liquid Liquid Waste (Reaction Solution) CheckState->Liquid Solvent mixture NoVent Standard Sealed Waste Container Solid->NoVent Acidic pH Check: Contains Strong Acids? Liquid->Acidic Vent Use Vented Cap (Gas Evolution Risk) Acidic->Vent pH < 4 (TFA/HCl) Acidic->NoVent pH 7-14 (Neutral/Basic) Incineration High-Temp Incineration (NOx Scrubber Required) Vent->Incineration NoVent->Incineration

Waste stream decision matrix for Boc-protected morpholine derivatives based on pH and physical state.

Regulatory Alignment & Final Destruction

Ensuring compliance with federal regulations protects both your facility from liability and the surrounding ecosystem from contamination.

  • Zero-Sewering Mandate: The Environmental Protection Agency (EPA) strictly prohibits the "sewering" (intentional disposal through sinks or drains) of hazardous pharmaceutical wastes and their active intermediates[3]. Under no circumstances should aqueous washes containing trace amounts of this compound be poured down the drain.

  • Incineration Requirements: Because this compound contains a nitrogenous morpholine ring, its thermal decomposition will generate toxic nitrogen oxides (NOx). Therefore, the final disposal must be routed to a licensed hazardous waste facility capable of high-temperature incineration equipped with an afterburner and an alkaline scrubber to neutralize exhaust gases[2].

  • Subpart P Compliance: While Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate is a synthetic intermediate, facilities operating under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) should manage this waste with the same rigorous tracking as non-creditable hazardous waste to ensure holistic facility compliance and safety[4].

References

Sources

Handling

Standard Operating Procedure &amp; Safety Matrix: Handling Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate . This compound is a highly specialized, sterically hinde...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate . This compound is a highly specialized, sterically hindered building block frequently utilized in peptidomimetic synthesis and drug discovery.

Because empirical toxicological data for novel pharmaceutical intermediates is often limited, we must apply the scientific precautionary principle. By benchmarking against its closest structural analog, 4-Boc-morpholine-3-carboxylic acid[1], we classify this compound as a potential skin, eye, and respiratory irritant (GHS H315, H319, H335) and harmful if swallowed (GHS H302)[1].

Furthermore, the tert-butoxycarbonyl (Boc) protecting group significantly increases the lipophilicity of the morpholine core. While the solid powder poses primarily a respiratory and surface-contact hazard, dissolving this compound in organic solvents (e.g., Dichloromethane, DMSO) creates a high-risk vector for rapid dermal absorption. Your Personal Protective Equipment (PPE) must dynamically adapt to the physical state of the chemical.

Core Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, hazard assessments must dictate PPE selection[2]. The following table summarizes the mandatory PPE based on the operational phase.

Operation PhaseEye & Face ProtectionSkin & Body ProtectionHand Protection (Glove Material)Respiratory Protection
Solid Weighing & Transfer ANSI Z87.1 Safety GogglesFlame-resistant lab coat, closed-toe shoesStandard Nitrile (0.11 mm thickness)Fume hood; N95 if handled outside hood
Solvent Dissolution (DMSO/DMF) Safety Goggles + Face ShieldLab coat, impermeable apronDouble-gloved Nitrile or NeopreneFume hood (Face velocity 80-100 fpm)
Solvent Dissolution (DCM/Chloroform) Safety Goggles + Face ShieldLab coat, impermeable apronButyl Rubber or Silver Shield over NitrileFume hood (Face velocity 80-100 fpm)
Spill Cleanup (Solid/Powder) Safety GogglesLab coat, shoe coversDouble-gloved NitrileN95 or P100 Particulate Respirator

Causality Note on Hand Protection: Standard nitrile gloves provide excellent protection against the solid powder. However, if you are dissolving the compound in Dichloromethane (DCM), nitrile will degrade and suffer breakthrough in under 3 minutes. The solvent will carry the highly lipophilic Boc-protected compound directly through the compromised glove and into your skin. Always switch to Butyl Rubber or Silver Shield gloves when halogenated solvents are introduced.

Experimental Protocols: Safe Handling Workflows

Every protocol in a high-functioning laboratory must be a self-validating system. Do not proceed to the next step unless the validation check is successful, as mandated by the OSHA Laboratory Standard 29 CFR 1910.1450[3].

Workflow 1: Safe Weighing and Transfer Protocol
  • System Validation: Check the fume hood monitor. Verify the face velocity is between 80–100 feet per minute (fpm). Causality: Velocities below 80 fpm fail to contain aerosolized powders, while velocities above 120 fpm create turbulent eddies that blow the powder out of the hood.

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing balance with an anti-static zero-charge wipe. Causality: Fine organic powders hold static charges and will aerosolize or jump from the spatula, increasing inhalation risk and contaminating the workspace.

  • Transfer: Use a grounded, stainless-steel spatula to transfer the solid into a pre-tared, anti-static weigh boat.

  • Sealing: Cap the source vial immediately. Transfer the weigh boat directly into the reaction flask within the fume hood.

Workflow 2: Solvent Dissolution and Reaction Setup
  • PPE Transition: If dissolving in a halogenated solvent, doff your outer nitrile gloves and don Butyl Rubber gloves.

  • Solvent Addition: Slowly add the solvent to the reaction flask containing the solid via a pressure-equalizing dropping funnel or glass syringe. Causality: Rapid solvent addition can cause exothermic solvation or displace air too quickly, ejecting fine particulates into the hood environment.

  • Agitation: Use magnetic stirring rather than manual swirling to prevent accidental splashing onto the hood sash or your PPE.

Workflow Start Storage (2-8°C) PPE Don Phase-Specific PPE Start->PPE Hood Validate Fume Hood PPE->Hood Weigh Anti-static Weighing Hood->Weigh Dissolve Solvent Dissolution Weigh->Dissolve React Reaction Execution Dissolve->React Waste EPA Compliant Disposal React->Waste

Figure 1: Operational workflow for handling the morpholine carboxylate derivative.

Spill Response & Disposal Plan

In the event of a spill, immediate isolation of the area is required. Your response is dictated entirely by the physical state of the spill.

Immediate Spill Response
  • For Solid/Powder Spills:

    • Don an N95/P100 respirator.

    • Do not dry sweep. Causality: Dry sweeping aerosolizes the active pharmaceutical intermediate, creating a severe inhalation hazard.

    • Lightly moisten an absorbent pad with water or a low-toxicity solvent (e.g., isopropanol) and gently place it over the powder to wet-sweep the material.

  • For Solution Spills:

    • Overlay the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

    • Allow 5 minutes for complete capillary absorption before collecting the slurry with a non-sparking scoop.

Waste Disposal Routing

Collect all contaminated PPE, wipes, and absorbent materials into a sealed, clearly labeled hazardous waste container.

  • If the compound was handled purely as a solid or in non-halogenated solvents (e.g., Ethanol, Ethyl Acetate), route to Non-Halogenated Organic Waste .

  • If handled in DCM or Chloroform, it must be strictly routed to Halogenated Organic Waste to comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines.

Spill Spill Spill Detected Assess Assess Physical State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill Assess->Liquid Sweep Wet Sweep Protocol Solid->Sweep Absorb Inert Absorbent Overlay Liquid->Absorb Dispose Hazardous Waste Routing Sweep->Dispose Absorb->Dispose

Figure 2: Decision tree for spill response based on the chemical's physical state.

References

  • PubChem Compound Summary for CID 1512537, (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. National Center for Biotechnology Information. URL:[Link]

  • OSHA 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Occupational Safety and Health Administration. URL:[Link]

  • OSHA 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate
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